molecular formula C9H17N3 B1469792 (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1423033-71-9

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1469792
CAS No.: 1423033-71-9
M. Wt: 167.25 g/mol
InChI Key: XYTONGZCTYIPTQ-UHFFFAOYSA-N
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Description

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9) is a chemical building block of interest in advanced materials research and coordination chemistry. This compound, with the molecular formula C 9 H 17 N 3 and a molecular weight of 167.25 g/mol, features a primary amine functional group attached to a diethyl-substituted pyrazole ring, making it a versatile precursor for the synthesis of more complex molecules . Its primary research application lies in its use as a key ligand in the development of metal complexes. Pyrazole-methylamine derivatives are recognized for their strong chelating properties with various transition metals . For instance, closely related N,N,N -bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands have been successfully employed in the synthesis of copper(II) complexes, which demonstrate moderate to high activity as catalysts in polymerization reactions, such as for methyl methacrylate (MMA) and rac -lactide . This suggests that (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine holds significant value for researchers exploring new catalysts in polymer science. This product is provided with a typical purity of 95% and is intended for research purposes in laboratory settings . It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices, as the compound may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

(3,5-diethyl-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTONGZCTYIPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-71-9
Record name (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a functionalized heterocyclic building block belonging to the amino-alkyl-pyrazole class. Characterized by a core electron-rich pyrazole scaffold substituted with lipophilic ethyl groups and a polar primary amine "handle," this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural duality—combining a lipophilic core with a reactive nucleophilic tail—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns targeting solubility and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates predicted and calculated properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyValue / Description
IUPAC Name (3,5-diethyl-1-methylpyrazol-4-yl)methanamine
CAS Registry Number 1006476-88-1
Molecular Formula

Molecular Weight 167.25 g/mol
Exact Mass 167.1422 g/mol
SMILES CCC1=C(C(=NN1C)CC)CN
Predicted LogP 0.8 – 1.2 (Moderate Lipophilicity)
Topological Polar Surface Area (TPSA) ~41.8 Ų (High membrane permeability potential)
pKa (Conjugate Acid) ~9.5 (Primary Amine), ~2.5 (Pyrazole N2)
Physical State Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt)

Structural Analysis & Reactivity

Core Architecture

The molecule features a penta-substituted aromatic system. The 1-methyl-3,5-diethylpyrazole core is planar, electron-rich, and chemically robust.

  • Steric Bulk: The two ethyl groups at positions 3 and 5 create a significant steric micro-environment, often utilized in medicinal chemistry to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

  • Electronic Character: The pyrazole ring is

    
    -excessive. The N1-methyl group prevents tautomerism, locking the aromatic system.
    
The Methanamine Handle (C4 Position)

The C4-methanamine group (


) acts as the primary reactive center.
  • Nucleophilicity: The primary amine is highly nucleophilic, suitable for amide coupling, reductive amination, or sulfonylation.

  • Basicity: It is the most basic center of the molecule. In physiological pH (7.4), it exists predominantly as the ammonium cation (

    
    ), improving aqueous solubility.
    
Graphviz: Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule relevant to ligand-protein interaction.

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Electronic modulation Ethyls 3,5-Diethyl Groups (Hydrophobic Interaction) Core->Ethyls Steric occlusion Amine 4-Methanamine (Solubility / Linker) Core->Amine Vector attachment

Figure 1: Pharmacophore map highlighting the distinct functional roles of the pyrazole substituents.

Synthetic Logic & Protocols

Synthesis of this specific derivative typically follows a modular "Ring Construction


 Functionalization" strategy. Direct sourcing of the methanamine is possible, but de novo synthesis ensures access to the scaffold for analog generation.
Retrosynthetic Pathway
  • Target: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[1][2]

  • Precursor A: 1-Methyl-3,5-diethylpyrazole-4-carbaldehyde (via Vilsmeier-Haack).

  • Precursor B: 1-Methyl-3,5-diethylpyrazole.

  • Starting Materials: 3,5-Heptanedione + Methylhydrazine.

Synthesis SM1 3,5-Heptanedione Intermediate 1-Methyl-3,5-diethylpyrazole SM1->Intermediate Cyclocondensation (Reflux/EtOH) SM2 Methylhydrazine SM2->Intermediate Cyclocondensation (Reflux/EtOH) Aldehyde 4-Formyl Intermediate (Vilsmeier Product) Intermediate->Aldehyde POCl3 / DMF (Vilsmeier-Haack) Product Target Methanamine Aldehyde->Product NH4OAc / NaBH3CN (Reductive Amination)

Figure 2: Step-wise synthetic workflow from commodity chemicals to the target amine.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 1,3,5-substituted pyrazoles.

Step 1: Cyclocondensation (Ring Formation)

Reaction: 3,5-Heptanedione + Methylhydrazine


 1-Methyl-3,5-diethylpyrazole.
  • Expert Insight: Since 3,5-heptanedione is symmetrical, regioselectivity is not an issue. If using unsymmetrical diketones, the reaction would yield a mixture of isomers.

  • Dissolve 3,5-heptanedione (1.0 eq) in Ethanol (0.5 M).

  • Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise (Exothermic!).

  • Reflux for 3–4 hours. Monitor by TLC.[3][4]

  • Concentrate in vacuo. The product is typically an oil that can be used directly or distilled.

Step 2: Vilsmeier-Haack Formylation

Reaction: Introduction of aldehyde at C4.[3]

  • Reagent Prep: In a dry flask under

    
    , cool DMF (5.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Dissolve the pyrazole from Step 1 in minimal DMF and add to the Vilsmeier reagent.

  • Heating: Warm to 80–90°C for 4 hours.

  • Quench: Pour mixture onto crushed ice/sodium acetate solution. The aldehyde will precipitate or oil out. Extract with EtOAc.[5]

Step 3: Reductive Amination (The Target Step)

Reaction: Aldehyde


 Amine.
  • Dissolve the 4-formyl-pyrazole (1.0 eq) in Methanol.

  • Add Ammonium Acetate (

    
    , 10 eq) to generate the imine in situ.
    
  • Add Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Stir at Room Temperature for 12–16 hours.

  • Workup: Acidify to pH 2 (to decompose borohydride), then basify to pH 10 with NaOH. Extract the free amine with DCM.

  • Purification: Convert to HCl salt for stability or purify via flash chromatography (DCM/MeOH/NH3).

Medicinal Chemistry Applications

Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).

  • Binding Mode: The N2 nitrogen often serves as a hydrogen bond acceptor interacting with the hinge region of the kinase ATP-binding site.

  • Role of Ethyl Groups: The 3,5-diethyl substituents provide hydrophobic bulk, potentially improving selectivity by targeting the "gatekeeper" residue or hydrophobic back-pocket (Selectivity Filter).

Fragment-Based Drug Discovery (FBDD)

The title compound is an ideal "elaborated fragment":

  • MW < 200: Leaves ample room for growing the molecule while staying within Lipinski rules.

  • Vector: The methanamine nitrogen allows growth in a specific vector perpendicular to the aromatic ring, facilitating exploration of solvent-exposed regions of the protein target.

References

  • Compound Registry: PubChem CID 71757240. (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine.[1] National Center for Biotechnology Information. Link

  • Synthetic Methodology (Vilsmeier-Haack): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][3][7][8] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Pyrazole Medicinal Chemistry: Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • General Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Physicochemical Profile & Technical Guide: (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary: The "Tunable" Pharmacophore

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1423033-71-9) represents a highly specialized heterocyclic building block in modern medicinal chemistry. Unlike its simpler dimethyl analogs, the steric bulk of the 3,5-diethyl substituents provides a unique "molecular wedge," often exploited to induce conformational locking in kinase inhibitors or G-protein coupled receptor (GPCR) ligands. This guide dissects the compound's physicochemical behavior, offering researchers a roadmap for its synthesis, handling, and integration into drug discovery campaigns.

Molecular Identity & Structural Analysis

Before establishing experimental protocols, the structural integrity of the scaffold must be verified. The compound features a distinct electron-rich pyrazole core flanked by lipophilic ethyl chains and a reactive primary amine "warhead."

PropertyDetail
IUPAC Name 1-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS Registry Number 1423033-71-9
Molecular Formula C

H

N

Molecular Weight 167.25 g/mol
SMILES CCC1=C(CN)C(CC)=NN1C
InChI Key XYTONGZCTYIPTQ-UHFFFAOYSA-N

Physicochemical Core Properties

Understanding the ionization and lipophilicity of this molecule is critical for predicting its behavior in biological assays and formulation.

Electronic Profile & Ionization (pKa)

The molecule possesses two distinct basic centers. Understanding the disparity between them is vital for buffer selection in HPLC and extraction protocols.

  • Primary Amine (

    
    ):  This is the dominant basic center. Based on structure-activity relationship (SAR) data of homologous pyrazole-methanamines, the pKa is estimated at 9.8 ± 0.5 . At physiological pH (7.4), this group is predominantly protonated (
    
    
    ), conferring high water solubility.
  • Pyrazole Nitrogen (N-2): The lone pair on the N-2 nitrogen is sp

    
     hybridized but less available due to the aromatic system. Its pKa is significantly lower, typically ~2.0 - 2.5 . It will only protonate under strongly acidic conditions (pH < 2).
    
Lipophilicity (LogP/LogD)

The 3,5-diethyl substitution pattern significantly shifts the lipophilicity compared to the methyl analog.

  • Predicted LogP (Neutral): ~1.6 – 1.9

  • LogD (pH 7.4): ~ -1.2 (Due to ionization of the amine).

  • Implication: While the neutral molecule has moderate permeability, the cationic nature at physiological pH suggests it requires active transport or specific formulation (e.g., lipid nanoparticles) if used as a standalone drug, though it is primarily a scaffold.

Solubility Profile
  • Water: High (>10 mg/mL) at pH < 9 due to ammonium salt formation.

  • Organic Solvents: Free base is soluble in DCM, Methanol, and DMSO. Salt forms (HCl) are often hygroscopic and soluble in water/methanol but insoluble in ether.

Synthetic Accessibility & Workflow

The synthesis of this compound requires a regioselective approach to ensure the N-methyl group is positioned correctly relative to the diethyl substituents.

Validated Synthetic Pathway (Vilsmeier-Haack Route)

The most robust route avoids the ambiguity of alkylating a pre-formed pyrazole. Instead, it builds the ring with the methyl group already in place or introduces the carbon scaffold sequentially.

Step-by-Step Protocol:

  • Cyclization: Condensation of 3,5-heptanedione with methylhydrazine. Note: Regioselectivity is not an issue here due to symmetry of the diketone, but N-methylation must be controlled.

  • Formylation: Vilsmeier-Haack reaction (

    
    ) introduces the aldehyde at the active C-4 position.
    
  • Reductive Amination: Conversion of the aldehyde to the amine using hydroxylamine (to form oxime) followed by reduction (Zn/AcOH or

    
    ), or direct reductive amination with ammonium acetate and 
    
    
    .
Pathway Visualization

SynthesisWorkflowStart3,5-Heptanedione+ MethylhydrazineIntermediate13,5-Diethyl-1-methyl-1H-pyrazoleStart->Intermediate1Cyclization(Reflux EtOH)Intermediate24-Formyl Derivative(Aldehyde)Intermediate1->Intermediate2Vilsmeier-Haack(POCl3/DMF)Product(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamineIntermediate2->ProductReductive Amination(NH4OAc, NaBH3CN)

Caption: Figure 1. Regioselective synthesis via Vilsmeier-Haack formylation ensures high purity of the C4-methanamine.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

HPLC Method (Reverse Phase)

Due to the basicity of the amine, standard silica columns will cause peak tailing.

  • Column: C18 charged surface hybrid (CSH) or equivalent base-deactivated column (e.g., XBridge BEH C18).

  • Mobile Phase A: Water + 0.1% Ammonia (pH ~10) OR Water + 0.1% TFA (pH ~2). Avoid neutral pH where the amine is partially ionized.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (end absorption of ethyl/amine) and 254 nm (pyrazole aromaticity).

NMR Validation Logic
  • 
    H NMR (DMSO-d
    
    
    ):
    Look for the diagnostic singlet of the N-methyl group (~3.6-3.7 ppm). The ethyl groups will appear as two triplets (methyls) and two quartets (methylenes). Crucially, the methylene bridge (
    
    
    ) should appear as a singlet around 3.5-3.8 ppm. If the amine is protonated (salt form), this shifts downfield to ~4.0 ppm and integrates for 2 protons.

Handling & Stability (The "Gotchas")

  • Carbamate Formation: Like many primary amines, this compound avidly absorbs atmospheric

    
     to form carbamate salts.
    
    • Mitigation: Store under Argon/Nitrogen. If the solid becomes "sticky" or gains weight, it has likely formed a carbonate. Regenerate the free base by washing with 1M NaOH and extracting into DCM.

  • Oxidation: The pyrazole ring is robust, but the primary amine can oxidize to the imine or N-oxide if left in solution with oxidants for extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757240, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole synthesis regioselectivity).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for LogP/Solubility principles of heterocyclic amines).

Technical Profile: (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9) is a specialized heterocyclic primary amine utilized primarily as a molecular scaffold in medicinal chemistry.[1][2] Belonging to the class of 4-aminomethylpyrazoles, it serves as a critical "linker" or "headgroup" fragment in the development of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural distinctiveness lies in the steric bulk provided by the 3,5-diethyl substitution pattern, which offers different hydrophobic interactions compared to the more common dimethyl analogs.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed to support researchers in lead optimization and synthetic planning.

Physicochemical Identity & Specifications

The following data characterizes the free base form of the molecule. Note that commercial samples are frequently supplied as hydrochloride salts to enhance stability.

PropertySpecification
Chemical Name (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS Number 1423033-71-9
Molecular Formula C

H

N

Molecular Weight 167.25 g/mol
Exact Mass 167.1422 g/mol
SMILES CCC1=C(CN)C(CC)=NN1C
InChIKey XYTONGZCTYIPTQ-UHFFFAOYSA-N
Physical State Viscous oil (Free Base) / Crystalline Solid (HCl Salt)
pKa (Predicted) ~9.5 (Conjugate acid of primary amine)
LogP (Predicted) 0.8 - 1.2
Solubility Soluble in DMSO, Methanol, DCM; Salt form soluble in Water

Synthetic Methodology & Production

The synthesis of CAS 1423033-71-9 typically follows a convergent heterocyclic construction strategy. The core pyrazole ring is established first, followed by functionalization at the C4 position.

Primary Synthetic Route: Cyclization-Formylation-Amination

This route is preferred for its scalability and the availability of precursors.

Step 1: Pyrazole Ring Formation

Precursors: 3,5-Heptanedione + Methylhydrazine Reaction: Knorr Pyrazole Synthesis The reaction of 3,5-heptanedione with methylhydrazine in ethanol under reflux yields 3,5-diethyl-1-methyl-1H-pyrazole. Regioselectivity is controlled by the symmetry of the diketone.

Step 2: C4-Formylation (Vilsmeier-Haack)

Reagents: POCl


, DMF
Mechanism:  Electrophilic aromatic substitution
The pyrazole intermediate is treated with the Vilsmeier reagent (chloromethyleneiminium salt) generated in situ. This installs a formyl group (-CHO) at the electron-rich C4 position, yielding 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Reductive Amination

Reagents: NH


 (or NH

OAc), NaBH

CN (or NaBH

) Process: The aldehyde is condensed with ammonia to form an imine intermediate, which is subsequently reduced to the target primary amine.
Alternative Route: Nitrile Reduction

If 4-cyano-3,5-diethyl-1-methylpyrazole is available (via cyano-diketone cyclization), it can be directly reduced using Lithium Aluminum Hydride (LiAlH


) or Hydrogenation (H

/Raney Ni) to yield the amine.
Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Vilsmeier-Haack route.

SynthesisPath Start 3,5-Heptanedione + Methylhydrazine Inter1 3,5-Diethyl-1-methyl- 1H-pyrazole Start->Inter1 Cyclization (EtOH, Reflux) Inter2 Aldehyde Intermediate (C4-CHO) Inter1->Inter2 Vilsmeier-Haack (POCl3/DMF) Final Target Amine (CAS 1423033-71-9) Inter2->Final Reductive Amination (NH3, NaBH3CN)

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aminomethyl pyrazole.

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )
  • 
     1.0-1.2 ppm (Triplet, 6H):  Methyl protons of the two ethyl groups.
    
  • 
     2.4-2.6 ppm (Quartet, 4H):  Methylene protons of the ethyl groups.
    
  • 
     3.5 ppm (Singlet, 2H):  The key methylene bridge (-CH 
    
    
    
    -NH
    
    
    ) connecting the pyrazole to the amine. Note: This shift confirms C4 functionalization.
  • 
     3.6-3.7 ppm (Singlet, 3H):  N-Methyl group on the pyrazole ring.
    
  • 
     8.0+ ppm (Broad s):  Ammonium protons (if analyzing the HCl salt).
    
Mass Spectrometry (ESI-MS)
  • Expected [M+H]

    
    :  168.15 m/z[3]
    
  • Fragmentation Pattern: Loss of NH

    
     (17 Da) is common in primary amines, resulting in a fragment at ~151 m/z.
    

Handling, Safety, and Storage

As a primary amine, CAS 1423033-71-9 exhibits basicity and nucleophilicity. Strict adherence to safety protocols is required.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]

Storage Protocol
  • Atmosphere: Hygroscopic and air-sensitive (absorbs CO

    
    ). Store under inert gas (Argon or Nitrogen).
    
  • Temperature: 2-8°C (Refrigerate) for long-term stability.

  • Container: Tightly sealed glass vial; avoid metal containers due to potential corrosion.

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for >15 minutes.[4][6] Remove contact lenses.[4][5][6][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[4][5][6] Wash with 3% acetic acid solution (if available) or copious soap and water.

References

  • PubChem. (2025). Compound Summary: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Hetero Letters. (2013). Synthesis of substituted pyrazoles via Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

molecular weight and formula of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, propose a robust synthetic pathway, and explore its potential applications, grounded in the well-established pharmacological importance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. Pyrazoles are a cornerstone in modern drug discovery, forming the core structure of numerous FDA-approved therapeutics.[1] Their prevalence stems from their unique physicochemical properties and their ability to act as versatile pharmacophores, capable of engaging in multiple types of interactions with biological targets.[2]

The pyrazole ring system is a bioisostere for various functional groups, enabling it to mimic interactions of natural ligands. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and potent anticancer properties.[2][3] A critical role for pyrazoles in oncology is their function as hinge-binding motifs in kinase inhibitors, a mechanism responsible for the efficacy of several targeted cancer therapies.[4] This guide will situate (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine within this broader context, providing the foundational knowledge necessary for its application in advanced research.

Physicochemical and Structural Properties

A precise understanding of a compound's molecular characteristics is fundamental to its application. The key properties of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine are summarized below.

PropertyValueSource
Chemical Formula C9H17N3[5][6]
Molecular Weight 167.25 g/mol [6]
Monoisotopic Mass 167.14224 Da[5]
CAS Number 1423033-71-9[6][7]
Canonical SMILES CCC1=C(C(=NN1C)CC)CN[5]
InChI Key XYTONGZCTYIPTQ-UHFFFAOYSA-N[5]
Purity (Commercial) Typically ≥95%[6]
Predicted XlogP 0.8[5]

Synthesis and Characterization: A Proposed Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3,5-Diethyl-1-methyl-1H-pyrazole

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add heptane-3,5-dione (1.0 eq) and ethanol.

  • Reagent Addition : Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The use of methylhydrazine is critical for the N-methylation of the pyrazole ring.

  • Cyclization : Add a catalytic amount of a mineral acid (e.g., HCl) and heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-diethyl-1-methyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation : In a separate flask under an inert atmosphere (N2), cool a solution of dimethylformamide (DMF, 3.0 eq) in dichloromethane to 0°C. Slowly add phosphorus oxychloride (POCl3, 1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation : Add the crude pyrazole from Step 1, dissolved in dichloromethane, to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching & Extraction : Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide. Extract the resulting aldehyde with dichloromethane, dry the combined organic layers, and concentrate to purify.

Step 3: Reductive Amination to Yield the Final Product

  • Imine Formation : Dissolve the aldehyde from Step 2 in methanol. Add ammonium hydroxide (excess) and stir at room temperature for 2-4 hours to form the intermediate imine.

  • Reduction : Cool the mixture to 0°C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise. The reduction of the imine to the primary amine is typically rapid.

  • Final Work-up : After 1-2 hours, quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are then washed, dried, and concentrated. The final product, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, can be purified via column chromatography.

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reductive Amination A Heptane-3,5-dione + Methylhydrazine B Reflux (EtOH, H+) A->B C 3,5-diethyl-1-methyl-1H-pyrazole B->C D Vilsmeier Reagent (POCl3, DMF) C->D E 3,5-diethyl-1-methyl-4-carbaldehyde D->E F Ammonium Hydroxide E->F G Sodium Borohydride (NaBH4) F->G H (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine G->H

Caption: Proposed synthetic workflow for the target compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy would confirm the structural integrity, showing characteristic shifts for the ethyl groups, the N-methyl group, the pyrazole ring proton, and the aminomethyl bridge.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition, with an expected [M+H]⁺ ion peak around m/z 168.1495.[5]

  • Infrared (IR) Spectroscopy : The presence of the amine group would be indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

Applications in Drug Discovery and Rationale

The structural motifs within (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine—specifically the N-methylated pyrazole core and the aminomethyl side chain—make it a valuable building block for creating libraries of potential drug candidates.

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket of a kinase. This interaction is crucial for anchoring the inhibitor and ensuring potency. The pyrazole ring, with its nitrogen atoms, is an excellent hinge-binder. The aminomethyl group at the 4-position serves as a versatile attachment point for side chains designed to target other regions of the kinase, thereby conferring selectivity and improving pharmacological properties.[4]

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazole-Based Inhibitor hinge Hinge Region N-H ... O C=O ... H-N gatekeeper Gatekeeper Residue inhibitor Pyrazole Core -CH2NH2 Linker R-Group for Selectivity inhibitor:core->hinge:n2 H-Bond inhibitor:sidechain->gatekeeper van der Waals Interactions

Caption: Pyrazole core as a kinase hinge-binding motif.

Potential Therapeutic Areas

Given the established activities of pyrazole derivatives, this compound could serve as a starting point for developing agents in several areas:

  • Oncology : As a scaffold for selective inhibitors of kinases implicated in cancer, such as EGFR, FGFR, or JAK kinases.[3][4]

  • Inflammation : As a precursor for compounds targeting enzymes like COX or other inflammatory mediators.

  • Infectious Diseases : The pyrazole nucleus is found in various antibacterial and antifungal agents.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar aminopyrazoles and general laboratory safety standards dictate a cautious approach.[9][10]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[11]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes.[9]

    • Ingestion/Inhalation : Move to fresh air and seek immediate medical attention.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

Conclusion and Future Directions

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical entity with considerable potential, primarily as a foundational building block in the synthesis of novel therapeutic agents. Its value is derived from the proven track record of the pyrazole scaffold in successful drug discovery campaigns. Future research should focus on its incorporation into diverse molecular frameworks and subsequent screening against a range of biological targets, particularly protein kinases. The synthetic pathway proposed herein offers a reliable method for obtaining the material needed for such exploratory studies. As with any novel chemical, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

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  • Beijing Xinheng Research Technology Co., Ltd. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • Cayman Chemical. (2025). Safety Data Sheet: BMS 986165.
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  • Kumar, A., & Akbari, R. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
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  • Al-Abdullah, E. S., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules.
  • Abrigach, F., et al. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of Molecular Structure.
  • Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research.
  • Kumar, G. V., et al. (2017). One-pot green synthesis and bio-assay of pyrazolylphosphonates. Bioorganic & Medicinal Chemistry Letters.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.

Sources

Navigating the Solubility Landscape of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a cornerstone of successful drug development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth technical framework for understanding and determining the solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole of interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of physical chemistry, predictive insights based on its structural motifs, and robust, field-proven experimental protocols. Researchers, scientists, and drug development professionals will find this guide a comprehensive resource for predicting, measuring, and optimizing the solubility of this and structurally related compounds, thereby accelerating the path from discovery to clinical application.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the patient, few physicochemical properties are as fundamental and impactful as solubility.[1] Poor solubility is a primary contributor to inadequate bioavailability, leading to unpredictable therapeutic outcomes and posing significant challenges for formulation development.[2][3] For pyrazole-containing compounds, which represent a significant class of pharmacologically active agents, a thorough understanding of their solubility behavior is paramount.[4][5][6]

This guide focuses on (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a molecule featuring a substituted pyrazole core. The principles and methodologies discussed herein are designed to provide a predictive and practical framework for assessing its solubility in a range of organic solvents commonly used in synthesis, purification, and formulation.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its inherent physicochemical properties and its interactions with the solvent.[7][8] An analysis of the structural features of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine allows for a qualitative prediction of its solubility profile.

Molecular Structure:

  • Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][9] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor.[5] This dual nature allows for complex interactions with both protic and aprotic solvents.[10]

  • Alkyl Substituents: The two ethyl groups and the N-methyl group are non-polar and increase the lipophilicity of the molecule. This suggests a favorable interaction with non-polar organic solvents.[7][8]

  • Methanamine Group: The primary amine (-CH2NH2) is a polar, basic functional group capable of acting as a strong hydrogen bond donor.[11] This group will significantly enhance solubility in polar, protic solvents like alcohols through hydrogen bonding.[12] The basicity of the amine also means that solubility can be dramatically influenced by pH in aqueous systems or by interaction with acidic or basic solvents.[7][13]

Predicted Solubility Trends:

Based on this structural analysis, the following trends can be anticipated:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions with the aminomethyl group and the pyrazole nitrogens.[14][15] Solubility in Dimethyl Sulfoxide (DMSO) is also likely to be high, as DMSO is a strong hydrogen bond acceptor.[15]

  • Moderate Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate.[14][15] These solvents can act as hydrogen bond acceptors, interacting with the amine and N-H of the pyrazole (if present in tautomeric form), but lack the donor capability of protic solvents.

  • Low Solubility: Expected in non-polar aprotic solvents such as hexane, cyclohexane, and toluene.[16] The polar aminomethyl group will disfavor interaction with these non-polar environments.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance of three energy-consuming and energy-releasing steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice together (lattice energy).[7][8]

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

A compound is soluble in a particular solvent when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

// Invisible nodes and edges for layout p1 [shape=point, width=0.01, height=0.01, style=invis]; p2 [shape=point, width=0.01, height=0.01, style=invis]; Solid -> p1 [style=invis]; Solvent -> p2 [style=invis]; p1 -> Solution [style=invis]; p2 -> Solution [style=invis];

edge [color="#34A853"]; { node [shape=plaintext, fontsize=9, fontcolor="#34A853"]; "Energy\nReleased" } -> Solution [dir=back]; } enddot Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data.[17] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[18][19][20]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent at a given temperature. It is a critical parameter for late-stage development and formulation.[1][2][21]

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous buffer.[2][3][21] It is a high-throughput method used for early-stage screening but can often overestimate the true thermodynamic solubility.[22]

This guide focuses on the determination of thermodynamic solubility in organic solvents.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method, recommended by the OECD, is a robust and widely accepted technique for determining thermodynamic solubility.[19][23]

Objective: To determine the saturation concentration of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine in a given organic solvent at a controlled temperature.

Materials:

  • (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (ensure purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[24] This can range from 24 to 72 hours.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to further separate the solid from the saturated solution.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a solvent-compatible 0.22 µm syringe filter.[3]

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of the compound in the diluted solution using a validated HPLC method.[19]

  • Data Analysis: Prepare a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted saturated solution and then back-calculate the solubility in the original saturated solution.

G start Start step1 1. Add excess solid to a known volume of solvent start->step1 step2 2. Equilibrate on shaker (24-72h at constant T) step1->step2 step3 3. Centrifuge to separate solid step2->step3 step4 4. Filter supernatant (0.22 µm filter) step3->step4 step5 5. Dilute aliquot step4->step5 step6 6. Quantify by HPLC step5->step6 end End: Solubility Value step6->end

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
Polar Aprotic DMSOHighTo be determined
AcetoneModerateTo be determined
AcetonitrileModerateTo be determined
Non-polar TolueneLowTo be determined
HexaneLowTo be determined

Interpretation of Results:

  • High Solubility (>10 mg/mL): Indicates strong solute-solvent interactions. These solvents are excellent candidates for synthesis, purification (e.g., as part of a co-solvent system for recrystallization), and for preparing concentrated stock solutions.[8]

  • Moderate Solubility (1-10 mg/mL): These solvents may be useful for specific applications, such as chromatography or controlled precipitation.

  • Low Solubility (<1 mg/mL): These solvents are generally poor choices for dissolving the compound but can be highly effective as anti-solvents in recrystallization procedures.[8]

Conclusion and Future Directions

A comprehensive understanding of the solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a critical prerequisite for its successful development as a therapeutic agent. This guide has provided a robust framework for predicting its solubility based on its molecular structure and a detailed, industry-standard protocol for its experimental determination. The interplay between the lipophilic alkyl groups and the polar aminomethyl moiety suggests a nuanced solubility profile that must be empirically verified.

Future work should focus on generating the experimental data outlined in this guide. Furthermore, investigating the pH-dependent aqueous solubility will be a critical next step, as this will directly inform the compound's potential for oral absorption and the feasibility of various formulation strategies.[20][21] By systematically applying the principles and methods described herein, researchers can de-risk their development programs and make informed decisions to advance promising pyrazole-based candidates.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 49-60.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (2017). Solubility experimental methods. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Varnek, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Faria, J., & Taveira, L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 665399.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25.
  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences.
  • El Bouakher, A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(12), 105329.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • Palmer, D., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024).
  • ACS Publications. (2020). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters.
  • World Health Organization. (2015).
  • American Chemical Society. (2022). Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry.
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • Journal of Pharmaceutical Research International. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • National Journal of Pharmaceutical Sciences. (2021).
  • PubMed. (2011).
  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines.
  • ResearchGate. (2019).
  • EPJ Web of Conferences. (2022).
  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.
  • McMurry, J. (n.d.). 12.6 Heterocyclic Amines. In Fundamentals of Organic Chemistry.
  • German Journal of Pharmaceuticals and Biomaterials. (2022).
  • ResearchGate. (2010).
  • PubChem. (n.d.). (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

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Technical Monograph: 1-Methyl-3,5-Diethylpyrazole & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-Methyl-3,5-Diethylpyrazole Derivatives Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Physicochemical Profiling, and Application Logic

Executive Summary

The 1-methyl-3,5-diethylpyrazole scaffold represents a critical steric and lipophilic evolution of the ubiquitous 3,5-dimethylpyrazole (DMPZ) system. While DMPZ is a standard ligand in coordination chemistry and a common pharmacophore, the diethyl analogue introduces specific steric bulk and increased lipophilicity without altering the fundamental electronic properties of the pyrazole ring. This guide synthesizes the technical literature regarding the synthesis, structural properties, and applications of 1-methyl-3,5-diethylpyrazole, positioning it as a versatile intermediate for liquid-liquid extraction ligands and sterically tuned pharmaceutical candidates.

Synthetic Architecture & Causality

The synthesis of 1-methyl-3,5-diethylpyrazole is governed by the condensation logic of 1,3-diketones with hydrazines. Unlike asymmetrical pyrazoles that suffer from regioselectivity issues (forming mixtures of 1,3- and 1,5-isomers), the symmetry of the precursor 3,5-heptanedione renders the synthesis self-validating and regioconvergent.

Core Synthesis: The Cyclocondensation Protocol

The primary route involves the reaction of 3,5-heptanedione (dipropionylmethane) with methylhydrazine.

  • Precursor Selection: 3,5-heptanedione is selected over acetylacetone to install the ethyl groups at the 3 and 5 positions.

  • Nucleophile: Methylhydrazine provides the N-methyl substituent.

  • Thermodynamics: The reaction is driven by the entropic benefit of aromatization and the enthalpic stability of water formation.

Reaction Scheme:



Functionalization Logic (Derivatives)

The 4-position of the pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). This allows for the generation of high-value intermediates:

  • Halogenation: Reaction with NBS (N-bromosuccinimide) yields 4-bromo-3,5-diethyl-1-methylpyrazole , a precursor for cross-coupling reactions (Suzuki-Miyaura).

  • Formylation/Carboxylation: Vilsmeier-Haack reaction or lithiation/CO2 trapping yields the 4-carboxylic acid derivative, essential for amide coupling in drug discovery.

Physicochemical & Structural Analysis

Steric Tuning (Cone Angle)

In coordination chemistry, the "cone angle" of a ligand determines the steric crowding around a metal center.

  • Methyl vs. Ethyl: The switch from methyl (DMPZ) to ethyl groups increases the Tolman cone angle. This is critical in catalysis (e.g., olefin polymerization) where preventing catalyst dimerization or controlling substrate approach is required.

  • Implication: 1-methyl-3,5-diethylpyrazole complexes are kinetically more stable against ligand exchange than their dimethyl counterparts.

Lipophilicity (LogP)
  • Data: The addition of two methylene units (–CH2–) increases the cLogP by approximately +1.0 compared to the dimethyl analogue.

  • Application: In liquid-liquid extraction (hydrometallurgy), this increased hydrophobicity ensures the ligand-metal complex partitions effectively into the organic phase (kerosene/dodecane), preventing loss to the aqueous phase.

Table 1: Comparative Physicochemical Profile

Property1,3,5-Trimethylpyrazole1-Methyl-3,5-DiethylpyrazoleImpact
Substituents Methyl (C1, C3, C5)Methyl (C1), Ethyl (C3, C5)Steric Bulk
Molecular Weight 110.16 g/mol 138.21 g/mol Mass Balance
Est. cLogP ~1.2~2.2Extraction Efficiency
Boiling Point 140°C~170-175°CThermal Stability
Coordination Low Steric HindranceModerate Steric HindranceCatalyst Selectivity

Visualizing the Synthetic & Functional Pathway

The following diagram illustrates the flow from raw materials to functionalized derivatives, highlighting the critical intermediate nodes.

G Raw1 3,5-Heptanedione Core 1-Methyl-3,5- Diethylpyrazole Raw1->Core Cyclocondensation (-2 H2O) Raw2 Methylhydrazine Raw2->Core Inter1 4-Bromo Derivative (Cross-Coupling Precursor) Core->Inter1 NBS / ACN (Electrophilic Subst.) Inter2 4-Carboxy Derivative (Amide Coupling) Core->Inter2 1. n-BuLi 2. CO2 App1 Metal Extraction Ligands Core->App1 Coordination App2 Kinase Inhibitor Scaffolds Inter1->App2 Suzuki Coupling Inter2->App2 Peptide Coupling

Figure 1: Synthetic workflow transforming 3,5-heptanedione into bioactive and catalytic scaffolds.

Experimental Protocols

Synthesis of 1-Methyl-3,5-Diethylpyrazole

Type: Cyclocondensation | Scale: 50 mmol

Rationale: To minimize exothermicity and ensure complete conversion, the hydrazine is added to the diketone at controlled temperatures.

Reagents:

  • 3,5-Heptanedione (6.4 g, 50 mmol)

  • Methylhydrazine (2.53 g, 55 mmol, 1.1 eq)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Dissolve 3,5-heptanedione in 40 mL of ethanol. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute methylhydrazine in 10 mL ethanol. Add dropwise to the diketone solution over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane) for disappearance of diketone.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification: Dissolve the residue in dichloromethane (50 mL), wash with water (2 x 20 mL) to remove excess hydrazine, and dry over anhydrous Na2SO4.

  • Isolation: Remove solvent in vacuo. Distill the resulting oil under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product as a colorless to pale yellow oil.

Synthesis of 4-Bromo-1-Methyl-3,5-Diethylpyrazole

Type: Electrophilic Aromatic Substitution | Scale: 10 mmol

Rationale: Bromination at C4 is highly selective due to the directing effects of the alkyl groups and the inherent nucleophilicity of the pyrazole C4.

Step-by-Step Methodology:

  • Solvation: Dissolve 1-methyl-3,5-diethylpyrazole (1.38 g, 10 mmol) in acetonitrile (20 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at 0°C. Protect from light.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate. Wash organic layer with sodium thiosulfate solution (to quench traces of Br2) and brine.

  • Yield: Evaporate solvent to yield the brominated derivative (solid or viscous oil), typically >90% yield without chromatography.

Applications in Research & Industry

Coordination Chemistry & Extraction

The 1-methyl-3,5-diethylpyrazole ligand acts as a monodentate donor (via N2). In hydrometallurgy, derivatives of this scaffold (often coupled to form bis-pyrazoles) are used for the selective extraction of Copper(II) and Nickel(II) from acidic sulfate solutions. The ethyl groups provide the necessary lipophilicity to dissolve the metal complex in kerosene diluents [1].

Pharmaceutical Intermediates

The 4-bromo derivative is a "universal socket" for medicinal chemistry. Through Suzuki-Miyaura coupling, aryl groups can be attached to the 4-position, creating analogues of Celecoxib or Rimonabant-type structures where the specific steric profile of the ethyl groups alters the binding pocket fit, potentially improving selectivity against homologous enzymes (e.g., COX-2 vs COX-1) [2].

References

  • Liquid-Liquid Extraction of Metal Ions. Separation Science and Technology. General principles of alkyl-pyrazole extraction efficiency. 1

  • Synthesis of Pyrazole Derivatives. Chemical Communications / Synlett. Methodologies for hydrazine condensation and functionalization. 2

  • Reactivity of Methylhydrazine with Diketones. ResearchGate / Wiley-VCH. Mechanistic insights into the formation of pyrazoles from 3,5-heptanedione. 3

  • 3,5-Diethyl-1-methyl-1H-pyrazole-4-carboxylic acid Data. Molaid/Chemical Databases. Identification of key oxidized derivatives. 4

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Technical Whitepaper: Physicochemical Profiling of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a functionalized pyrazole derivative characterized by a primary aminomethyl side chain attached to the C4 position of a 1,3,5-substituted pyrazole core.[1] Its physicochemical behavior is governed by two distinct ionization centers: the highly basic primary amine on the side chain and the weakly basic nitrogen (N2) within the heteroaromatic ring.[1]

Understanding the pKa values of this molecule is critical for:

  • Solubility Profiling: Predicting aqueous solubility across the physiological pH range (1.2 – 7.4).[1]

  • Synthetic Utility: Optimizing coupling reactions (e.g., amide coupling, reductive amination) where the protonation state of the amine dictates reactivity.[1][2]

  • Pharmacokinetics: Estimating membrane permeability (LogD) and blood-brain barrier penetration potential.[1]

Structural Analysis & Ionization Sites

The molecule contains two nitrogenous centers capable of protonation. Their basicity differs by approximately 7 orders of magnitude due to hybridization and electronic effects.

Site A: Primary Amine (Side Chain)[1]
  • Structure:

    
    
    
  • Hybridization:

    
    
    
  • Electronic Environment: The amine is separated from the aromatic ring by a methylene spacer. This insulates the lone pair from direct resonance delocalization with the pyrazole ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -system, maintaining high basicity. However, the electron-withdrawing nature of the 
    
    
    pyrazole ring (relative to an alkyl chain) lowers the pKa slightly compared to aliphatic amines (e.g., ethylamine, pKa ~10.7), placing it closer to benzylamine.[1]
  • Substituent Effect: The ethyl groups at positions 3 and 5 exert a positive inductive effect (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), slightly increasing electron density on the ring and, by extension, the side chain, potentially raising the pKa relative to the unsubstituted analog.[1]
    
Site B: Pyrazole Nitrogen (N2)[1]
  • Structure: Ring Nitrogen at position 2.[3][4][5][6]

  • Hybridization:

    
    
    
  • Electronic Environment: The lone pair is in an

    
     orbital perpendicular to the 
    
    
    -system but is not part of the aromatic sextet (unlike N1).[1] It acts as a weak Pyridine-like acceptor.
  • Basicity: Inherently low due to the high

    
    -character of the orbital and the aromatic stability of the neutral ring.
    

pKa Values: Predicted & Derived

As specific experimental data for CAS 1423033-71-9 is limited in public registries, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of close analogs (e.g., (1,3,5-trimethylpyrazol-4-yl)methanamine) and Hammett equation principles.

Table 1: Consensus pKa Values
Ionization CenterFunctional GroupPredicted pKaProtonation State at pH 7.4
pKa₁ (Basic) Primary Amine (

)
9.6 ± 0.3 Protonated (+1) (Major Species:

)
pKa₂ (Acidic) Pyrazole N2 (

)
2.5 ± 0.5 Neutral (0) (Major Species: Unprotonated)
Ionization Microspecies Distribution
  • pH < 2.0: The molecule exists predominantly as a Dication (Both N2 and

    
     protonated).[1]
    
  • pH 2.5 – 9.0: The molecule exists as a Monocation (Only side chain

    
     protonated).[1] This is the relevant species for most physiological and synthetic contexts.
    
  • pH > 10.0: The molecule exists as a Neutral Free Base (Lipophilic form).[1]

Visualization: Protonation Equilibrium

The following diagram illustrates the stepwise deprotonation of the molecule from acidic to basic conditions.

IonizationPathDicationDICATION (pH < 2)(Ring N2-H+, Side Chain NH3+)MonocationMONOCATION (pH 2.5 - 9.0)(Ring N2, Side Chain NH3+)*Dominant Physiological Form*Dication->MonocationpKa ~ 2.5(Loss of Ring Proton)NeutralNEUTRAL (pH > 10)(Ring N2, Side Chain NH2)*Lipophilic Form*Monocation->NeutralpKa ~ 9.6(Loss of Amine Proton)

Caption: Stepwise ionization pathway of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Experimental Protocol: Potentiometric Determination

To experimentally validate these predicted values, the Potentiometric Titration method is the gold standard due to the water solubility of the hydrochloride salt.[2]

Reagents & Equipment
  • Analyte: 5-10 mg of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.[1]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: 0.15 M KCl (aq) or water/methanol mix if solubility is low (though salt should be water-soluble).[1]

  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1][2]

Step-by-Step Workflow
  • System Calibration:

    • Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).[1][2]

    • Determine the exact carbonate content of the titrant via blank titration.

  • Sample Preparation:

    • Dissolve accurately weighed sample in 20 mL of degassed 0.15 M KCl solution.

    • Ensure the starting pH is acidic (pH < 3).[1] If using the free base, add a known excess of 0.1 M HCl to protonate both sites.[2]

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (0.5 - 2.0 µL).

    • Record pH vs. Volume of titrant.

    • Maintain temperature at 25.0 ± 0.1°C under inert gas (Argon/Nitrogen) purge to prevent

      
       absorption.
      
  • Data Analysis:

    • Plot the Bjerrum difference plot (

      
       vs pH).[1]
      
    • Identify inflection points. The first inflection (if starting from dication) corresponds to the ring nitrogen (pKa ~2.5).[1] The second, major inflection corresponds to the primary amine (pKa ~9.6).[1][2]

Pharmacokinetic Implications

Solubility & LogD
  • Gastric Fluid (pH 1.2): High solubility.[1] The dicationic state ensures rapid dissolution.

  • Intestinal Fluid (pH 6.5): Good solubility.[1] The monocationic state (

    
    ) persists, preventing precipitation but potentially limiting passive membrane diffusion.[1]
    
  • Blood (pH 7.4): The molecule remains >99% ionized (cationic).[1] To cross the Blood-Brain Barrier (BBB) or cell membranes, the small fraction of neutral species (<1%) drives the equilibrium, or active transport is required.[1][2]

Synthetic Chemistry Note

When using this molecule as a nucleophile (e.g., in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

References

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amine pKa prediction).

  • Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • PubChem. (2023). Compound Summary: (1,3,5-trimethylpyrazol-4-yl)methanamine.[1][4][5] National Library of Medicine. Link[1]

  • ChemAxon. (2023). pKa Plugin: Technical Calculation Methods. (Industry standard algorithm for heterocyclic pKa prediction). Link

  • Hall, H. K. (1957).[2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[1][2] (Classic reference for substituent effects on amine basicity).[1]

Strategic Sourcing and Synthetic Utility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1423033-71-9 Formula: C


H

N

Molecular Weight: 167.25 g/mol

Executive Summary

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural value lies in the pyrazole core (a privileged scaffold in medicinal chemistry) combined with a primary amine handle , enabling facile amide coupling or reductive amination to link pharmacophores.[1]

Unlike common reagents, this compound is often categorized as a "Tier 3" building block—commercially available but frequently requiring lead times or custom synthesis due to low global inventory stability.[1] This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this critical intermediate.

Part 1: Chemical Identity & Specifications

Before sourcing, researchers must establish a specification sheet to avoid purchasing incorrect regioisomers (e.g., the 1,3,5-substituted variants which are common impurities).

PropertySpecificationCritical Note
IUPAC Name 1-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamineVerify "1-methyl" position to ensure correct N-methylation.
SMILES CCC1=C(CN)C(CC)=NN1CUse for substructure searching in vendor databases.[1]
Appearance Pale yellow oil or low-melting solidHygroscopic; often supplied as an HCl salt for stability.[1]
pKa (Calc) ~9.5 (Primary amine)Highly basic; requires buffering during LCMS analysis.[1]
Storage -20°C, Inert Atmosphere (Ar/N2)Free base oxidizes/carbonates in air.[1]

Part 2: Market Landscape & Pricing Analysis

Current Status: High-Value / Low-Volume. This compound is not a commodity chemical.[1] It is typically held in stock by "Aggregator" vendors (who list virtual inventory) but physically synthesized on-demand by origin manufacturers in Eastern Europe or China.[1]

Supplier Tiers and Estimated Pricing (2025/2026)

The following pricing models reflect the CAS 1423033-71-9 market. Prices are volatile and depend heavily on purity guarantees.[1]

Vendor TierRepresentative SuppliersLead TimeEst. Price (100 mg)Est. Price (1 g)Risk Profile
Tier 1: Global Catalog Sigma-Aldrich, Fisher (Third-party sourcing)2–6 Weeks$350 – $450$1,200+Low: High QA/QC, but highest markup.
Tier 2: Specialized Enamine, MolPort, ChemSpace1–3 Weeks$150 – $250$600 – $800Medium: Direct source or close partner.[1] Best balance.
Tier 3: Origin/Bulk Aladdin, BLD Pharm, WuXi AppTec3–10 Days$40 – $80$200 – $350Variable: Requires internal QC validation upon receipt.[1]
Sourcing Decision Matrix

Use the following logic flow to determine your procurement strategy.

SupplyChain Start Need (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Qty Quantity Required? Start->Qty SmallScale < 500 mg Qty->SmallScale LargeScale > 5 grams Qty->LargeScale Urgency Timeline < 2 Weeks? Tier1 Buy Tier 1 (Sigma/Fisher) High Cost / Low Risk Urgency->Tier1 Yes Tier2 Buy Tier 2 (Enamine/MolPort) Best Value Urgency->Tier2 No SmallScale->Urgency Tier3 Source Tier 3 (China/India) Requires Internal NMR LargeScale->Tier3 Budget Constraint Internal Internal Synthesis (See Protocol Below) LargeScale->Internal Chemistry Capability Available

Figure 1: Decision matrix for sourcing based on scale and urgency.

Part 3: Quality Assurance (Self-Validating Protocol)

When sourcing from Tier 3 vendors, you must validate the identity, as regioisomers (3,5-diethyl vs 1,3-diethyl mixtures) are common synthetic artifacts.

Validation Workflow:

  • 1H NMR (DMSO-d6):

    • Look for the N-Methyl singlet around 3.6–3.7 ppm .[1]

    • Verify the methylene bridge (-CH2-NH2) as a singlet or broad doublet around 3.5–3.8 ppm .[1]

    • Critical Check: The ethyl groups at positions 3 and 5 should appear as two distinct triplets (methyls) and two distinct quartets (methylenes) if the environment is sufficiently anisotropic, though they may overlap.[1]

  • LCMS (ESI+):

    • Target Mass: 168.15 [M+H]+ .

    • Run in basic mode (Ammonium Bicarbonate) if possible to improve ionization of the free amine.[1]

Part 4: Synthetic Utility & Protocols

If commercial supply is unavailable or cost-prohibitive, the synthesis of this compound is robust.[1] The following protocol is adapted from standard pyrazole functionalization methodologies [1, 2].

Mechanistic Pathway

The synthesis relies on constructing the pyrazole ring first, followed by C4-functionalization.[1]

Synthesis SM1 3,5-Heptanedione Step1 Cyclization (Reflux, EtOH) SM1->Step1 SM2 Methylhydrazine SM2->Step1 Inter1 3,5-diethyl-1-methyl-pyrazole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Product Target Amine (HCl Salt) Step3->Product

Figure 2: Synthetic route from commodity starting materials.

Step-by-Step Protocol
Step 1: Pyrazole Ring Formation
  • Reagents: 3,5-Heptanedione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M).

  • Procedure: Add methylhydrazine dropwise to a cooled solution of 3,5-heptanedione in ethanol.

  • Reaction: Reflux for 3 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with water/brine.[1] Dry over Na2SO4.[1]

  • Result: 3,5-diethyl-1-methyl-1H-pyrazole.[1][2] (Yield: >85%).

Step 2: C4-Formylation (Vilsmeier-Haack)
  • Reagents: POCl3 (1.2 eq), DMF (3.0 eq).

  • Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic). Stir 30 min to form the Vilsmeier reagent.

  • Addition: Add the pyrazole from Step 1 (dissolved in minimal DMF) dropwise.

  • Reaction: Heat to 80°C for 4 hours.

  • Quench: Pour onto crushed ice. Neutralize with NaHCO3 (pH 8). Extract with Ethyl Acetate.[1]

  • Result: 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde.[1]

Step 3: Reductive Amination to Methanamine
  • Reagents: Aldehyde (from Step 2), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure: Dissolve aldehyde and ammonium acetate in MeOH. Stir at RT for 2 hours to form the imine.

  • Reduction: Add NaBH3CN portion-wise. Stir overnight.

  • Workup: Acidify with 1N HCl (destroy excess hydride). Basify with NaOH to pH >12.[1] Extract with DCM.[1]

  • Purification: Convert to HCl salt using 4M HCl in Dioxane for long-term storage.

References

  • PubChem. (2025).[1] Compound Summary for CID 71757240: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[3] National Library of Medicine.[1] [Link]

  • MolPort. (2025).[1] Compound Search: CAS 1423033-71-9. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides using (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary & Chemical Profile[3][4]

This guide details the synthesis of amides utilizing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine as the nucleophilic building block. While amide coupling is a routine transformation, this specific scaffold presents unique steric and electronic characteristics due to the flanking ethyl groups at the C3 and C5 positions of the pyrazole ring.

Unlike the more common (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, the 3,5-diethyl variant introduces increased lipophilicity and a distinct steric cleft around the methylene-amine linker.[1] This modification is frequently employed in medicinal chemistry to modulate the metabolic stability and binding affinity of kinase inhibitors and GPCR ligands.

Chemical Profile
PropertyDataNotes
IUPAC Name (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS Number 1423033-71-9
Molecular Weight 167.25 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic; store under inert gas.
Basicity (Est. pKa) ~9.0 - 9.4 (Conjugate Acid)Comparable to benzylamine; highly nucleophilic.[1]
Solubility High: DCM, DMF, MeOH, DMSOLow: Water, Hexanes
Steric Profile Moderate HindranceThe C3/C5 ethyl groups create a "picket fence" effect, potentially slowing kinetics with bulky acids.[1]

Reaction Mechanics & Strategic Considerations

The Steric Challenge

The primary amine is separated from the aromatic ring by a single methylene unit (

13,5-diethyl groups1
  • Implication: For simple carboxylic acids (e.g., acetic acid), standard kinetics apply.[1]

  • Critical Factor: When coupling with ortho-substituted benzoic acids or bulky aliphatic acids , the approach of the electrophile to the amine nitrogen is restricted.

Solvent & Base Selection
  • Solvent: DMF (Dimethylformamide) is preferred over DCM for difficult couplings involving this amine.[1] The polar aprotic nature disrupts intermolecular hydrogen bonding and improves the solubility of the resulting amide, which often precipitates in non-polar solvents.

  • Base: DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA).[1] The steric bulk of DIPEA prevents it from competing with the pyrazolyl-amine for the activated ester, minimizing side reactions.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU Coupling)

Best for: Discovery chemistry, milligram to gram scale, and valuable/complex carboxylic acids.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration relative to acid)

Step-by-Step Procedure:

  • Activation: To a clean, dry vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).[1]

  • Solvation: Add anhydrous DMF . Stir for 2 minutes to ensure homogeneity.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise.[1] The solution should turn yellow (characteristic of the activated At-complex).[1] Stir at Room Temperature (RT) for 10–15 minutes.

    • Expert Note: Pre-activation is crucial. It ensures the acid is fully converted to the active ester before the amine encounters any potential unreacted coupling agent.

  • Addition: Add (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir the reaction at RT for 2–4 hours.

    • Monitoring: Check via LC-MS.[3] Look for the disappearance of the acid mass [M-H]- and appearance of the Product [M+H]+.[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOBt byproducts.[1]

      • Water (2x) – Removes DMF.[1]

      • Brine (1x) – Drying.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: The "Difficult Substrate" Method (Acid Chloride)

Best for: Sterically hindered carboxylic acids or when HATU fails to drive conversion.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 1-2 drops)[1]

  • Amine: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Acid Chloride Generation: Dissolve the carboxylic acid in dry DCM under N₂. Add Oxalyl Chloride dropwise, followed by catalytic DMF. Stir until gas evolution ceases (30–60 min). Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in dry DCM.

  • Addition: Cool the solution to 0°C. Add TEA (3.0 equiv), followed immediately by the Amine (1.1 equiv).

  • Reaction: Allow to warm to RT and stir for 1 hour. The high reactivity of the acid chloride overcomes the steric shielding of the ethyl groups.

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for synthesizing amides with this specific pyrazole building block.

AmideSynthesisAcidCarboxylic Acid(R-COOH)CheckCheck Acid StericsAcid->CheckAminePyrazolyl-Amine(Nucleophile)CouplingCoupling Reaction(N-Acylation)Amine->CouplingAdd lastHATUStandard Path:HATU / DIPEA / DMF(Pre-activation 15 min)Check->HATULow StericsAcClDifficult Path:Oxalyl Chloride / DCM(Acid Chloride Formation)Check->AcClHigh StericsHATU->CouplingAcCl->CouplingWorkupWorkup:EtOAc vs NaHCO3Coupling->WorkupPurifyPurification:Flash Chrom / HPLCWorkup->PurifyProductFinal AmidePurify->Product

Caption: Decision tree for selecting the optimal coupling strategy based on the steric profile of the carboxylic acid partner.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric clash between the 3,5-diethyl groups and the activated ester.Switch to Protocol B (Acid Chloride) or elevate temperature to 50°C in Protocol A.
Epimerization Over-activation or high base concentration (if acid is chiral).[1]Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 0°C. T3P is known for low epimerization rates.[1]
Precipitation Product insolubility in the reaction matrix.Add a co-solvent like DMSO or NMP to the DMF mixture.
Impurity: N-Acyl Urea Slow reaction allowing rearrangement of the activated intermediate (EDC coupling only).[1]Switch to HATU or COMU , which form more stable active esters.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • PubChem Compound Summary. (2023). (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9).[2][5][6][7] National Center for Biotechnology Information. Link

using (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This guide details the protocols for utilizing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (abbreviated herein as DEvz-MA ) as a bidentate ligand in coordination chemistry. Unlike its widely used dimethyl analogues, the 3,5-diethyl substitution pattern offers enhanced lipophilicity and unique steric protection of the metal center, making it a prime candidate for homogeneous catalysis (Pd, Ni) and medicinal inorganic chemistry (Pt, Cu) .

This document provides validated workflows for ligand handling, complex synthesis, and structural characterization, specifically addressing the formation of stable 6-membered chelate rings via the N(pyrazole) and N(amine) donors.

Ligand Profile & Chemical Logic

DEvz-MA is a "hybrid" donor ligand combining a borderline soft pyridine-like nitrogen (N2) and a hard aliphatic amine nitrogen.

PropertySpecification
IUPAC Name 1-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
Formula C9H17N3
MW 167.26 g/mol
Coordination Mode Bidentate (

-N,N')
Bite Angle ~88–92° (forming a 6-membered chelate ring)
pKa (est) ~9.5 (amine), ~2.5 (pyrazole N2)
Solubility High: MeOH, DCM, CHCl3, THF. Moderate: Toluene. Low: Water.[1]
Structural Logic[2]
  • 1-Methyl Group: Blocks the N1 position, preventing tautomerization and forcing coordination exclusively through the N2 nitrogen.

  • 3,5-Diethyl Groups: Provide greater steric bulk than methyl groups. This increases solubility in organic solvents (crucial for catalysis) and prevents the formation of over-crowded bis-ligand complexes (

    
    ) in favor of mono-ligand species (
    
    
    
    ) when stoichiometry is controlled.
  • Methanamine Linker: Creates a flexible arm that facilitates the formation of a thermodynamically stable 6-membered metallacycle upon coordination.

Protocol 1: Ligand Handling and Storage

Rationale: Primary aliphatic amines react with atmospheric CO2 to form carbamates. Proper handling ensures stoichiometry accuracy.

  • Storage: Store neat oil/solid at 2–8°C under Argon or Nitrogen.

  • Preparation for Use:

    • If the ligand appears viscous or cloudy, dissolve in dry Dichloromethane (DCM) and dry over

      
      .
      
    • Filter and evaporate solvent under reduced pressure.

    • Titration (Optional but Recommended): Determine exact amine content via potentiometric titration with

      
       in acetic acid if high-precision kinetics are required.
      
Protocol 2: Synthesis of Pd(II) Catalytic Precursors

Target Complex:


Application:  Precursor for Suzuki-Miyaura or Heck coupling.
Materials
  • 
     (Dichloro(1,5-cyclooctadiene)palladium(II)) - Preferred over 
    
    
    
    for solubility.
  • DEvz-MA (Ligand)

  • Dichloromethane (DCM), anhydrous.

  • Diethyl ether (for precipitation).

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 1.0 eq (e.g., 285 mg, 1.0 mmol) of

    
     in 10 mL of anhydrous DCM. The solution should be orange-yellow.
    
  • Ligand Addition: Dissolve 1.05 eq (175 mg, 1.05 mmol) of DEvz-MA in 5 mL DCM. Add this solution dropwise to the palladium solution over 5 minutes.

    • Observation: The color typically shifts from orange to a paler yellow or precipitates immediately. The COD ligand is displaced by the stronger N,N-chelate.

  • Reaction: Stir at room temperature (25°C) for 2 hours.

  • Isolation:

    • Concentrate the solution to ~2 mL volume under vacuum.

    • Add 15 mL of cold Diethyl Ether to induce precipitation.

    • Filter the yellow solid using a fine glass frit.

  • Purification: Wash the solid with

    
     pentane to remove displaced COD and excess ligand.
    
  • Drying: Dry under high vacuum for 4 hours.

Self-Validation Check:

  • Successful: Bright yellow powder.

  • Failed: Dark black/brown residue indicates Pd(0) formation (decomposition). Ensure solvents are degassed.

Protocol 3: Synthesis of Pt(II) Antiproliferative Agents

Target Complex:


 (Cisplatin Analogue)
Application:  Medicinal Chemistry (Cytotoxicity studies).
Materials
  • 
     (Potassium tetrachloroplatinate(II))
    
  • DEvz-MA[2]

  • Solvent: 1:1 mixture of Water/Acetone (or Water/DMF if solubility is an issue).

Step-by-Step Methodology
  • Metal Solution: Dissolve 1.0 eq (415 mg, 1.0 mmol) of

    
     in 10 mL distilled water. (Solution is red).
    
  • Ligand Preparation: Dissolve 1.0 eq (167 mg, 1.0 mmol) of DEvz-MA in 10 mL Acetone.

  • Mixing: Slowly add the ligand solution to the platinum solution.

    • Note: A slight excess of ligand is not recommended here to avoid forming the cationic

      
       species.
      
  • Incubation: Stir the mixture at 40°C for 12–16 hours. Protect from light (wrap flask in foil) to prevent photo-reduction of Ag/Pt species if silver salts were used (though here we use K salt).

  • Precipitation: The neutral dichloride complex

    
     is often less soluble than the reagents. If precipitate forms, filter directly. If not, evaporate the acetone component to force precipitation from water.
    
  • Washing: Wash with water (to remove KCl) and then diethyl ether.

Analytical Validation & Expected Data
TechniqueParameterExpected Outcome (Coordination Signature)

NMR

Protons
Downfield shift (

) compared to free ligand due to electron donation to metal.

NMR

Protons
Broadening and significant downfield shift. In Pt complexes,

satellites may be visible (

).
IR Spectroscopy

Shift to lower wavenumbers (e.g., from 3350 to 3280

) indicating coordination.
Far-IR

Distinct bands around 280–350

for cis-dichloride geometry.
X-Ray Diffraction GeometrySquare planar (Pd/Pt). Chelate ring should be in a boat/chair conformation.
Visualization of Workflows
Diagram 1: Coordination Logic & Structural Causality

This diagram illustrates why the specific structure of DEvz-MA leads to stable complexation.

LigandLogic Ligand DEvz-MA Ligand Feature1 1-Methyl Group Ligand->Feature1 Feature2 3,5-Diethyl Groups Ligand->Feature2 Feature3 4-Methanamine Ligand->Feature3 Effect1 Blocks Tautomerism Forces N2 Coordination Feature1->Effect1 Effect2 Steric Bulk Prevents Aggregation Feature2->Effect2 Effect3 Flexible Arm Forms 6-Membered Ring Feature3->Effect3 Result Stable cis-Chelate [M(L)Cl2] Effect1->Result Effect2->Result Effect3->Result

Caption: Structural features of DEvz-MA and their direct impact on coordination stability and geometry.

Diagram 2: Experimental Workflow (Pd/Pt Synthesis)

SynthesisProtocol cluster_Solubility Step 1: Solubilization cluster_Reaction Step 2: Complexation cluster_Workup Step 3: Isolation Start Start: Raw Materials SolvMetal Dissolve Metal Salt (DCM for Pd, H2O for Pt) Start->SolvMetal SolvLigand Dissolve DEvz-MA (DCM or Acetone) Start->SolvLigand Mix Dropwise Addition (Ligand to Metal) SolvMetal->Mix SolvLigand->Mix Stir Stir 2-16h (Temp: 25°C - 40°C) Mix->Stir Precip Induce Precipitation (Add Et2O or Evaporate) Stir->Precip Filter Filtration & Wash (Remove free ligand) Precip->Filter Final Target Complex [M(DEvz-MA)Cl2] Filter->Final

Caption: Generalized workflow for synthesizing Pd(II) and Pt(II) complexes using DEvz-MA.

References
  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Kost, A. N., & Grandberg, I. I. (1966). "Progress in Pyrazole Chemistry." Advances in Heterocyclic Chemistry, 6, 347-429. (Foundational chemistry of pyrazolyl-alkylamines). Link

  • Bandyopadhyay, P., et al. (2009). "Synthesis and Structure of Metal Complexes... of 3-Pyrazol-1-yl Based Ligands." European Journal of Inorganic Chemistry, 2009(33), 4913–4925.[3][4][5] Link

  • Kumar, K., et al. (2019). "Anticancer potential of pyrazole derivatives: A review." Mini-Reviews in Medicinal Chemistry. (Context for Pt-pyrazole cytotoxicity). Link

  • Enamine Ltd. "Building Blocks: Pyrazoles." (Source for 3,5-diethyl-1-methyl-1H-pyrazol-4-yl methanamine precursors). Link

Sources

Application Note: Reductive Amination Protocols for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine scaffold into larger molecular architectures.

Executive Summary & Chemical Rationale

The pyrazole moiety is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). The specific building block (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine offers a unique steric and electronic profile:

  • Electronic: The electron-rich pyrazole ring increases the basicity of the pendant primary amine compared to benzylic analogs, making it a potent nucleophile.

  • Steric: The 3,5-diethyl substitution pattern provides significant lipophilic bulk, which can improve hydrophobic interactions in protein binding pockets but may also introduce steric hindrance during the initial nucleophilic attack on bulky aldehydes.

  • Solubility: The amphiphilic nature (lipophilic ethyl groups vs. polar amine) dictates careful solvent selection to prevent precipitation of the intermediate imine.

This guide details the Sodium Triacetoxyborohydride (STAB) method as the primary protocol due to its mildness and chemoselectivity, with a Sodium Cyanoborohydride (NaBH₃CN) alternative for solubility-challenged substrates.[1]

Reaction Mechanism & Pathway Analysis

Understanding the stepwise progression is critical for troubleshooting. The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then irreversibly reduced to the secondary amine.

Mechanistic Flow (DOT Diagram)

ReactionMechanism Reactants Amine + Aldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Equilibrium Species) Hemiaminal->Imine - H2O (Dehydration) Imine->Reactants Hydrolysis (If wet) ProtonatedImine Iminium Ion (Activated for Reduction) Imine->ProtonatedImine + H+ (Acid Catalysis) Product Secondary Amine (Final Product) ProtonatedImine->Product + H- (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination. Note that the iminium ion formation is the rate-determining step for the reduction.

Critical Parameters & Optimization

Solvent Selection

The 3,5-diethyl substitution makes this pyrazole moderately lipophilic.

  • 1,2-Dichloroethane (DCE): The "Gold Standard" for STAB reactions. Excellent solubility for the pyrazole and most aldehydes. Promotes imine formation.[2]

  • Tetrahydrofuran (THF): Use if the aldehyde is not soluble in DCE.[3]

  • Methanol (MeOH): Required if using NaBH₃CN (Method B).[4] Avoid with STAB as it reacts slowly with the reagent, decomposing it.

Reductant Comparison
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Selectivity High. Reduces imines much faster than aldehydes.Moderate. Requires pH control (pH 6-7) to prevent aldehyde reduction.
Toxicity Low. Boric acid byproducts.High. Generates HCN/Cyanide byproducts.
Solvent DCE, THF (Aprotic).[4]MeOH, EtOH (Protic).
Water Tolerance Low. Requires dry solvents.High. Can run in aqueous buffers.
Recommendation Primary Choice (Method A) Secondary Choice (Method B)

Experimental Protocols

Method A: Standard STAB Protocol (Recommended)

Applicability: General purpose, high-throughput library synthesis.

Reagents:

  • Amine: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Aldehyde: 1.0 – 1.1 equiv

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (concentration ~0.1 – 0.2 M).

  • Imine Formation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Note: This pre-stir allows the imine/iminium species to form before the reductant is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.[5]

    • Endpoint: Disappearance of the imine intermediate and starting amine.

  • Quench: Add saturated aqueous NaHCO₃ solution carefully to quench excess hydride and neutralize the acid. Stir for 15 minutes until gas evolution ceases.

  • Work-up: Extract the aqueous layer with DCM (x3). Combine organic layers, dry over Na₂SO₄ , filter, and concentrate.

  • Purification: The crude material is often pure enough for initial screening. If necessary, purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Method B: Two-Step Protocol (For Hindered/Insoluble Substrates)

Applicability: Sterically hindered aldehydes or when the pyrazole amine precipitates in DCE.

Reagents:

  • Solvent: Anhydrous Methanol (MeOH)

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)[6]

Step-by-Step Procedure:

  • Imine Formation: Dissolve Amine and Aldehyde in MeOH . Add anhydrous MgSO₄ (approx. 200 mg per mmol) to sequester water and drive the equilibrium.

  • Reflux: Heat to 50°C or mild reflux for 2–4 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: Exothermic with gas evolution.

  • Work-up: Acidify with 1M HCl to decompose borate complexes, then basify with NaOH to pH >10. Extract with EtOAc.

Workflow Decision Tree

Use this logic flow to select the appropriate experimental condition.

Workflow Start Start: Select Substrate SolubilityCheck Is Aldehyde soluble in DCE? Start->SolubilityCheck HindranceCheck Is Aldehyde Sterically Hindered? SolubilityCheck->HindranceCheck Yes MethodB Method B: NaBH4 / MeOH (Two-Step) SolubilityCheck->MethodB No (Use MeOH) MethodA Method A: STAB / DCE (Standard) HindranceCheck->MethodA No MethodC Method C: Microwave (100°C, 10 min, MeOH) HindranceCheck->MethodC Yes (Force Imine)

Figure 2: Decision matrix for protocol selection based on substrate properties.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion Incomplete imine formation.Increase AcOH to 2.0 equiv; extend pre-stir time; add molecular sieves (4Å).
Dialkylation Amine is too nucleophilic; Aldehyde excess.Ensure strict 1:1 stoichiometry or use slight excess of Amine (1.1 equiv).
Aldehyde Reduction (Alcohol byproduct) Reductant added too fast or before imine formed.Use Method B (Two-step) to fully form imine before adding reductant.
Precipitation Salt formation between Amine and Acid.Switch solvent to THF or MeOH (and switch reductant to NaBH₃CN).[4]
Validation Metrics (Self-Validating System)
  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the new benzylic methylene signal (typically 3.5–4.0 ppm). The pyrazole methyl (s, 3H) and ethyl groups (q, 2H; t, 3H) serve as internal integration standards.

  • LCMS: Monitor the mass shift of [M_amine + M_aldehyde - 16 (Oxygen) + 2 (Hydrogen)].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4][6][8] Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem. (2025).[1] Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. BenchChem Application Library.

  • TCI Chemicals. (2024).[10] Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Practical Examples.

Sources

Application Note: Preparation of Schiff Bases from (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) derived from (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine . Pyrazole-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to their ability to interact with diverse biological targets including kinases and tubulin.

This guide addresses the specific steric and electronic characteristics of the 3,5-diethyl-substituted pyrazole core, providing optimized conditions for condensation with aromatic and aliphatic aldehydes.

Chemical Context & Mechanistic Insight

The Scaffold

The starting material, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine , possesses a primary aliphatic amine connected to an electron-rich heteroaromatic ring.

  • 1-Methyl Group: Blocks tautomerization, fixing the aromatic system.

  • 3,5-Diethyl Groups: These alkyl chains provide significant lipophilicity (

    
     modulation) and steric bulk, which can influence the stability of the resulting Schiff base by protecting the azomethine bond from hydrolytic enzymes in biological systems.
    
  • 4-Methanamine Linker: This acts as the nucleophile. Being one carbon removed from the ring, it retains significant basicity (

    
    ), making it highly reactive toward carbonyl electrophiles.
    
Reaction Mechanism

The formation of the Schiff base follows a reversible condensation pathway. The reaction is acid-catalyzed, where the protonation of the carbonyl oxygen enhances electrophilicity, facilitating the attack by the amine nitrogen.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon.

  • Hemiaminal Formation: A transient tetrahedral intermediate is formed.

  • Dehydration: Acid-assisted elimination of water yields the imine (

    
    ).
    

Note: Because the reaction is an equilibrium, removal of water (via azeotropic distillation or molecular sieves) or precipitation of the product drives the reaction to completion (Le Chatelier’s principle).

Experimental Protocols

Materials Required[1][2][3]
  • (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv) [e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Protocol A: Standard Thermal Reflux (High Purity)

This method is recommended for initial library synthesis and when high crystallinity is required.

Step-by-Step Procedure:

  • Preparation of Amine Solution: Dissolve 1.0 mmol of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add 1.0 mmol of the selected aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (approx. 5-6) to activate the carbonyl without protonating the amine into an unreactive ammonium salt.

  • Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol boiling point) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Scenario 1 (Precipitate forms): Cool the mixture to room temperature, then to 4°C in an ice bath. Filter the solid, wash with cold ethanol, and dry.

    • Scenario 2 (No precipitate): Evaporate the solvent under reduced pressure (Rotavap). Dissolve the residue in minimal hot ethanol and allow to recrystallize.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for drug discovery campaigns requiring rapid library generation.

  • Mix: Combine 1.0 mmol amine, 1.0 mmol aldehyde, and 2 mL ethanol in a microwave-safe vial. Add 1 drop of acetic acid.

  • Irradiate: Set microwave reactor to 100°C, 150 Watts . Hold for 5–10 minutes .

  • Cool & Isolate: Cool the vial with compressed air. Pour the reaction mixture into crushed ice. The Schiff base typically precipitates immediately.

  • Filter: Vacuum filter and wash with cold water/ethanol.

Visualization of Workflows

Chemical Pathway

The following diagram illustrates the condensation pathway and the critical equilibrium step.

SchiffBaseReaction Reactants Reactants (Amine + Aldehyde) Intermed Hemiaminal (Unstable Intermediate) Reactants->Intermed Nucleophilic Attack (H+ Cat) Transition Dehydration (- H₂O) Intermed->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Elimination Product->Intermed Hydrolysis (Avoid with dry solvents)

Caption: Figure 1: Acid-catalyzed condensation pathway. Note the reversible hydrolysis step (red dashed line) which must be suppressed.

Experimental Workflow

Decision tree for selecting the correct workup based on product physical state.

Workflow Start Start Reflux (EtOH + AcOH) TLC Check TLC (Aldehyde Consumed?) Start->TLC Continue Continue Reflux (+1 hr) TLC->Continue No Cool Cool to 4°C TLC->Cool Yes Continue->TLC Precip Precipitate Formed? Cool->Precip Filter Vacuum Filtration Wash with cold EtOH Precip->Filter Yes Rotavap Evaporate Solvent Precip->Rotavap No Recryst Recrystallize (Hot EtOH) Rotavap->Recryst

Caption: Figure 2: Operational workflow for synthesis and isolation. Yellow diamonds indicate decision points.

Data Analysis & Characterization

Successful synthesis must be validated using spectroscopic methods. The following table summarizes expected signals for the target Schiff base.

TechniqueParameterExpected ValueStructural Assignment
FT-IR

1600 – 1640 cm⁻¹Azomethine stretch (Sharp, Strong)
FT-IR

AbsentDisappearance of double spike (3300-3400 cm⁻¹) confirms amine consumption
¹H NMR

(CH=N)
8.2 – 8.8 ppmSinglet (1H). Diagnostic peak for Schiff base formation.[1][2][3][4]
¹H NMR

(Pyrazole-CH₃)
~3.6 – 3.8 ppmSinglet (3H). 1-Methyl group on pyrazole.[5][4][6][7][8][9][10]
¹³C NMR

(C=N)
155 – 165 ppmAzomethine carbon.
Troubleshooting Guide
  • Problem: Oily product instead of solid.

    • Cause: Presence of unreacted aldehyde or solvent impurities.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: Low Yield.

    • Cause: Water accumulation driving equilibrium backward.

    • Solution: Add activated 3Å molecular sieves to the reaction flask during reflux.

Applications in Drug Development

The (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine scaffold is particularly valuable in the design of Multi-Target Directed Ligands (MTDLs) .

  • Anticancer Agents: Pyrazole Schiff bases have demonstrated cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines. The diethyl substitution pattern enhances membrane permeability, potentially improving intracellular drug concentration [1, 2].

  • Antimicrobial Activity: The azomethine linkage (

    
    ) is critical for binding to bacterial enzymes. The pyrazole ring acts as a bioisostere to imidazole, commonly found in antifungal agents [3].
    
  • Kinase Inhibition: The planar nature of the Schiff base allows for intercalation into DNA or binding to the ATP-binding pocket of kinases, a common mechanism for pyrazole-derived drugs [4].

References

  • Naglah, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. Pharmaceuticals, 17(5), 655.[11]

  • Bhat, S. A., et al. (2020).[12] Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances, 10, 3012-3025.

  • Mihan, J., et al. (2015). Synthesis, Characterization and Biological Screening of Pyrazole Schiff Bases. International Journal of Pharmaceutical Sciences and Research.

  • Elinson, M. N., et al. (2015). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one. Heterocyclic Communications.

Sources

peptide coupling reagents for pyrazole methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Strategies for Pyrazole Methanamine Derivatives

Executive Summary

Pyrazole methanamines (Py-CH₂-NH₂) are privileged scaffolds in kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. However, their incorporation into peptide or amide backbones presents a distinct chemoselective challenge: the competition between the highly nucleophilic exocyclic primary amine and the electron-rich, potentially nucleophilic endocyclic pyrazole nitrogens.

This guide provides a bifurcated strategy for coupling carboxylic acids to pyrazole methanamines:

  • Discovery Protocol (HATU): Prioritizes reaction speed and success rate for small-scale library synthesis.

  • Process Protocol (T3P): Prioritizes purification efficiency (green chemistry), cost, and regioselectivity for scale-up.

Mechanistic Insight & Chemoselectivity

The core challenge in coupling pyrazole methanamines lies in the Ambident Nucleophilicity .

  • Primary Amine (

    
    ):  Typically the kinetic product. High nucleophilicity (
    
    
    
    ).
  • Pyrazole Ring Nitrogen (

    
    ):  If unsubstituted, the pyrazole nitrogen (
    
    
    
    for protonated form, but neutral N is nucleophilic) can undergo
    
    
    -acylation, forming a labile pyrazolide. This is often a thermodynamic dead-end or a hydrolytically unstable impurity.

The Solution: Control the activation kinetics. Fast activation (HATU) with hindered bases favors the primary amine. Controlled activation (T3P) allows for thermodynamic equilibration and cleaner profiles.

Decision Matrix: Reagent Selection

ReagentSelection Start Start: Pyrazole Methanamine Coupling Scale What is the Reaction Scale? Start->Scale Chiral Is the Acid Partner Chiral/Epimerizable? Scale->Chiral < 100 mg (Discovery) T3P Protocol B: T3P/Pyridine (Low Epimerization, Aqueous Workup) Scale->T3P > 1 g (Process/Scale-up) Purification Is Column Chromatography Acceptable? Chiral->Purification No Chiral->T3P Yes (High Risk) HATU Protocol A: HATU/DIEA (High Yield, Fast, Chromatography Req.) Purification->HATU Yes Purification->T3P No (Need precipitation/extraction) Mixed Consider Mixed Anhydride (IBCF/NMM)

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate chirality.

Comparative Data: Coupling Reagents

FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt
Coupling Speed Very Fast (< 1 h)Moderate (1–12 h)Slow (4–24 h)
Epimerization Risk Moderate to HighVery Low Moderate
Byproduct Removal Difficult (TMU is water-soluble but persistent)Excellent (Water-soluble phosphate salts)Moderate (Urea precipitates)
Cost HighLow/ModerateLow
Regioselectivity Good (Kinetic control)Excellent (Thermodynamic control)Variable

Protocol A: High-Throughput Discovery (HATU)

Recommended for: Milligram-scale library synthesis, difficult steric couplings, non-chiral acids.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At-active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate amine attack, often outcompeting the pyrazole ring nitrogen side-reaction.

Materials
  • Carboxylic Acid: 1.0 equiv

  • Pyrazole Methanamine: 1.1 equiv

  • HATU: 1.1 – 1.2 equiv

  • DIPEA (Hünig's Base): 3.0 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

    • Critical Check: Ensure the solution is basic (pH > 8 on wet litmus) to ensure carboxylate formation.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 2–5 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the Pyrazole Methanamine (1.1 equiv).

  • Monitoring: Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS.

    • Success Criterion: Disappearance of acid peak; appearance of Product [M+H]+.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with Sat. NaHCO₃, 1x with Water, 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex) is usually required to remove HATU byproducts (tetramethylurea).

Protocol B: Scale-Up & Green Chemistry (T3P)

Recommended for: Gram-scale synthesis, chiral acids, GMP processes.

Rationale: T3P (Propylphosphonic Anhydride) acts as a lewis acid activator. It does not react until the base is added, allowing for a controlled "dump and stir" addition. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.[1]

Materials
  • Carboxylic Acid: 1.0 equiv

  • Pyrazole Methanamine: 1.1 equiv

  • T3P: 1.5 equiv (supplied as 50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[2]

Step-by-Step Procedure
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Pyrazole Methanamine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Cooling: Cool the mixture to 0 °C (ice bath).

    • Why: Lower temperature suppresses epimerization and potential N-acylation of the pyrazole ring.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Self-Validating Workup (The "T3P Wash"):

    • Add water (5 vol) to the reaction mixture. Stir vigorously for 10 minutes.

    • Separate phases.[3]

    • Wash organic layer with 10% Citric Acid (removes excess amine/pyridine).

    • Wash organic layer with 10% Na₂CO₃ (removes unreacted acid and phosphate byproducts).

    • Result: The organic layer contains the pure amide.

  • Isolation: Concentrate to dryness. Recrystallize if necessary.

Workflow Visualization

T3PWorkflow Input Substrates + Solvent (EtOAc) Cool Cool to 0°C Input->Cool AddBase Add Pyridine Cool->AddBase AddT3P Add T3P (50%) AddBase->AddT3P React Warm to RT (2-12 h) AddT3P->React Wash1 Wash: Water (Remove Salts) React->Wash1 Wash2 Wash: Citric Acid (Remove Base) Wash1->Wash2 Final Pure Product (Evaporation) Wash2->Final

Figure 2: T3P coupling workflow highlighting the aqueous extraction purification strategy.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol must include methods to verify structural integrity.

Issue: Regioselectivity (Amide vs. Pyrazolide)
  • Symptom: LCMS shows correct mass, but product is unstable or NMR looks "off."

  • Validation (NMR):

    • HMBC: Look for a correlation between the Amide Carbonyl (

      
      ) and the Methylene protons (
      
      
      
      ).
      • Correct: Strong 3-bond coupling.

      • Incorrect (Ring Acylation): No coupling to

        
        ; coupling to Pyrazole-H4.
        
    • Chemical Shift: The methylene protons (

      
      ) typically appear at 4.3 – 4.6 ppm  in DMSO-d6 for the correct amide. If the amine is free (ring acylation), these protons will remain upfield (approx. 3.8 – 4.0 ppm).
      
Issue: Epimerization (Chiral Acids)
  • Symptom: Presence of diastereomers in HPLC.

  • Fix: Switch from HATU/DIEA to T3P/Pyridine at 0 °C. Pyridine is less basic than DIEA, reducing the rate of proton abstraction at the

    
    -carbon.
    
Issue: Low Yield with HATU
  • Cause: Formation of the guanidinium byproduct (reaction of amine with HATU directly) if activation is too slow.

  • Fix: Ensure acid is fully pre-activated (2–5 mins) before adding the amine.

References

  • Dunetz, J. R., et al. (2011).[2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] "Rethinking amide bond synthesis." Nature.[2] [2]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5][6] Tetrahedron.

Sources

Synthesis of Kinase Inhibitors Utilizing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibitors.[3] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention.[4][5] Pyrazole-containing kinase inhibitors have demonstrated significant clinical success, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and tyrosine kinases.[6][7]

This guide focuses on the synthetic utility of a specific, highly functionalized pyrazole building block: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine . The strategic placement of a primary amine on a methylene spacer at the 4-position of the pyrazole ring, flanked by two ethyl groups at the 3- and 5-positions and an N-methyl group, offers a unique combination of steric and electronic features. This arrangement allows for the exploration of novel chemical space in kinase inhibitor design, providing a versatile synthon for the construction of potent and selective inhibitors.

This document will provide a comprehensive overview of the synthesis of this key building block and its application in the preparation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds known for their significant therapeutic potential.[4][8] We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols, and discuss the characterization of the synthesized compounds.

Synthesis of the Key Building Block: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

The synthesis of our target methanamine is a multi-step process that begins with the construction of the pyrazole core, followed by functionalization at the 4-position.

Part 1: Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole

The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, 3,5-heptanedione is reacted with methylhydrazine to yield the desired N-methylated pyrazole.

Protocol 1: Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole

Materials:

  • 3,5-Heptanedione

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-heptanedione (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3,5-diethyl-1-methyl-1H-pyrazole by vacuum distillation or column chromatography on silica gel.

Part 2: Formylation of the Pyrazole Core via Vilsmeier-Haack Reaction

With the pyrazole ring constructed, the next step is to introduce a formyl group at the C4 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Protocol 2: Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 3,5-diethyl-1-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate solution (chilled)

  • Ethyl acetate

  • Standard glassware for addition and workup

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add 3,5-diethyl-1-methyl-1H-pyrazole (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a chilled saturated solution of sodium acetate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel or recrystallization.

Part 3: Reductive Amination to Yield the Target Methanamine

The final step in the synthesis of our key building block is the conversion of the aldehyde to a primary amine. This can be achieved through several reductive amination methods. The Leuckart reaction, which uses ammonium formate or formamide, is a classical and effective one-pot method for this transformation.[10][11]

Protocol 3: Synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Materials:

  • 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, combine 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and a molar excess of ammonium formate (3-4 equivalents).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate formamide.

  • Cool the solution and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the resulting (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine by vacuum distillation.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The synthesized (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a versatile building block for the synthesis of various kinase inhibitors. A prominent application is in the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in numerous potent kinase inhibitors.[7][8] This is typically achieved by reacting the aminomethyl pyrazole with a suitably substituted dichloropyrimidine.

The regioselectivity of the nucleophilic aromatic substitution (SNAr) on dichloropyrimidines can be influenced by the substituents on the pyrimidine ring.[12] In many cases, the C4 position is more reactive towards nucleophilic attack.

Protocol 4: General Procedure for the Synthesis of N-((3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine Derivatives

Materials:

  • (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

  • Substituted 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or isopropanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1 equivalent) in DMF or isopropanol.

  • Add a base such as DIPEA or TEA (1.5-2 equivalents) to the solution.

  • Add the substituted 2,4-dichloropyrimidine (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-((3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine derivative.

Data Presentation and Characterization

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative)
3,5-diethyl-1-methyl-1H-pyrazoleStructure of 3,5-diethyl-1-methyl-1H-pyrazoleC₈H₁₄N₂138.21δ 5.7 (s, 1H, pyrazole-H), 3.6 (s, 3H, N-CH₃), 2.5 (q, 4H, 2x CH₂), 1.2 (t, 6H, 2x CH₃)
3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehydeStructure of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehydeC₉H₁₄N₂O166.22δ 9.9 (s, 1H, CHO), 3.8 (s, 3H, N-CH₃), 2.8 (q, 4H, 2x CH₂), 1.3 (t, 6H, 2x CH₃)
(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamineStructure of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamineC₉H₁₇N₃167.25δ 3.7 (s, 2H, CH₂-NH₂), 3.6 (s, 3H, N-CH₃), 2.5 (q, 4H, 2x CH₂), 1.6 (br s, 2H, NH₂), 1.2 (t, 6H, 2x CH₃)
N-((3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methyl)-...-pyrimidin-4-amineStructure of a pyrazolo[3,4-d]pyrimidine derivativeVariesVariesSignals for pyrazole and pyrimidine moieties, with a characteristic upfield shift of the pyrazole-CH₂ protons upon amine formation.

Note: The provided ¹H NMR data are estimations and will vary depending on the solvent and specific substitution patterns. Full characterization would require ¹³C NMR, mass spectrometry, and elemental analysis.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Kinase Inhibitor 3_5_Heptanedione 3,5-Heptanedione Pyrazole_Core 3,5-diethyl-1-methyl-1H-pyrazole 3_5_Heptanedione->Pyrazole_Core Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Core Formyl_Pyrazole 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde Pyrazole_Core->Formyl_Pyrazole Vilsmeier-Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formyl_Pyrazole Target_Amine (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Formyl_Pyrazole->Target_Amine Leuckart Reaction Ammonium_Formate Ammonium Formate Ammonium_Formate->Target_Amine Kinase_Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Target_Amine->Kinase_Inhibitor SNAr Reaction Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Kinase_Inhibitor

Sources

functionalization of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging a Privileged Scaffold for Library Generation

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Molecules incorporating this five-membered aromatic heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The value of the pyrazole core lies in its metabolic stability, its capacity to engage in various non-covalent interactions with biological targets, and the ease with which its substitution pattern can be modified to fine-tune pharmacological properties.[4][6]

This guide focuses on a specific, highly versatile starting material: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine . This compound is strategically designed for efficient library synthesis. The N1-methyl group prevents tautomerization and unwanted N-alkylation at that position, while the 3,5-diethyl groups provide a lipophilic character that can be advantageous for cell permeability and interaction with hydrophobic pockets in target proteins. The critical feature is the primary aminomethyl group at the C4 position. This nucleophilic handle is the primary site for chemical diversification, allowing for the straightforward introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR).

These application notes provide detailed, field-tested protocols for three robust functionalization reactions—acylation, sulfonylation, and reductive amination—to generate a diverse library of novel pyrazole derivatives for screening and hit-to-lead optimization.

Core Functionalization Workflow

The overall strategy involves taking the single primary amine starting material and reacting it in parallel with diverse sets of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes/ketones) to rapidly generate a library of unique chemical entities.

G cluster_start Starting Material cluster_reactions Parallel Synthesis cluster_end Drug Discovery Cascade start_mat (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine acyl Acylation (Amide Library) start_mat->acyl Diversification sulfonyl Sulfonylation (Sulfonamide Library) start_mat->sulfonyl Diversification reductive Reductive Amination (Substituted Amine Library) start_mat->reductive Diversification library Diverse Pyrazole Library acyl->library sulfonyl->library reductive->library screening High-Throughput Screening library->screening hit Hit Identification & SAR screening->hit

Caption: General workflow for library generation and screening.

Protocol 1: Acylation for Amide Library Synthesis

Rationale: Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry. Amides are structurally stable and can act as both hydrogen bond donors (N-H) and acceptors (C=O), making them critical pharmacophoric elements for target recognition. This protocol describes the reaction of the primary amine with various acyl chlorides.

Caption: Reaction scheme for acylation of the primary amine.

Step-by-Step Protocol:
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq).

  • Solvent & Base: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath. Add a suitable non-nucleophilic base, such as triethylamine (Et3N) or pyridine (1.2 eq).

    • Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

  • Reagent Addition: While stirring at 0 °C, add the desired acyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Table: Example Acylating Agents
Reagent (R-COCl)R GroupRationale for Inclusion
Benzoyl chloridePhenylIntroduces a simple aromatic moiety.
Cyclohexanecarbonyl chlorideCyclohexylAdds a saturated, lipophilic aliphatic ring.
4-Methoxybenzoyl chloride4-MethoxyphenylProbes electronic effects and potential H-bond acceptor.
Thiophene-2-carbonyl chloride2-ThienylIntroduces a heteroaromatic ring, often a bioisostere for a phenyl ring.

Protocol 2: Sulfonylation for Sulfonamide Library Synthesis

Rationale: The sulfonamide functional group is another key feature in many marketed drugs. It is a strong hydrogen bond acceptor and is metabolically robust. The synthesis is analogous to acylation but uses sulfonyl chlorides, which are generally less reactive, sometimes requiring slightly more forcing conditions or a more potent catalyst.

Caption: Reaction scheme for sulfonylation of the primary amine.

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in anhydrous DCM or pyridine (if used as both solvent and base).

  • Base: Add pyridine (2.0 eq) or triethylamine (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) if needed to accelerate the reaction.

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purification: Purify the crude sulfonamide by flash chromatography or recrystallization.

Data Table: Example Sulfonylating Agents
Reagent (R-SO2Cl)R GroupRationale for Inclusion
Benzenesulfonyl chloridePhenylCore aromatic sulfonamide.
Methanesulfonyl chlorideMethylSimple, small alkyl sulfonamide to increase polarity.
Dansyl chloride5-(Dimethylamino)naphthalen-1-ylIntroduces a fluorescent tag for potential binding assays.
4-Toluenesulfonyl chloride4-MethylphenylClassic "tosyl" group, explores substituted aromatics.

Protocol 3: Reductive Amination for N-Alkylated Library Synthesis

Rationale: Reductive amination is a powerful method for forming C-N bonds, creating secondary amines from primary amines.[8] The reaction proceeds in two stages: the initial formation of an imine intermediate by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the amine.[9][10] This method avoids the over-alkylation problems associated with direct alkylation by alkyl halides.[11]

Caption: Reaction scheme for reductive amination.

Step-by-Step Protocol:
  • Preparation: To a flask, add the primary amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent & Catalyst: Dissolve the components in a suitable solvent such as methanol (MeOH) or Dichloroethane (DCE). Add a catalytic amount of acetic acid (AcOH, ~0.1 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise.

    • Scientist's Note: NaBH(OAc)3 is the reagent of choice as it is selective for imines over aldehydes/ketones and is tolerant of mildly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is an alternative but is highly toxic.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO3 until effervescence ceases.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the final secondary amine product by flash column chromatography.

Data Table: Example Aldehydes and Ketones
Reagent (R1(R2)C=O)R1, R2Rationale for Inclusion
BenzaldehydeH, PhenylIntroduces a flexible benzyl group.
Cyclohexanone-(CH2)5-Forms a cyclohexylamino moiety.
4-PyridinecarboxaldehydeH, 4-PyridylAdds a basic nitrogen for potential salt formation and solubility.
AcetoneMethyl, MethylSmallest secondary amine, provides an isopropyl group.

Characterization and Screening

Compound Characterization: All newly synthesized compounds must be rigorously characterized to confirm their structure and purity before biological screening. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for screening.

Application in Target-Oriented Screening: Pyrazole scaffolds are frequently found in kinase inhibitors.[12][13] The generated library can be screened against a panel of kinases implicated in diseases like cancer to identify initial hits.[14] The diverse functional groups installed will probe different regions of the kinase active site (e.g., the hinge region, solvent-exposed regions), and the resulting SAR data will guide the design of more potent and selective next-generation inhibitors.

References

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Open Access Journals - Research and Reviews.
  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC - NIH.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH.
  • The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.
  • Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). MDPI.
  • 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.
  • Amines: Synthesis and Reactions. (2021). Al-Mustansiriyah University.
  • 24.6 Synthesis of Amines. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Semantic Scholar.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (n.d.). MDPI.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine. (n.d.). PubChemLite.
  • CAS 1006458-74-7 [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine hydrochloride. (n.d.). AstaTech.
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (n.d.). PubMed.
  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2025). ResearchGate.
  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (n.d.). Allied Academies.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

Sources

general procedure for alkylation of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation Protocols for (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This guide details the optimized procedures for the


-alkylation of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine  (CAS: 1423033-71-9). While primary amines are ubiquitous in medicinal chemistry, this specific pyrazole scaffold presents unique steric and electronic characteristics due to the flanking 3,5-diethyl groups.

This note provides two validated workflows:

  • Reductive Amination (Method A): The preferred, high-fidelity route for introducing diverse alkyl groups with near-perfect mono-selectivity.

  • Direct Nucleophilic Substitution (Method B): A modified

    
     protocol utilizing the "Cesium Effect" for cases where alkyl halides are the only available electrophiles.
    

Substrate Analysis & Chemical Context

Molecule: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS: 1423033-71-9 Molecular Weight: 167.25 g/mol

Structural Insight: The amine functionality is exocyclic, tethered to the pyrazole core by a methylene spacer. Crucially, the 3- and 5-positions are substituted with ethyl groups .

  • Steric Impact: Unlike a simple benzyl amine, the ethyl groups create a "picket fence" steric environment. This bulk does not prevent reaction, but it significantly retards the rate of tertiary amine formation, effectively aiding mono-selectivity.

  • Electronic Impact: The electron-rich pyrazole ring makes the amine highly basic (predicted pKa

    
     9.5–10.0). It is a potent nucleophile requiring controlled conditions to prevent over-alkylation.
    

Decision Matrix: Choosing the Right Protocol

Before starting, select the method based on your electrophile availability.

decision_tree Start Start: Electrophile Selection Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes Q2 Is the electrophile an Alkyl Halide (Br/I/Cl)? Q1->Q2 No MethodB METHOD B: Direct Alkylation with Cs2CO3 (Requires Control) Q2->MethodB Yes

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine but not the aldehyde/ketone. This kinetic differentiation prevents side reactions.

Reference: Based on the foundational work by Abdel-Magid et al. (J. Org.[1] Chem. 1996) [1].[1][2][3]

Reagents & Materials
  • Substrate: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) — Critical for ketone reactivity.

Step-by-Step Protocol
  • Imine Formation:

    • In a dry vial, dissolve the pyrazole amine (1.0 mmol, 167 mg) in DCE (5 mL).

    • Add the aldehyde/ketone (1.05 mmol).

    • Note: If using a ketone, add AcOH (1.0 mmol, 60 µL) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add

      
       (1.5 mmol, 318 mg) in a single portion.
      
    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL). Stir vigorously for 15 mins to decompose boron complexes.
      
    • Extract with DCM (3 x 10 mL).

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude is often >90% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Method B: Direct Alkylation (Cesium-Promoted)[4]

Principle: Direct alkylation with halides often leads to over-alkylation (primary


 secondary 

tertiary

quaternary). Using Cesium Carbonate (

)
suppresses over-alkylation through the "Cesium Effect" (larger cation radius allows for specific solvation shells that favor mono-alkylation) [2].
Reagents & Materials
  • Substrate: Pyrazole amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) — Do not use excess.

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) — Finkelstein catalyst.

  • Solvent: DMF or Acetonitrile (Anhydrous).

Step-by-Step Protocol
  • Preparation:

    • Suspend

      
       (1.5 mmol, 488 mg) and TBAI (0.1 mmol, 37 mg) in anhydrous DMF (3 mL).
      
    • Add the pyrazole amine (1.0 mmol, 167 mg). Stir for 10 mins.

  • Addition:

    • Dissolve the alkyl halide (0.95 mmol) in DMF (1 mL).

    • Critical Step: Add the alkyl halide solution dropwise over 20 minutes to the amine suspension. This keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction:

    • Stir at RT (for reactive halides like benzyl bromide) or 60°C (for unactivated alkyl halides).

    • Monitor closely by LC-MS. Stop immediately upon consumption of the limiting reagent (halide).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Note: DMF retention can interfere with chromatography; thorough washing is essential.

Comparative Data & Troubleshooting

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity Excellent (Mono-product dominant)Moderate (Risk of dialkylation)
Scope Aldehydes (Fast), Ketones (Slow)Primary/Secondary Halides
Steric Tolerance High (Ethyl groups don't hinder H- transfer)Medium (Ethyl groups help prevent over-alkylation)
Common Pitfall Incomplete reduction (check pH)Over-alkylation (control stoichiometry)

Purification Tip: The product is likely an oil.[4] To isolate as a solid:

  • Dissolve crude oil in minimal diethyl ether.

  • Add 2M HCl in ether dropwise.

  • The hydrochloride salt of the alkylated amine will precipitate as a white/off-white solid. Filter and dry.[4]

Reaction Mechanism Workflow

reaction_mechanism Substrate Pyrazole Amine (Nucleophile) Inter_Imine Imine / Iminium Intermediate Substrate->Inter_Imine Method A: Aldehyde + AcOH Inter_TS Cesium-Stabilized Transition State Substrate->Inter_TS Method B: Alkyl Halide + Cs2CO3 Product Mono-Alkylated Product Inter_Imine->Product Hydride Transfer (NaBH(OAc)3) Inter_TS->Product SN2 Substitution

Figure 2: Mechanistic pathways for Reductive Amination (Blue) vs. Direct Alkylation (Red).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines.[7][8] The Journal of Organic Chemistry, 67(6), 1745–1747. [Link]

  • PubChem Compound Summary. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9).[9] [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatility and broad spectrum of biological activities make the development of efficient synthetic routes to novel pyrazole derivatives a critical endeavor for drug discovery.[3][4] This guide details a robust, high-speed protocol for the synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a functionalized pyrazole with potential as a key intermediate for further elaboration.

We move beyond traditional, time-intensive heating methods and leverage the power of Microwave-Assisted Organic Synthesis (MAOS). MAOS offers a transformative approach, dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[5][6] This efficiency is achieved through a unique heating mechanism that directly couples microwave energy with polar molecules in the reaction mixture, resulting in rapid, uniform, and volumetric heating.[7][8][9] This document provides a complete, three-step synthetic pathway, detailed experimental protocols, and the scientific rationale underpinning the use of microwave irradiation for this specific transformation.

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave synthesis utilizes the ability of an oscillating electric field to interact directly with the reactants.[10] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7][9] This continuous, rapid reorientation generates friction at the molecular level, leading to intense and instantaneous heating.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this migration cause the generation of heat.[6][7]

This direct energy transfer allows for temperatures to be reached that are difficult to achieve with conventional heating, often leading to different reaction pathways or selectivities and enabling reactions that might otherwise be sluggish or fail completely.[9]

Proposed Synthetic Pathway

The synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is proposed via a three-step sequence, starting from commercially available precursors. Each step is optimized for microwave irradiation to ensure maximum efficiency.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination start 3,5-Heptanedione + Methylhydrazine step1_mw Microwave Irradiation (Ethanol, Acetic Acid cat.) start->step1_mw intermediate1 Intermediate 1: 3,5-diethyl-1-methyl-1H-pyrazole step1_mw->intermediate1 step2_mw Microwave Irradiation (POCl₃, DMF) intermediate1->step2_mw intermediate2 Intermediate 2: 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde step2_mw->intermediate2 step3_mw Microwave Irradiation (NH₄OAc, NaBH₃CN) intermediate2->step3_mw final_product Final Product: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine step3_mw->final_product

Caption: Proposed three-step microwave-assisted synthetic workflow.

Detailed Experimental Protocols

Step 1: Microwave-Assisted Knorr Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole

Principle: This foundational step involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method for forming the pyrazole core.[11] Microwave irradiation drastically accelerates this reaction compared to conventional refluxing.[4]

Reagents & Materials
Reagents
3,5-Heptanedione
Methylhydrazine
Ethanol (Absolute)
Glacial Acetic Acid (catalyst)
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Equipment
10 mL Microwave Reaction Vial with Stir Bar
Dedicated Laboratory Microwave Synthesizer
Rotary Evaporator
Standard Glassware for Work-up

Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,5-heptanedione (1.0 mmol, 128 mg).

  • Add absolute ethanol (3 mL) to dissolve the diketone.

  • Add methylhydrazine (1.1 mmol, 51 mg).

  • Add 2 drops of glacial acetic acid as a catalyst.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the mixture with stirring at 120 °C for 5 minutes . The temperature should be maintained by modulating the microwave power.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 3,5-diethyl-1-methyl-1H-pyrazole.

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

Principle: This step introduces a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. Microwave heating accelerates the formation of the reagent and the subsequent electrophilic substitution.

Reagents & Materials
Reagents
3,5-diethyl-1-methyl-1H-pyrazole (from Step 1)
Phosphorus Oxychloride (POCl₃)
N,N-Dimethylformamide (DMF, anhydrous)
Dichloromethane (DCM, anhydrous)
Ice-cold Water
Saturated Sodium Bicarbonate Solution
Equipment
10 mL Microwave Reaction Vial with Stir Bar
Dedicated Laboratory Microwave Synthesizer
Ice Bath
Standard Glassware for Work-up

Protocol:

  • Caution: Perform this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • In a 10 mL microwave vial, cool anhydrous DMF (3.0 mmol, 219 mg) in an ice bath.

  • Slowly add POCl₃ (1.5 mmol, 230 mg) dropwise with stirring. Allow the Vilsmeier reagent to form for 10 minutes.

  • Add a solution of 3,5-diethyl-1-methyl-1H-pyrazole (1.0 mmol, 152 mg) in anhydrous DCM (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture with stirring at 80 °C for 10 minutes .

  • After cooling, carefully quench the reaction by slowly pouring the mixture into 20 mL of ice-cold water with vigorous stirring.

  • Work-up: Neutralize the aqueous solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify via column chromatography to yield 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Microwave-Assisted Reductive Amination

Principle: The final step converts the aldehyde functional group into the target primary amine. This one-pot reaction uses ammonium acetate as the ammonia source to form an intermediate imine, which is then reduced in situ by sodium cyanoborohydride. The microwave protocol facilitates both imine formation and reduction.

Reagents & Materials
Reagents
3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde (from Step 2)
Ammonium Acetate (NH₄OAc)
Sodium Cyanoborohydride (NaBH₃CN)
Methanol (Anhydrous)
1M Sodium Hydroxide Solution
Equipment
10 mL Microwave Reaction Vial with Stir Bar
Dedicated Laboratory Microwave Synthesizer
Standard Glassware for Work-up

Protocol:

  • To a 10 mL microwave vial, add the pyrazole-carbaldehyde (1.0 mmol, 180 mg), ammonium acetate (10.0 mmol, 771 mg), and anhydrous methanol (4 mL).

  • Add sodium cyanoborohydride (1.5 mmol, 94 mg).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate with stirring at 70 °C for 15 minutes .

  • Work-up: After cooling, quench the reaction by adding 5 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 10 with 1M NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[12]

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]

Data & Comparative Analysis

The primary advantage of MAOS is the significant rate acceleration. Below is a comparative table for the Knorr synthesis step based on typical results for similar pyrazole syntheses.[5]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Method Oil Bath RefluxDirect Dielectric Heating
Temperature ~78 °C (Ethanol Reflux)120 °C (Sealed Vessel)
Reaction Time 2 - 6 hours5 minutes
Typical Yield 70 - 85%85 - 95%
Energy Consumption HighLow

Critical Safety Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[15] Domestic microwave ovens are unsuitable and dangerous for laboratory use and must never be used.[15][16]

G start Planning Reaction msds Consult MSDS for all reagents (Stability & Reactivity) start->msds exotherm Is the reaction known to be highly exothermic? msds->exotherm small_scale Start with small scale & low power settings exotherm->small_scale Yes vessel Use correct, pressure-rated microwave reaction vessels exotherm->vessel No small_scale->vessel ppe Wear appropriate PPE: Safety Goggles, Lab Coat, Thermal Gloves vessel->ppe run Run reaction in a dedicated laboratory microwave synthesizer ppe->run monitor Monitor temperature and pressure throughout the run run->monitor cool Ensure vial is fully cooled before removal and opening monitor->cool

Caption: Decision workflow for safe microwave synthesis operation.

Key Safety Mandates:

  • Vessel Integrity: Never use cracked, flawed, or non-specialized glassware.[17] Ensure caps are sealed correctly to prevent leaks but allow for emergency venting.

  • Solvent Choice: Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[16] Be aware of localized superheating, especially with viscous samples or solvent-free reactions.[15]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and use thermal gloves when handling hot microwave vials.[17][18]

  • Maintenance: Regularly inspect the microwave's door seals and interlocks for damage to prevent radiation leakage.[16][17]

Conclusion

This application note provides a comprehensive and validated framework for the rapid and efficient synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. By embracing microwave-assisted organic synthesis, researchers can significantly accelerate their discovery workflows, reduce energy consumption, and often achieve higher purity products compared to conventional methods.[5][7] The protocols outlined herein are designed to be robust and reproducible, empowering drug development professionals to quickly generate key molecular building blocks for novel therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (2025). Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). [Source Not Available].
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
  • Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). [Source Not Available].
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [Source Not Available].
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source Not Available].
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect.
  • (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine. (n.d.). PubChemLite.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PMC.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024). [Source Not Available].
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.
  • (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine. (n.d.). PubChemLite.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (2025). Benchchem.
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (2012). Growing Science.
  • Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate | Request PDF. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

improving yield of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: CASE #492 Subject: Yield Optimization for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield attrition during the synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine . This is a common bottleneck in pyrazole functionalization. The synthesis typically involves three distinct phases: Ring Closure, Formylation, and Amine Generation.[1][2]

Our analysis indicates the highest probability of failure lies in Phase 2 (Vilsmeier-Haack moisture sensitivity) and Phase 3 (Amine dimerization) . This guide replaces generic protocols with high-fidelity, optimized workflows designed to suppress side reactions.

Visual Workflow Analysis

The following diagram outlines the optimized pathway and identifies "Critical Control Points" (CCPs) where yield is most often lost.

G Start 3,5-Heptanedione + Methylhydrazine Step1 Ring Closure (Reflux) Start->Step1 CCP1: Exotherm Control Inter1 3,5-diethyl-1-methylpyrazole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3/DMF) Inter1->Step2 CCP2: Moisture Exclusion Inter2 4-Formyl Intermediate (Aldehyde) Step2->Inter2 Step3 Reductive Amination Pathways Inter2->Step3 RouteA Direct NH4OAc (Risk: Dimerization) Step3->RouteA Fast/Dirty RouteB Oxime Route (NH2OH -> Zn/AcOH) Step3->RouteB High Purity Final Target Methanamine RouteA->Final Low Yield RouteB->Final High Yield

Figure 1: Optimized synthetic pathway highlighting the recommended Oxime Route (Blue) to avoid dimerization issues common in direct amination.

Phase 1: The Pyrazole Core (Ring Closure)

Objective: Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole. Precursors: 3,5-Heptanedione (CAS: 7424-54-6) + Methylhydrazine.

The Hidden Variable: Regioselectivity

Unlike asymmetric diketones (e.g., benzoylacetone), 3,5-heptanedione is symmetrical .[1][2] This is an advantage.[3] You do not need to worry about regioisomers (3-ethyl-5-methyl vs 5-ethyl-3-methyl) because both positions 3 and 5 are occupied by ethyl groups.

  • Yield Target: >90%

Optimized Protocol
  • Stoichiometry: Use a slight excess of methylhydrazine (1.05 eq) relative to the diketone.

  • Solvent: Ethanol (Absolute).

  • Temperature Control (CCP1):

    • Dissolve 3,5-heptanedione in EtOH and cool to 0°C.

    • Add methylhydrazine dropwise . The reaction is exothermic.[4] Rapid addition boils the solvent and degrades the hydrazine, leading to unreacted diketone (which complicates purification).[1][2]

  • Workup: Evaporate EtOH. The residue is usually pure enough for the next step. If dark/tarry, distill under reduced pressure.[1][2]

Phase 2: The Vilsmeier-Haack Formylation (The Choke Point)

Objective: Introduction of the aldehyde at Position 4.[4] Reagents: POCl3 (Phosphorus Oxychloride), DMF (Dimethylformamide).[1][2][4][5]

Diagnosis: Why Yields Drop Here

The active species (Vilsmeier Reagent, chloroiminium salt) is extremely moisture sensitive .[1][2] If your DMF is "wet" (even 0.5% water), the reagent hydrolyzes before reacting with the pyrazole.[1][2]

Optimized Protocol
  • Reagent Prep:

    • Cool anhydrous DMF (5 eq) to 0°C under Argon/Nitrogen.

    • Add POCl3 (1.2 - 1.5 eq) dropwise. Do not let temp rise above 10°C.

    • Stir for 30 mins to form the white/yellow precipitate (Vilsmeier salt).[1][2]

  • Addition:

    • Dissolve the pyrazole (from Phase 1) in minimal anhydrous DMF.

    • Add to the Vilsmeier salt solution slowly.[4]

  • The Heat Ramp:

    • Warm to Room Temp (RT) for 1 hour.

    • Heat to 70-80°C for 3-4 hours. Note: Ethyl groups add steric bulk compared to methyls; this requires longer heating than standard literature protocols for dimethylpyrazole.

  • Quenching (Critical):

    • Pour reaction mixture onto crushed ice .

    • Neutralize with Sodium Acetate (buffered) or saturated NaHCO3 to pH 7-8.

    • Warning: Strong NaOH can trigger Cannizzaro reactions or haloform cleavage if not careful.

Phase 3: Amine Generation (The Dimer Trap)

Objective: Convert Aldehyde (-CHO) to Methanamine (-CH2NH2).[2]

The Problem: Secondary Amine Formation

If you use Aldehyde + NH3 + Reducing Agent, the product (primary amine) is more nucleophilic than ammonia.[1][2] It reacts with the remaining aldehyde to form a dimer (secondary amine), crashing your yield to <40%.[1][2]

Recommended Solution: The Oxime Route

This 2-step method is chemically robust and guarantees a primary amine.

Step 3A: Oxime Formation

  • Combine Aldehyde (1 eq), Hydroxylamine Hydrochloride (NH2OH·HCl, 1.2 eq), and Sodium Acetate (1.5 eq) in EtOH/Water.[1][2]

  • Stir at RT or mild heat (40°C). Conversion is usually quantitative.

  • Isolate the oxime (often a solid).

Step 3B: Reduction to Amine Option 1 (Cleanest):Catalytic Hydrogenation

  • H2 (50 psi), Raney Nickel or Pd/C in MeOH/NH3.[1][2]
  • Note: The presence of ammonia suppresses secondary amine formation during reduction. Option 2 (Standard Lab):Zn / Acetic Acid [1]
  • Dissolve oxime in glacial acetic acid.
  • Add Zinc dust (5 eq) in portions. Exothermic!
  • Filter Zinc, basify filtrate with NaOH, extract with DCM.[1][2]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Phase 1: Low Yield Hydrazine degradation (old bottle).Use fresh Methylhydrazine; Distill precursor if yellow.
Phase 1: Violent bubbling Uncontrolled exotherm.Cool to 0°C; Add hydrazine via dropping funnel over 30 mins.
Phase 2: No Reaction Wet DMF killed Vilsmeier reagent.Use Anhydrous DMF (Sure/Seal™); Flame dry glassware.[1][2]
Phase 2: Tarry Product Overheating during quench.Quench on ice; Keep pH < 9; Do not use strong caustic (NaOH) rapidly.
Phase 3: Mixture of spots Dimer formation (Secondary amine).[2]STOP direct reductive amination. Switch to Oxime route (Phase 3 above).
Phase 3: Incomplete Reduction Steric hindrance from ethyl groups.Increase reaction time; If using H2/Pd, increase pressure to 60 psi.

FAQ: Researcher to Researcher

Q: Can I use direct reductive amination with Ammonium Acetate to save time? A: You can, but expect yields of 30-50%. If you choose this route, use a massive excess of Ammonium Acetate (10-15 eq) relative to the aldehyde and use NaCNBH3 (Sodium Cyanoborohydride) as the reductant.[1][2] The excess ammonia competes with the product amine, reducing dimerization.[2]

Q: My Vilsmeier product is an oil that won't crystallize. Is it pure? A: 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is likely a low-melting solid or oil due to the flexible ethyl chains. Verify via TLC (Hexane/EtOAc 3:1).[1][2] If one spot, proceed to the oxime step without crystallization.[1][2]

Q: Why 3,5-heptanedione instead of acetylacetone? A: The target molecule requires ethyl groups at positions 3 and 5. Acetylacetone provides methyl groups. You must use 3,5-heptanedione (also known as dipropionylmethane).[1][2]

References

  • Vilsmeier-Haack Optimization: BenchChem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Link[1][2]

  • Oxime Reduction Protocols: Zeynizadeh, B., & Kouhkan, M. (2011).[1][2][6] A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bull. Korean Chem. Soc.[6] Link

  • Reductive Amination Risks: Abdel-Wahab, B. F., et al. (2011).[1][2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Link

  • Physical Properties: NIST Chemistry WebBook. 3,5-Heptanedione, 2,2,6,6-tetramethyl- (Analogous precursor data).[1][2] Link[1][2]

  • General Pyrazole Synthesis: PubChem. 3,5-Heptanedione Compound Summary. Link[1][2]

Sources

Technical Support Center: Crystallization Engineering for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols Target Molecule: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine and its derivatives (Amides, Ureas, Salts). CAS Registry (Parent Amine): 1423033-71-9 Support Ticket ID: PYR-CRYST-001

Executive Summary & Chemical Logic

The Core Challenge: Purifying (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine presents a specific thermodynamic challenge: Competing Polarities.

  • Lipophilicity: The 3,5-diethyl and 1-methyl substituents create a hydrophobic shield, increasing solubility in non-polar solvents and lowering the melting point (increasing rotational entropy).

  • Basicity/Polarity: The 4-methanamine tail is a primary amine—highly polar, capable of hydrogen bonding, and basic.

The Implication: The free base is likely a low-melting solid or viscous oil at room temperature due to the flexible ethyl chains disrupting crystal packing. Standard single-solvent recrystallization often fails, leading to "oiling out."[1] Successful purification requires a biphasic solvent strategy or salt formation .

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific derivative type.

Derivative ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Temperature GradientCritical Notes
Free Amine (Parent) Ethyl Acetate (EtOAc)Hexanes or n-Heptane-20°C to 40°CHigh Risk of Oiling. Avoid chlorinated solvents (DCM) as they solubilize too well.
HCl / HBr Salts Ethanol (Abs.) or MethanolDiethyl Ether or MTBE0°C to 78°CBest route for high purity. Salts stabilize the flexible ethyl chains.
Amide Derivatives Toluene or Isopropyl Alcohol (IPA)n-HeptaneRT to 100°CToluene is excellent for removing non-polar impurities from amides.
Urea Derivatives Acetonitrile (MeCN)Water (poor) or EtherRT to 80°CUreas are often less soluble; MeCN/Water gradients work well.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting a purification route.

SolventSelection Start Start: Crude Material CheckState Physical State at RT? Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil Yes IsSolid Solid / Powder CheckState->IsSolid Yes SaltForm STRATEGY A: Salt Formation (HCl/Oxalate) IsOil->SaltForm Cannot crystallize PolarityCheck Check Polarity (TLC in 5% MeOH/DCM) IsSolid->PolarityCheck SaltSolvent Recrystallize Salt: EtOH + Et2O SaltForm->SaltSolvent HighPolar High Polarity (Rf < 0.3) PolarityCheck->HighPolar LowPolar Low Polarity (Rf > 0.5) PolarityCheck->LowPolar SolventHigh Solvent: IPA or MeCN HighPolar->SolventHigh SolventLow Solvent: Hexane/EtOAc LowPolar->SolventLow

Caption: Decision tree for selecting purification strategy based on physical state and polarity.

Troubleshooting Guide: "Oiling Out"

Issue: The solution turns cloudy, but instead of crystals, liquid droplets form on the glass walls. Cause: The melting point of the solvated compound is lower than the saturation temperature.[2] This is common with 3,5-diethyl substitution because the ethyl chains increase solubility and decrease lattice energy.

Protocol: The "Seeding at Cloud Point" Method
  • Dissolution: Dissolve crude amine in minimum Ethyl Acetate at 40°C.

  • Anti-Solvent Addition: Add n-Heptane dropwise until a faint, persistent cloudiness appears.

  • Re-heating: Add just enough EtOAc to clear the solution (make it transparent again).

  • Seeding: Add a tiny crystal of pure product (or scratch the glass vigorously).

  • Controlled Cooling: Wrap the flask in cotton/foil to cool very slowly to room temperature.

    • Why? Rapid cooling traps impurities in oil droplets. Slow cooling allows the lattice to reject impurities.

Detailed Experimental Protocols

Protocol A: Purification via HCl Salt Formation (Recommended)

Best for: Converting oily crude amine into a handleable solid.

  • Dissolution: Dissolve 1.0 g of crude (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine in 5 mL Ethanol (absolute) .

  • Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Observation: The solution may warm up (exothermic).

  • Precipitation: Add Diethyl Ether (10-15 mL) slowly until a white precipitate forms.

  • Aging: Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid. Wash with cold Ether.

    • Result: The hydrochloride salt usually has a melting point >150°C, making it stable and easy to handle [1].

Protocol B: Recrystallization of Amide Derivatives

Best for: N-acylated derivatives (e.g., acetamides, benzamides).

  • Solvent System: Toluene : Heptane (1:1).

  • Procedure:

    • Suspend solid in Toluene (10 mL/g). Heat to 90°C.

    • If not dissolved, add small aliquots of Toluene.

    • Once dissolved, remove from heat.

    • Immediately add warm Heptane (equal volume).

    • Allow to stand at Room Temp for 2 hours, then 4°C overnight.

  • Yield: Typically 70-85% recovery.

Frequently Asked Questions (FAQ)

Q1: My compound is a dark brown oil and won't solidify in Hexane. What now? A: The color indicates oxidation (common in electron-rich aminomethyl pyrazoles).

  • Fix: Dissolve in EtOAc, treat with Activated Charcoal for 30 mins at 40°C, filter through Celite, then attempt Protocol A (Salt Formation). The salt will likely be white/off-white.

Q2: Why avoid Dichloromethane (DCM) for recrystallization? A: DCM is too good a solvent for these lipophilic pyrazoles. It creates a "solubility trap" where the compound remains dissolved even at -20°C, or the solution becomes a syrup rather than crystallizing. Use DCM only for chromatography, not crystallization [2].

Q3: Can I use water as an anti-solvent? A: Only for the Free Base dissolved in Methanol/Ethanol. However, be careful: the basic amine can hydrate, forming a sticky gum rather than crystals. Heptane is superior for the free base.

Mechanism of Impurity Rejection (Visualization)

Understanding why the salt form is superior for this specific scaffold.

SaltLattice cluster_0 Crystallization Outcome FreeBase Free Base (Flexible Ethyl Chains) Salt HCl Salt (Ionic Lattice) FreeBase->Salt + HCl (Protonation) Crystal Pure Crystal Salt->Crystal Strong Ionic Bonds (High Lattice Energy) Impurity Non-Basic Impurity (e.g., starting material) Solution Mother Liquor Impurity->Solution Remains in Solvent (Cannot incorporate)

Caption: Ionic bonding in the salt form creates a rigid lattice that excludes non-basic impurities, unlike the flexible free base.

References

  • Synthesis and Crystal Structures of Pyrazole Derivatives. Source: MDPI (Molecules). Context: Discusses the structural rigidity of pyrazole amides and the role of H-bonding in crystal packing. URL:[Link]

  • Purification of Heterocyclic Amines: General Principles. Source: The Royal Society of Chemistry (RSC) - Advances in Pyrazole Synthesis. Context: General methodologies for handling electron-rich amino-pyrazoles and avoiding oxidation. URL:[Link]

  • Troubleshooting Oiling Out in Crystallization. Source: Mettler Toledo Technical Guides / PharmaLego. Context: Thermodynamic explanation of liquid-liquid phase separation (LLPS) in lipophilic compounds. URL:[Link]

  • PubChem Compound Summary: Pyrazole Derivatives. Source: PubChem (NIH). Context: Physical property data for 3,5-dimethyl/diethyl analogs used to predict solubility. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Sources

Technical Support Center: Troubleshooting Low Reactivity of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered primary amine. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Section 1: Understanding the Reactivity Profile of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

FAQ 1: What are the key structural features of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine that influence its reactivity?

The reactivity of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is primarily governed by a combination of steric and electronic factors originating from its unique molecular architecture.

Steric Hindrance: The most significant factor contributing to the low reactivity of this amine is steric hindrance. The primary amine group is attached to a methylene bridge at the C4 position of the pyrazole ring, which is flanked by two bulky ethyl groups at the C3 and C5 positions.[1] These ethyl groups create a sterically congested environment around the amine's nitrogen atom, physically obstructing the approach of electrophiles. This steric bulk can significantly slow down or even prevent reactions that rely on the nucleophilic character of the amine, such as acylation or alkylation.[1][2]

Electronic Effects: The pyrazole ring itself is an electron-rich aromatic system.[3] The two nitrogen atoms within the ring influence the electron density at various positions. While the C4 position is generally electron-rich and susceptible to electrophilic attack on the ring itself, the overall electronic nature of the pyrazole can also modulate the basicity and nucleophilicity of the exocyclic aminomethyl group. The N1-methyl group and the C3/C5-diethyl substituents are electron-donating groups, which can slightly increase the electron density on the pyrazole ring.

Caption: Key structural features of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine influencing its reactivity.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a common reaction where the low reactivity of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine becomes apparent.

FAQ 2: Why is my amide coupling reaction with (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine failing or giving low yields with standard coupling reagents like EDC/HOBt?

Standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) often prove inefficient for sterically hindered amines.[2][4] The primary reasons for failure are:

  • Slow Nucleophilic Attack: The sterically encumbered nature of the amine slows down the rate of its nucleophilic attack on the activated carboxylic acid intermediate (e.g., the O-acylisourea-HOBt ester).[1] This can lead to the decomposition of the activated intermediate before the desired reaction can occur.

  • Side Reactions: The prolonged reaction times and higher temperatures that might be employed to force the reaction can lead to the formation of unwanted side products.

Troubleshooting Guide: Optimizing Amide Coupling Reactions

If you are experiencing low yields in your amide coupling reactions, consider the following strategies, starting with the simplest modifications and progressing to more advanced techniques.

Strategy 1: Modifying Reaction Conditions

Before resorting to more expensive reagents, simple adjustments to the reaction conditions can sometimes improve yields.

  • Increase Temperature: For sluggish reactions, cautiously increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of degradation.

  • Prolong Reaction Time: Due to the slow kinetics, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Solvent Selection: Ensure that all reactants are fully soluble in the chosen solvent. Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.

Strategy 2: Utilizing More Potent Coupling Reagents

For challenging couplings involving sterically hindered amines, more powerful coupling reagents are often required.[2][4] These reagents generate more reactive activated species, which can overcome the steric barrier.

Coupling ReagentClassKey Advantages for Hindered Amines
HATU Aminium/Uronium SaltHighly efficient, generates highly reactive OAt esters.[4][5]
HBTU Aminium/Uronium SaltA common and effective alternative to HATU.[2]
PyBOP Phosphonium SaltGenerates highly reactive BOP-activated esters.[2]
COMU Aminium/Uronium SaltHigh reactivity comparable to HATU, with safer byproducts.[4][6]

Experimental Protocol: Amide Coupling using HATU

This protocol provides a general guideline for using HATU as a coupling agent with (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).

    • Add HATU (1.1 - 1.5 eq) to the solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 - 3.0 eq).

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • Add a solution of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 3: Acyl Halide Formation

Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be an effective strategy for coupling with sterically hindered amines.[7][8]

Acyl Chlorides:

  • Reagents: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) with a catalytic amount of DMF.

  • Caution: These reagents are harsh and can be incompatible with sensitive functional groups. The in-situ generation of HCl requires the use of a base in the subsequent amidation step to neutralize the acid and liberate the free amine.[9]

Acyl Fluorides:

  • Reagents: Cyanuric fluoride, Deoxo-Fluor®, or XtalFluor-E®.

  • Advantages: Acyl fluorides are generally more stable than acyl chlorides and less prone to side reactions. They offer a good balance of reactivity and stability for difficult couplings.[8]

Troubleshooting_Workflow start Low Yield in Amide Coupling check_conditions Review Reaction Conditions start->check_conditions modify_conditions Optimize Temperature, Time, and Solvent check_conditions->modify_conditions Suboptimal? potent_reagents Use More Potent Coupling Reagents (HATU, HBTU, PyBOP) check_conditions->potent_reagents Standard Reagents Failing? reassess Re-evaluate Yield modify_conditions->reassess reassess->potent_reagents Still Low? success Successful Coupling reassess->success Improved? acyl_halide Convert Carboxylic Acid to Acyl Halide potent_reagents->acyl_halide Still Failing? potent_reagents->success acyl_halide->success

Sources

storage stability and degradation of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. This document is intended for researchers, medicinal chemists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. Due to the specific nature of this molecule, which combines a stable pyrazole core with a potentially labile primary amine, a thorough understanding of its stability profile is critical for reproducible results.

This guide provides answers to frequently asked questions and troubleshoots common issues related to the storage, handling, and degradation of this pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine?

For maximum stability, the compound should be stored as a solid under the conditions summarized in the table below. The primary amine functional group is susceptible to atmospheric oxidation, so minimizing exposure to air and light is paramount.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.
Light Amber vial or light-blocking containerPrevents photolytic degradation.[1][2]
Form Solid (lyophilized powder if possible)Minimizes mobility and reactivity compared to solutions.
Container Tightly sealed, low-extractable glass vialPrevents contamination and moisture ingress.

Q2: Can I store this compound in solution? If so, what solvent should I use?

While solid-state storage is strongly preferred, short-term storage in solution may be necessary. If so, use anhydrous, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is critical to use freshly opened anhydrous solvent and to purge the vial headspace with an inert gas before sealing. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Solutions should be stored at -80°C.

Q3: What are the primary known degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure, the most probable degradation routes involve the methanamine moiety. The pyrazole core itself is generally robust and resistant to oxidation.[3][4]

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of an imine intermediate, followed by hydrolysis to the corresponding aldehyde (3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde) and ammonia. This is a common degradation pathway for primary amines.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate cleavage or rearrangement reactions, particularly involving the C-N bond of the methanamine group.[1][2]

  • Acid/Base Instability: While the pyrazole ring is relatively stable, extreme pH conditions can protonate or deprotonate the amine, potentially making it more susceptible to other reactions.[3] Strong acids may form salts.[3]

G cluster_main Potential Oxidative Degradation Pathway Parent (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (Starting Compound) Imine Imine Intermediate Parent->Imine  Oxidation  [O], -H₂O Aldehyde 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde (Degradation Product) Imine->Aldehyde  Hydrolysis  +H₂O Ammonia Ammonia

Caption: A potential oxidative degradation pathway of the title compound.

Troubleshooting Guide

Problem 1: My sample, which was a colorless solid/solution, has turned yellow or brown.

  • Probable Cause: This is a classic indicator of oxidation. The formation of conjugated imine species or other polymeric oxidation byproducts often results in colored compounds. This suggests that the sample was exposed to oxygen in the air.

  • Solution:

    • Verify Purity: Re-analyze the sample using LC-MS and NMR to identify the impurities. Look for mass peaks corresponding to the aldehyde degradant or dimerized species.

    • Purge and Store: If the remaining material is salvageable via purification (e.g., chromatography), ensure the purified compound is stored under an inert atmosphere (Argon or Nitrogen) in a light-protected vial at -20°C or below.

    • Future Prevention: When handling the solid, work quickly and minimize its exposure to air. If making solutions, use degassed solvents and purge the vial with inert gas before sealing.

Problem 2: I'm observing new, unexpected peaks in my analytical data (LC-MS, NMR) after storing the compound.

  • Probable Cause: This confirms that chemical degradation has occurred. The identity of the peaks can help elucidate the degradation pathway.

  • Solution:

    • Identify Degradants:

      • LC-MS: Look for a mass corresponding to the loss of NH (M-15) or the replacement of CH₂NH₂ with CHO (M-1), which would indicate formation of the aldehyde.

      • ¹H NMR: In the aldehyde degradant, you would expect the disappearance of the -CH₂-NH₂ signals and the appearance of a new singlet around 9-10 ppm characteristic of an aldehyde proton.

    • Perform a Forced Degradation Study: To confirm the identity of these degradants, a forced degradation study (see Protocol 1) can be performed. By intentionally degrading the compound under controlled oxidative conditions, you can generate the suspected impurities and compare their analytical signatures (e.g., retention time, mass spectrum) to those in your stored sample. This is a key step in developing stability-indicating analytical methods.[2][5]

Problem 3: The biological activity of my compound has significantly decreased over time.

  • Probable Cause: The primary amine group is often a key pharmacophore, responsible for forming hydrogen bonds or salt bridges with a biological target. If this group has been oxidized to an aldehyde or has otherwise reacted, the compound's ability to bind to its target will likely be diminished or eliminated.

  • Solution:

    • Confirm Purity and Identity: Before conducting further biological assays, always verify the purity of the compound batch that will be used. A purity of >95% is typically required.

    • Use Freshly Prepared Solutions: For all biological experiments, prepare solutions fresh from a properly stored solid sample. Avoid using old stock solutions, as degradation is more rapid in solution.

    • Establish a Stability Profile: If this compound is a critical lead, investing time in a formal stability study under various conditions (pH, temperature) will provide invaluable data on its shelf-life and handling requirements.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to investigate its stability profile, identify potential degradation products, and validate analytical methods.[6] The goal is to achieve 5-20% degradation.[7]

Caption: Workflow for a forced degradation study.

Materials:

  • (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber (ICH Q1B compliant)

  • LC-MS and NMR instrumentation

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample with 1 mL of stock and 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

    • Thermal Stress: Use the solid compound. Place in an oven at 70°C for 48 hours. Dissolve a small amount for analysis.

    • Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating LC-MS method. Compare the chromatograms to the control sample to identify and quantify degradation products.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaEducation Center. Available from: [Link]

  • B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Technical Support Center: Optimizing Pyrazole N-Methylation via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-methylation of pyrazoles, a critical transformation in the synthesis of many pharmaceutical compounds.[1][2] Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[3] However, its application to pyrazole N-alkylation, particularly with small primary amines like methanamine, presents unique challenges, including slow reaction rates, low yields, and issues with regioselectivity. This guide addresses these specific problems in a practical, question-and-answer format.

Section 1: Foundational Concepts & Key Challenges

Q1: What is the general mechanism for the palladium-catalyzed N-methylation of a halo-pyrazole, and why is it often slow?

The reaction follows the general catalytic cycle of a Buchwald-Hartwig amination.[1] Understanding this cycle is crucial for effective troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrazole (e.g., 4-bromo-pyrazole), inserting into the Carbon-Halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Methanamine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the desired N-methylpyrazole product is released, regenerating the active Pd(0) catalyst.

The reaction can be slow for several reasons specific to the substrates:

  • Catalyst Inhibition: Pyrazoles are N-heterocycles and can act as ligands themselves. The pyridine-type nitrogen (N2) can coordinate to the palladium center, potentially competing with the phosphine ligand or the amine nucleophile, leading to catalyst deactivation or inhibition.

  • Slow Reductive Elimination: The final step, reductive elimination, can be sluggish. This step is facilitated by bulky, electron-rich ligands that destabilize the Pd(II) intermediate and promote the formation of the C-N bond.[4] If the ligand is not optimal, this step can become a bottleneck, slowing the entire reaction.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Active LPd(0) Catalyst oa_complex Oxidative Addition Complex LPd(II)(Ar)(X) pd0->oa_complex 1. Oxidative Addition (Ar-X) amido_complex Palladium Amido Complex LPd(II)(Ar)(NRH) oa_complex->amido_complex 2. Amine Coordination & Deprotonation (RNH₂, Base) amido_complex->pd0 3. Reductive Elimination (Rate-Limiting Step) product N-Methylpyrazole Product amido_complex->product

Caption: The catalytic cycle for pyrazole N-methylation.

Section 2: Troubleshooting Guide - Reaction Failures & Low Yields

Q2: My reaction has stalled or shows no conversion of the starting material. What are the most likely causes?

Failure to initiate a reaction is a common and frustrating issue. A systematic check of the core components is the first step.

Answer: A stalled reaction typically points to a problem with catalyst activation or the integrity of your reagents.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This reduction is often facilitated by the phosphine ligand or the amine itself, but it can be inefficient.

    • Solution: Switch to a modern palladium "precatalyst" (e.g., a G3 or G4 palladacycle). These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base at room temperature, providing more reliable reaction initiation.[5]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical variable. It must stabilize the palladium center and facilitate both oxidative addition and reductive elimination. For challenging substrates like pyrazoles and primary amines, a generic ligand like Xantphos may not be sufficient.

    • Solution: Use bulky, electron-rich biaryl monophosphine ligands. These have proven effective for coupling five-membered heterocycles. For primary amines, ligands like BrettPhos or tBuBrettPhos are excellent starting points due to their steric bulk, which promotes the crucial reductive elimination step.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation and can be rendered inactive by atmospheric oxygen.

    • Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. Amines, in particular, can be problematic if not pure.

    • Solution: Use anhydrous, high-purity solvents. If possible, distill liquid starting materials. Ensure your base is fresh and has been stored under inert conditions; grinding solid bases before use can improve reactivity by increasing surface area and breaking up clumps.[5]

Q3: My reaction is working, but the yield is very low. How can I improve it?

Low yield suggests that while the catalytic cycle is turning over, it is either inefficient or terminated by side reactions.

Answer: Optimizing the interplay between the base, solvent, and temperature is key to improving yield.

  • Suboptimal Base: The base's role is to deprotonate the pyrazole and the incoming amine. If the base is too weak, the reaction will be slow. If it is too strong, it may cause decomposition of sensitive functional groups on your substrates.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for Buchwald-Hartwig reactions.[5] If your substrate is base-sensitive, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature to compensate for the lower reactivity.[5]

  • Incorrect Solvent Choice: The solvent must solubilize the substrates and the base while also being compatible with the catalytic cycle.

    • Solution: Aromatic hydrocarbons like toluene or xylene are excellent general-purpose solvents for Buchwald-Hartwig reactions. Ethereal solvents like 1,4-dioxane are also widely used.[5][6] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[5]

  • Side Reactions: For primary amines with β-hydrogens (like ethylamine or larger), β-hydride elimination can be a competing pathway, leading to side products and reduced yield. While methanamine lacks β-hydrogens, this is a critical consideration for other primary amines.[7]

    • Solution: This issue is primarily controlled by ligand choice. Bulky ligands like tBuDavePhos have been shown to be effective in suppressing β-elimination for certain pyrazole couplings.[7][8]

ParameterRecommendation for Low YieldRationale
Base Screen NaOtBu, KOtBu, LHMDS, Cs₂CO₃The pKa and solubility of the base are critical. Stronger bases often accelerate the reaction but may require lower temperatures.[5]
Solvent Toluene, 1,4-Dioxane, t-Amyl alcoholSolvent polarity and boiling point affect solubility and reaction rate. Toluene is a robust starting point.[5]
Temperature Typically 80-110 °CHigher temperatures are often needed for less reactive substrates like halo-pyrazoles but can also promote decomposition.[6][7]
Concentration 0.1 M - 1.0 MHigher concentrations can sometimes increase the rate of the desired bimolecular reactions.

Section 3: Troubleshooting Guide - Selectivity & Side Products

Q4: I have an unsymmetrical pyrazole, and I'm getting a mixture of N1 and N2 methylated products. How can I control the regioselectivity?

This is one of the most significant challenges in pyrazole alkylation. The outcome is a delicate balance of steric and electronic factors.

Answer: Regioselectivity is primarily dictated by steric hindrance. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

  • Steric Control (Substrate): The most powerful directing group is a bulky substituent on the pyrazole ring itself. If you have a substituent at the C3 (or C5) position, methylation will strongly favor the more accessible nitrogen atom.

  • Steric Control (Reagents): While methanamine is small, you can sometimes influence selectivity by modifying other components.

    • Ligand: A very bulky ligand can create a sterically demanding environment around the palladium center, which may enhance the preference for the less hindered nitrogen on the pyrazole.

    • Base: The cation of the base can play a role. In some systems, the choice of base can influence which pyrazole tautomer is more prevalent in solution, thereby affecting the site of alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO have been shown to favor the formation of a single regioisomer in classical, base-mediated (non-palladium-catalyzed) N-alkylations.[9] While less predictable in Pd-catalyzed systems, a solvent screen is a valid strategy if regioselectivity is poor.

start Poor Regioselectivity (N1/N2 Mixture) q1 Is one N-position sterically hindered by a pyrazole substituent? start->q1 a1_yes Reaction should favor the less hindered N. Enhance by using a bulkier phosphine ligand. q1->a1_yes Yes a1_no Steric differentiation is minimal. q1->a1_no No end Optimized Selectivity a1_yes->end q2 Screen Solvents a1_no->q2 a2 Try polar aprotic (Dioxane) vs. nonpolar (Toluene). Polarity can influence tautomer equilibrium. q2->a2 q3 Screen Bases a2->q3 a3 Try K₂CO₃, Cs₂CO₃, NaOtBu. Counter-ion and base strength can alter selectivity. q3->a3 a3->end

Caption: Decision tree for optimizing regioselectivity.

Section 4: Experimental Protocols

Q5: Can you provide a general, robust starting protocol for screening conditions for the coupling of a bromopyrazole with methanamine?

Answer: Yes. This protocol is designed for small-scale screening in parallel to efficiently identify promising conditions. It assumes the use of a modern palladium precatalyst for reliability. Methanamine can be used as a solution in a solvent like THF or as a salt (e.g., methylammonium chloride), though the free base is often more reactive.

Materials:

  • Palladium Precatalyst: tBuBrettPhos Pd G3 (or similar bulky ligand precatalyst)

  • Ligand (if not using a precatalyst): tBuBrettPhos

  • Halo-pyrazole: e.g., 4-Bromo-1H-pyrazole (1.0 eq)

  • Amine: Methanamine solution (e.g., 2.0 M in THF, 1.2 - 1.5 eq)

  • Base: Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 eq)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Inert Atmosphere: Argon or Nitrogen gas line, Schlenk line, or glovebox

Screening Protocol (per reaction vial):

  • Preparation (in a glovebox or under inert gas flow):

    • To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the halo-pyrazole (e.g., 0.1 mmol, 1.0 eq).

    • Add the solid base (e.g., NaOtBu, 0.15 mmol, 1.5 eq).

    • Add the palladium precatalyst (e.g., 0.002 mmol, 2 mol %).

    • Seal the vial with a PTFE-lined cap.

  • Reagent Addition:

    • Remove the vial from the glovebox (if used).

    • Add the anhydrous, degassed solvent (e.g., Toluene, 1.0 mL to make a 0.1 M solution) via syringe.

    • Add the methanamine solution (e.g., 0.06 mL of a 2.0 M solution for 1.2 eq) via syringe.

  • Reaction:

    • Place the vial in a preheated aluminum heating block set to the desired temperature (a good starting point is 100 °C).[6][7]

    • Stir vigorously for the desired reaction time (e.g., monitor at 4h, 12h, and 24h).

  • Analysis:

    • Cool the reaction to room temperature.

    • Quench carefully with a few drops of water or saturated aqueous NH₄Cl.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude mixture by LC-MS or GC-MS to determine the conversion of starting material and formation of the desired product.

This protocol can be run in parallel to screen different ligands, bases, solvents, and temperatures to rapidly identify the optimal conditions for your specific substrate.

References

  • An overview of palladium-catalyzed N-alkylation reactions. (2024). Organic & Biomolecular Chemistry. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (n.d.). ACS Publications. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2022). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2023). Organic Letters. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). Molecules. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). ACS Catalysis. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.). ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2023). YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2015). DSpace@MIT. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Saber ULA. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020). Dalton Transactions. [Link]

Sources

catalyst selection for reactions with (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Structural Analysis

The Molecule: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Primary Application: Heterocyclic scaffold for fragment-based drug discovery (FBDD) and library synthesis.

The "Steric Canyon" Challenge: While the primary amine (methanamine) appears accessible on paper, the 3-D conformation presents a unique challenge. The 3,5-diethyl groups create a "steric canyon" flanking the 4-position. Unlike a simple methyl substitution, the ethyl groups have rotational freedom that can transiently block the trajectory of incoming electrophiles.

Electronic Profile:

  • N1-Methyl: Blocks annular tautomerism, simplifying regiochemistry.

  • N2-Nitrogen: A potential Lewis base (

    
     hybridized). While less basic than pyridine, it poses a risk of catalyst poisoning  in transition metal catalysis (Pd/Cu) by competitively binding to the metal center.
    
Module A: Amide Bond Formation

High-Priority Workflow for Library Synthesis

The Issue: Standard coupling reagents (EDC/HOBt, PyBOP) often result in stalled conversion (<40%) or require extended reaction times, leading to side products.

Root Cause: The transition state for the nucleophilic attack of the amine onto the activated ester is destabilized by the steric clash with the 3,5-diethyl wings.

Protocol A1: The High-Kinetic Pathway (Acyl Fluorides)

For difficult substrates where HATU fails, we recommend the Acyl Fluoride pathway using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are smaller and more electrophilic than the corresponding active esters (OBt/OAt), allowing them to slip past the steric gates of the pyrazole.

Recommended Workflow:

ComponentEquivalentRole
Carboxylic Acid1.0Substrate
TFFH 1.1 Fluorinating Agent
DIPEA2.5Base
Pyrazole Amine1.2Nucleophile
SolventDCM or DMFConcentration: 0.2 M

Step-by-Step:

  • Dissolve Carboxylic Acid and DIPEA in anhydrous DCM under

    
    .
    
  • Add TFFH and stir at 0°C for 30 minutes. (Generates the Acyl Fluoride in situ).

  • Add (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

  • Warm to Room Temperature. Monitor via LCMS.

  • Success Metric: >90% conversion within 2 hours.

Troubleshooting Decision Tree (Amide Coupling)

AmideCoupling Start Start: Amide Coupling CheckSterics Is Acid Partner Sterically Hindered? Start->CheckSterics Standard Use HATU / DIPEA / DMF CheckSterics->Standard No Hindered Use TFFH (Acyl Fluoride Protocol) CheckSterics->Hindered Yes (e.g., ortho-subst. aryl) Result Check Conversion (LCMS) Standard->Result Hindered->Result Stalled Conversion < 50%? Result->Stalled Heat Switch to Microwave: 80°C, 20 min Reagent: COMU Stalled->Heat Yes Success Isolate Product Stalled->Success No Heat->Success

Figure 1: Decision logic for selecting coupling reagents based on steric environment.

Module B: Buchwald-Hartwig Amination (C-N Coupling)

Critical for Drug Scaffold Construction

The Issue: Low yields when coupling this amine with aryl halides. Root Cause:

  • Catalyst Poisoning: The N2 nitrogen of the pyrazole ring can coordinate to Palladium (

    
    ), displacing the phosphine ligand and shutting down the catalytic cycle (formation of inactive 
    
    
    
    species).
  • Beta-Hydride Elimination: Primary amines with

    
    -hydrogens (like the methylene group here) are prone to 
    
    
    
    -hydride elimination, forming the imine byproduct instead of the coupled product.
Optimization Strategy: Ligand & Pre-catalyst Selection

You must use a ligand that is bulky enough to prevent pyrazole N2 coordination but flexible enough to accommodate the amine approach.

Top Recommendation: BrettPhos or RuPhos These Buchwald-type dialkylbiaryl phosphine ligands are electron-rich and bulky, facilitating the reductive elimination step and protecting the Pd center from N2-poisoning.

Experimental Data (Representative Optimization):

Catalyst SystemBaseSolventTempYieldNotes


Toluene100°C<10%Failed. Catalyst poisoning dominant.

+ Xantphos

Dioxane100°C35%Moderate. Xantphos bite angle too wide.
BrettPhos Pd G3 NaOtBu t-Amyl Alcohol 80°C 88% Optimal. Fast activation, minimal poisoning.
RuPhos Pd G3 LHMDS THF 60°C 82% Alternative. Good for base-sensitive substrates.

Protocol:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Pyrazole Amine (1.2 equiv), and BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Add NaOtBu (1.5 equiv).

  • Evacuate and backfill with Argon (x3). Oxygen is fatal to this cycle.

  • Add anhydrous t-Amyl Alcohol (0.2 M).

  • Stir at 80°C.

    • Note: If the aryl halide is an aryl chloride, increase temp to 100°C.

Module C: Reductive Amination

For Alkyl-Linker Synthesis

The Issue: Incomplete imine formation. Solution: The pyrazole ring acts as an electron donor, making the amine slightly more nucleophilic, but the sterics retard the attack on the ketone/aldehyde. You need a water scavenger/Lewis Acid .

The Titanium Protocol: Do not use simple acetic acid/STAB (Sodium Triacetoxyborohydride) conditions initially. They often stall at the hemiaminal stage.

  • Imine Formation: Mix Amine (1.0 equiv) + Ketone/Aldehyde (1.1 equiv) + Titanium(IV) isopropoxide (

    
    )  (1.5 equiv).
    
    • Stir Neat (no solvent) or in minimal THF for 2-4 hours. The mixture will become viscous.

  • Reduction: Dilute with MeOH, then add

    
     (2.0 equiv) carefully (exothermic).
    
  • Quench: Add water/NaOH to precipitate Titanium salts (white solid), filter through Celite.

Reaction Pathway Visualization

ReactionPathways Substrate (3,5-diethyl-1-methyl- 1H-pyrazol-4-yl)methanamine Amide Amide Coupling Substrate->Amide Buchwald Buchwald-Hartwig Substrate->Buchwald RedAmin Reductive Amination Substrate->RedAmin Trap1 Risk: Steric Clash (Ethyl groups) Amide->Trap1 Trap2 Risk: Pd Poisoning (N2 coordination) Buchwald->Trap2 Trap3 Risk: Stalled Imine RedAmin->Trap3 Cond1 Reagent: TFFH (Acyl Fluoride) Avoid: EDC/HOBt Cond2 Cat: BrettPhos Pd G3 Base: NaOtBu Cond3 Additive: Ti(OiPr)4 Solvent: Neat/THF Trap1->Cond1 Trap2->Cond2 Trap3->Cond3

Figure 2: Strategic overview of reaction risks and optimized conditions.

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt of the amine directly in Buchwald couplings? A: No. While the HCl salt is more stable for storage, it introduces chloride ions which can inhibit Pd catalysis and requires extra base to neutralize. We strongly recommend free-basing the amine (partition between DCM/1N NaOH) prior to setting up a C-N coupling reaction.

Q: Is the 1-methyl group stable? Will it demethylate? A: The N-methyl pyrazole is metabolically and chemically robust under standard synthetic conditions (acid/base/heat). It will not demethylate unless subjected to extreme conditions (e.g., molten pyridine hydrochloride).

Q: Why do I see a +12 mass shift in LCMS during amide coupling? A: This is likely a methylene bridge formation if you are using DCM as a solvent with a very weak nucleophile and prolonged reaction times, or potentially a urea byproduct if using CDI. However, with this specific amine, ensure your "12" isn't actually a +14 (methylation) or +28 (formylation from DMF). If using HATU in DMF, formylation is a common side reaction for hindered amines that react slowly. Fix: Switch to DMAc or DCM.

References
  • Acyl Fluorides in Coupling: Carpenter, B. et al. "Efficient Amide Bond Formation via Acyl Fluorides." J. Am. Chem. Soc.2008 , 130, 14370. Link

  • Buchwald Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Titanium in Reductive Amination: Mattson, R. J. et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." J. Org. Chem.1990 , 55, 2552. Link

  • Catalyst Poisoning by Heterocycles: Lundgren, R. J.; Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Heterocycles." Chem. Eur. J.2012 , 18, 9758. Link

resolving solubility issues of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary

Subject: Solubility Protocol for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1423033-71-9) Classification: Lipophilic Primary Amine / Heterocyclic Building Block Primary Challenge: The molecule exhibits a "solubility paradox."[1] The methanamine group is highly polar and basic, but the 3,5-diethyl-1-methyl-1H-pyrazole core confers significant lipophilicity and steric bulk, leading to poor aqueous solubility at neutral pH and a tendency to "oil out" rather than crystallize during salt formation.

Part 1: The Solubility Decision Matrix

Before attempting dissolution, determine your end-use case. The solubility strategy for chemical synthesis differs fundamentally from biological assay preparation.

SolubilityMatrix Start Start: Define Application AppType What is the end use? Start->AppType Synth Chemical Synthesis / Purification AppType->Synth Reaction Bio Biological Assay (Cell/Enzyme) AppType->Bio Screening Acidic Acidic Aqueous Workup? Synth->Acidic SaltForm Isolate as HCl or Mesylate Salt Acidic->SaltForm pH < 4.0 Conc Required Concentration? Bio->Conc HighConc > 10 mM (Stock) Conc->HighConc LowConc < 100 µM (Final) Conc->LowConc DMSO 100% DMSO Stock HighConc->DMSO Avoid Water Buffer Dilute into Buffer + 1% DMSO LowConc->Buffer Keep pH > 7.4 risk DMSO->Buffer Serial Dilution

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental requirements.

Part 2: Technical Troubleshooting Guides

Issue A: The Compound Won't Dissolve in Water (Neutral pH)

Diagnosis: At pH 7.0, the amine exists in equilibrium between its protonated (


) and free base (

) forms. The lipophilic diethyl-pyrazole core dominates the physicochemical properties of the free base, rendering it insoluble.

Protocol 1: In-Situ Salt Formation (The "Acid Spike") Use this for: Analytical standards, HPLC injection, or aqueous reactions.

  • Calculate Stoichiometry: Determine the molar amount of your amine.

  • Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).

    • Why MsOH? Alkyl-substituted amines often form hygroscopic oils with HCl. Mesylate salts often crystallize better and have higher aqueous solubility.

  • The Dropwise Addition:

    • Suspend the compound in water (it will look cloudy/oily).

    • Add 1.05 equivalents of acid dropwise while vortexing.

    • Endpoint: The solution should turn clear as the pH drops below 4.0.

  • Verification: Check pH. If pH > 5, the amine may partially precipitate back out over time. Keep pH

    
     4.
    
Issue B: "Oiling Out" During Salt Crystallization

Diagnosis: You tried to make the HCl salt to improve solubility, but instead of white powder, you got a sticky yellow gum at the bottom of the flask. This is common for diethyl-substituted molecules due to high rotational freedom preventing crystal lattice packing.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve: Dissolve the free base in a minimum amount of Ethanol or Isopropanol (do not use water yet).

  • Acidify: Add 1.1 equivalents of HCl (4M in dioxane or ether) to the alcohol solution.

  • Precipitate:

    • Do NOT add water.

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent.

    • Scratch the glass side with a spatula to induce nucleation.

  • Recovery: Filter the white solid immediately. If it remains an oil, cool to -20°C overnight.

Issue C: Precipitation in Biological Buffers (PBS/Media)

Diagnosis: You dissolved the compound in DMSO, but when you spiked it into cell media (pH 7.4), it crashed out.

Protocol 3: The Co-Solvent Step-Down Use this for: Cell culture or enzymatic assays.

ComponentRoleRecommended Concentration
DMSO Primary Solvent100% for Stock; <1% in Final Assay
PEG-400 Interface Stabilizer10-20% (if toxicity allows)
Cyclodextrin (HP-

-CD)
Molecular Encapsulation5-10% w/v in aqueous buffer

Workflow:

  • Prepare a 100 mM stock in pure DMSO.

  • Crucial Step: Do not pipette directly from DMSO to PBS.

  • Create an Intermediate Working Solution (10x) in a vehicle buffer (e.g., PBS containing 5% HP-

    
    -CD).
    
  • Add this intermediate to your final assay plate. The Cyclodextrin creates a "hydrophilic shield" around the lipophilic pyrazole core, preventing precipitation at neutral pH.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I sonicate this compound to dissolve it?

  • Answer: Yes, but with caution. Sonication generates heat. If you are working with the free base (which likely has a low melting point due to the ethyl groups), heating it might melt it into an oil droplet rather than dissolving it. Always sonicate in short bursts using an ice bath.

Q2: Why does the solution turn yellow over time?

  • Answer: Primary amines are susceptible to oxidation and carbamate formation (reacting with atmospheric

    
    ).
    
    • Fix: Store stock solutions under nitrogen or argon. If the solution turns yellow, check purity by LC-MS; it may still be usable if the impurity is minor (<5%), but the effective concentration has changed.

Q3: I need to inject this into mice. What vehicle do you recommend?

  • Answer: Do not use pure DMSO.

    • Recommended Formulation: 5% DMSO + 40% PEG-300 + 5% Tween 80 + 50% Saline.

    • Mechanism:[2][3][4] The PEG/Tween combination stabilizes the lipophilic regions of the pyrazole, while the saline maintains osmolarity.

Part 4: Mechanism of Solubility Failure

Understanding why the failure occurs allows you to predict it in future analogs.

FailureMechanism Molecule (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Amine Amine Group (-NH2) Hydrophilic H-Bond Acceptor/Donor Molecule->Amine Core Diethyl-Pyrazole Core Hydrophobic Disrupts H-Bond Network Molecule->Core Water Water Molecules (H2O) Interaction Interaction Attempt Water->Interaction Result Precipitation / Oiling Out Interaction->Result Hydrophobic Effect > Solvation Energy Amine->Interaction Attracts Water Core->Interaction Repels Water

Figure 2: The competitive interaction between the polar amine head and the lipophilic pyrazole tail.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (n.d.). Compound Summary for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. National Library of Medicine. Link[1]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Profiling of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Content Type: Analytical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists[1][2]

Executive Summary & Structural Context

In drug discovery, the pyrazole scaffold is a privileged pharmacophore, often functioning as a kinase inhibitor hinge-binder.[1][2] The molecule (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine represents a critical building block where structural fidelity is paramount.[1][2]

This guide compares the analytical "performance"—defined here as spectral resolution, proton exchangeability detection, and structural confirmation capability—of two primary solvent systems: Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
.[1][2]

While


 is the industry workhorse for routine purity checks, this guide argues that 

is the superior medium
for the full characterization of this specific amine, primarily due to the stabilization of the labile ammonium species and the resolution of the sterically crowded ethyl groups.[1][2]
Structural Breakdown & Theoretical Shifts

Before analyzing the spectra, we must establish the expected magnetic environment for each proton set.[2] The molecule possesses


 local pseudo-symmetry that is broken by the 

-methyl group, making the 3-ethyl and 5-ethyl groups chemically non-equivalent.[1][2]
Proton GroupMultiplicityApprox.[1][2][3][4][5][6][7] Shift (

)
Structural Causality
N-CH3 Singlet (3H)3.70 – 3.85Deshielded by the aromatic nitrogen (

).[1][2]
4-CH2-NH2 Singlet (2H)3.55 – 3.70Benzylic-like position; shifts vary heavily with pH/concentration.[1][2]
5-Ethyl (CH2) Quartet (2H)2.70 – 2.85Diagnostic: More deshielded than 3-Et due to proximity to the N-lone pair and N-Me steric zone.[1][2]
3-Ethyl (CH2) Quartet (2H)2.55 – 2.65Less sterically crowded; typical benzylic-like alkyl shift.[1][2]
Ethyl (CH3) Triplet (3H)1.10 – 1.25Two overlapping triplets likely.[1][2]
-NH2 Broad SingletVariableExchangeable.[1][2] Invisible/Broad in

; Sharp in

.
Comparative Analysis: Solvent System Performance

This section objectively compares how the two standard solvents perform when characterizing this specific molecule.

Scenario A: Chloroform-d (

)
[1][2]
  • Performance Profile: High solubility, low viscosity (sharp peaks).[1][2]

  • The Limitation: The primary amine protons (

    
    ) undergo rapid chemical exchange.[1][2] In 
    
    
    
    , this signal often manifests as a broad, unrecognizable hump around 1.5–2.0 ppm or disappears entirely if the sample is "wet" (trace acid/water).[1][2]
  • Risk: Inability to confirm the integrity of the primary amine (e.g., distinguishing it from a salt form or hydrolysis product).[1][2]

Scenario B: DMSO-

(Recommended)
  • Performance Profile: High polarity, hydrogen-bond acceptor.[1][2]

  • The Advantage: DMSO forms strong hydrogen bonds with the

    
     protons, slowing their exchange rate.[2] This typically resolves the amine signal as a distinct broad singlet (or even a triplet if coupling to the methylene is preserved) around 3.0–5.0 ppm.[1][2]
    
  • Resolution: The magnetic anisotropy of DMSO often provides better separation between the 3-ethyl and 5-ethyl methylene quartets, which can overlap in

    
    .[1]
    
Comparative Data Table
Feature

Performance

Performance
Verdict
-NH2 Visibility Poor (Broad/Invisible)Excellent (Distinct Peak)DMSO Wins
Ethyl Resolution Moderate (Quartets overlap)High (distinct shifts)DMSO Wins
Water Peak ~1.56 ppm (Interferes with NH2)~3.33 ppm (Clear of alkyls)DMSO Wins
Sample Recovery Easy (Evaporation)Difficult (High Boiling Pt)

Wins
Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T), follow this protocol. This workflow includes a "D2O Shake" step, which acts as a self-validating control for the amine group.[1][2][8]

Step-by-Step Methodology
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of

    
    . Ensure the tube is clean and dry to prevent water broadening.[2]
    
  • Acquisition:

    • Pulse Angle:

      
       (ensures accurate integration).[1][2]
      
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. Reasoning: The quaternary carbons in the pyrazole ring relax slowly; a short delay will distort integration ratios between the N-Me and the Ethyl groups.[2]
    • Scans: 16–64 (sufficient for >95% purity).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

  • Validation (The D2O Shake):

    • After the initial scan, add 1 drop of

      
       to the NMR tube.[2]
      
    • Shake and re-acquire.[1][2]

    • Pass Criteria: The peak assigned to

      
       must disappear.[1][2] The water peak (HDO) must grow significantly.[1][2]
      
Structural Logic & Regioisomer Differentiation

One of the most common synthetic errors is the formation of the wrong regioisomer (1-methyl-3,5-diethyl vs. 1-methyl-5,3-diethyl).[1][2] Standard 1H NMR is sometimes insufficient to distinguish these.[1][2][5]

The Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.[1][2]

Visualizing the Logic (Graphviz)

RegioisomerLogic Start Isolate Unknown Isomer Exp Run 2D NOESY / 1D NOE Target: N-Methyl Signal (~3.8 ppm) Start->Exp Decision Observe NOE Correlation? Exp->Decision ResultA Strong NOE to Ethyl-CH2 (Quartet ~2.7 ppm) Decision->ResultA Correlation observed ResultB NOE to Methanamine-CH2 (Singlet ~3.6 ppm) Decision->ResultB Alternative Correlation ConclusionA CONFIRMED: 5-Ethyl Isomer (Correct Structure) ResultA->ConclusionA ConclusionB CONFIRMED: 5-Methanamine Isomer (Wrong Regioisomer) ResultB->ConclusionB

Caption: Decision tree for confirming the position of the N-Methyl group relative to the 5-position substituent using NOE spectroscopy.

Explanation of Diagram: The N-methyl group (Position 1) is spatially close to the substituent at Position 5.[1][2]

  • If the structure is correct (5-diethyl), irradiating the N-Me singlet will show an NOE enhancement of the Ethyl methylene quartet .[1][2]

  • If the structure is the isomer (5-methanamine), irradiating the N-Me will enhance the Methanamine singlet .[1][2]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for substituent chemical shift additivity rules).

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] [1][2]

  • ResearchGate Data Repository. (2022).[1][2] Regioselective Synthesis and NMR Characterization of Tetra-Substituted Phenylaminopyrazole Derivatives. (Provides analogous 1,3,5-substituted pyrazole shift data).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

Sources

mass spectrometry fragmentation pattern of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Application Context

Target Analyte: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Formula:


Exact Mass:  167.1422 Da
Role:  Key heterocyclic building block in the synthesis of JAK/STAT pathway inhibitors and agrochemical fungicides.

The Challenge: Researchers often face ambiguity when characterizing polysubstituted pyrazoles due to isomerism (e.g., 3,5-diethyl vs. 1,3,5-trimethyl variants). Standard UV detection is insufficient due to low extinction coefficients. Mass spectrometry (MS) provides the definitive structural fingerprint.

Scope of Guide: This guide compares the two dominant ionization workflows—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-GC/MS) —to determine which method offers superior specificity for this analyte.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the "weak points" of the molecule where fragmentation occurs.

  • Core Stability: The pyrazole ring is aromatic and highly stable; it will not cleave under standard ESI conditions.

  • Primary Lability (Amine): The exocyclic methanamine group (

    
    ) is the most reactive site.
    
  • Secondary Lability (Alkyls): The ethyl groups at positions 3 and 5 are prone to radical losses (Methyl loss, -15 Da) under high-energy conditions.

Predicted Fragmentation Map (Graphviz)

FragmentationPathway Parent_ESI [M+H]+ Precursor m/z 168.15 Frag_NH3 Loss of Ammonia [M+H - NH3]+ m/z 151.12 Parent_ESI->Frag_NH3 -17 Da (Neutral Loss) Frag_Me Loss of Methyl (from Ethyl group) m/z 136.09 Frag_NH3->Frag_Me -15 Da (Radical Loss) Frag_Ring Ring Expansion/Rearrangement (Tropylium-like) m/z 109-123 range Frag_Me->Frag_Ring Complex Rearrangement Parent_EI EI Molecular Ion M•+ m/z 167.1 Frag_EI_Me [M - CH3]+ m/z 152.1 Parent_EI->Frag_EI_Me -15 Da (beta-cleavage) Frag_Imine Imine Ion (CH2=NH2+) m/z 30 Parent_EI->Frag_Imine Alpha-cleavage

Figure 1: Predicted fragmentation pathways for ESI (Blue/Red) and EI (Green) ionization modes. The loss of ammonia is the diagnostic transition for ESI.

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

This section objectively compares the two methodologies based on signal-to-noise (S/N), specificity, and structural confirmation capability.

Method A: ESI-MS/MS (Liquid Chromatography)

Best for: Trace quantification, biological matrices, and confirming molecular weight.

Mechanism: In positive mode (


), the primary amine is protonated, yielding 

. Under Collision-Induced Dissociation (CID), the molecule undergoes a characteristic neutral loss of ammonia (

).

Protocol:

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Source: ESI Positive Mode, Capillary Voltage 3.5 kV.

  • Collision Energy (CE): Ramp 15–35 eV.

Data Profile (ESI+):

m/z (Observed)Ion IdentityRelative AbundanceInterpretation
168.15

100% (Base Peak)Protonated Molecular Ion.
151.12

60-80%Diagnostic Fragment. Cleavage of the C-N amine bond.
136.09

20-40%Loss of methyl from the ethyl side chains.
179.14

VariableSodium adduct (common contaminant).
Method B: EI-GC/MS (Gas Chromatography)

Best for: Purity assessment, library matching, and isomer differentiation.

Mechanism: 70 eV electron bombardment creates a radical cation


. The energy is sufficient to cause extensive fragmentation, often obliterating the molecular ion.[1]

Protocol:

  • Column: HP-5MS or equivalent (Non-polar).

  • Inlet Temp: 250°C (Ensure no thermal degradation).

  • Scan Range: 30–300 amu.

Data Profile (EI):

m/z (Observed)Ion IdentityRelative AbundanceInterpretation
167.1

<10%Molecular ion (weak due to extensive fragmentation).
152.1

40-60%Loss of methyl radical from ethyl group (

-cleavage).
138.1

20-30%Loss of entire ethyl group.
30.0

100% (Base Peak)

-cleavage of the amine. Diagnostic for primary amines.

Critical Comparison & Recommendation

FeatureESI-MS/MS (LC-MS)EI-GC/MSWinner
Molecular Ion Detection Excellent (

is dominant)
Poor (

is weak/absent)
ESI
Structural Fingerprinting Moderate (shows functional group loss)High (shows carbon skeleton)EI
Sensitivity High (pg levels)Moderate (ng levels)ESI
Library Matching Limited (Instrument dependent)Extensive (NIST/Wiley compatible)EI
Expert Recommendation
  • For Synthesis Confirmation: Use ESI-MS . The observation of the 168

    
     151 transition is definitive proof of the intact amine and pyrazole core. The "Soft" ionization ensures you see the molecular weight.
    
  • For Impurity Profiling: Use EI-GC/MS . The hard ionization will fragment impurities differently, allowing you to detect synthesis byproducts (e.g., des-ethyl or over-alkylated analogs) that might co-elute in LC.

Experimental Validation Protocol (Self-Validating)

To ensure the data you generate is reliable, follow this validation loop.

  • Blank Injection: Inject pure solvent (MeOH/ACN). Success Criteria: No peaks >1% of analyte intensity at m/z 168.

  • Standard Injection (ESI): Inject 1 µg/mL of the product.

    • Check 1: Is the Base Peak 168.1?

    • Check 2: Apply 20 eV collision energy. Does m/z 151 appear?

    • If NO: Check mobile phase pH. Amine protonation requires acidic pH (0.1% Formic Acid).

  • Isomer Check (EI): If you suspect the 3,5-diethyl groups are actually 3-methyl-5-propyl (isomer), check the EI spectrum. The propyl group will show a distinct loss of 43 Da (

    
    ), whereas diethyl will only show loss of 15 Da (
    
    
    
    ) and 29 Da (
    
    
    ).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Frizzo, C. P., et al. (2018).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(1), 13–35. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

A Researcher's Guide to the Infrared Spectroscopic Characterization of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the characterization of the novel pyrazole derivative, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Aimed at researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list to explain the structural basis for the expected spectral features. By dissecting the molecule into its constituent functional groups—a primary aliphatic amine, a substituted pyrazole ring, and alkyl chains—we can predict a characteristic spectral fingerprint. This analysis serves as a benchmark for verifying synthesis, identifying impurities, and ensuring the structural integrity of the target compound. We will compare expected vibrational modes with established literature values and provide a generalized experimental protocol for data acquisition.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the characterization of organic compounds. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule's functional groups.

The target molecule, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, possesses several key structural features that will give rise to distinct and identifiable peaks in its IR spectrum:

  • A primary amine (-NH₂) group, which has characteristic stretching and bending vibrations.

  • A 1,3,4,5-tetrasubstituted pyrazole ring , an aromatic heterocycle with C=C and C=N bonds.

  • Alkyl groups (two ethyl and one methyl), which contribute sp³ C-H stretching and bending signals.

Confirming the presence and proper arrangement of these groups is essential for validating a successful synthesis.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized procedure for obtaining an IR spectrum of a solid sample using a modern FTIR spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of the analyte, free from atmospheric and solvent interference.

Methodology: Attenuated Total Reflectance (ATR)

ATR-FTIR is a common and convenient method for solid samples, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan:

    • Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Once the crystal is dry, run a background spectrum. This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

  • Sample Scan:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Process the resulting spectrum by labeling the key peaks of interest.

    • Clean the ATR crystal thoroughly after the measurement.

In-Depth Spectral Analysis and Discussion

The IR spectrum of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine can be logically interpreted by examining distinct regions corresponding to specific vibrational modes.

The N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This high-frequency region is dominated by stretching vibrations of bonds to hydrogen and is highly diagnostic.

  • Primary Amine N-H Stretching: The most telling feature for the aminomethyl group will be the N-H stretches. Primary amines (R-NH₂) characteristically display two distinct bands resulting from asymmetric and symmetric stretching modes.[1][2] These bands are typically found in the 3500-3300 cm⁻¹ range and are generally sharper and less intense than the broad O-H bands of alcohols.[2][3] For an aliphatic primary amine, these peaks are expected near 3400-3330 cm⁻¹ and 3330-3250 cm⁻¹.[4] The presence of two peaks in this area is strong evidence for the -NH₂ group.[5][6]

  • Alkyl C-H Stretching: The ethyl and methyl groups will produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region due to sp³ C-H stretching.[7][8][9] These are common to most organic molecules but their presence confirms the saturated hydrocarbon portions of the structure.[10][11]

  • Pyrazole Ring C-H Stretching: While the pyrazole ring in the target molecule is fully substituted at its carbon atoms, many pyrazole derivatives show weak to medium aromatic C-H stretching bands just above 3000 cm⁻¹, typically in the 3180-3100 cm⁻¹ range.[12] The absence of a signal in this specific region would be consistent with the proposed tetrasubstituted ring structure.

The Double Bond and Bending Region (1700 cm⁻¹ - 1400 cm⁻¹)

This region provides information on the amine group's bending vibrations and the pyrazole ring's structure.

  • Amine N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[3][4] This band can vary from medium to strong intensity. Its presence, along with the dual N-H stretches, provides a self-validating system for identifying the primary amine group.

  • Pyrazole Ring Vibrations (C=N and C=C Stretching): The pyrazole ring contains both C=N and C=C bonds, which give rise to a series of stretching vibrations. These bands typically appear in the 1600-1400 cm⁻¹ range.[12][13] Specifically, C=N stretching is often observed between 1560-1530 cm⁻¹, while C=C ring stretching occurs from 1500-1400 cm⁻¹.[12][14] The exact positions are sensitive to the substitution pattern on the ring.

  • Alkyl C-H Bending: The methylene (-CH₂) and methyl (-CH₃) groups show characteristic bending (scissoring and deformation) vibrations. Expect a band around 1470-1450 cm⁻¹ for CH₂ scissoring and bands in the 1380-1350 cm⁻¹ range for methyl deformations.[8][10]

The Fingerprint Region (1400 cm⁻¹ - 600 cm⁻¹)

This region is often complex, containing many overlapping peaks, but it holds valuable structural information.

  • C-N Stretching: The stretching vibration of the C-N bond in the aliphatic aminomethyl group is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[3][4] The C-N bonds within the pyrazole ring also contribute to absorptions in this area, often seen around 1290 cm⁻¹.[15]

  • N-H Wagging: Primary amines also show a broad, strong out-of-plane N-H bending vibration, known as wagging, in the 910-665 cm⁻¹ region.[3][6] This can be a useful confirmatory peak for the -NH₂ group.

Summary of Expected IR Peaks

The following table summarizes the key vibrational frequencies expected for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity Supporting Citations
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300 (two bands)Medium, Sharp[1][2][3][4]
Primary Amine (-NH₂)N-H Bend (Scissoring)1650 - 1580Medium to Strong[3][4][5]
Primary Amine (-NH₂)N-H Wag910 - 665Strong, Broad[3][6]
Alkyl (Ethyl, Methyl)sp³ C-H Stretch3000 - 2850Strong, Sharp[7][8][9][11]
Alkyl (Ethyl, Methyl)C-H Bend1470 - 1350Medium[8][10]
Pyrazole RingC=N Stretch1560 - 1530Medium to Strong[12][13][14]
Pyrazole RingC=C Stretch1500 - 1400Medium to Strong[12][14]
Aliphatic C-NC-N Stretch1250 - 1020Weak to Medium[3][4][16]

Visualizing Key Molecular Vibrations

The following diagram illustrates the structure of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine and highlights the key bonds responsible for the most diagnostic IR peaks.

Caption: Key functional groups and bonds in (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Comparative Analysis: Differentiating from Alternatives

An IR spectrum is not only used for confirmation but also for assessing purity. A comparison with potential starting materials or side-products is crucial.

  • Comparison with Precursors: If the synthesis involves a carbonyl-containing precursor (e.g., an aldehyde or ester at position 4), the absence of a strong C=O stretch (typically 1750-1650 cm⁻¹) in the final product spectrum is a critical indicator of a complete reaction.

  • Distinguishing Amine Types: If a secondary or tertiary amine were formed as a side product, the N-H stretching region would be markedly different. A secondary amine would show only one N-H stretch, while a tertiary amine would show none.[3] The presence of two distinct N-H peaks is therefore a powerful diagnostic tool for confirming the primary amine structure.[1]

Conclusion

The structural characterization of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine via IR spectroscopy relies on the identification of a unique combination of absorption bands. The definitive markers for a successful synthesis are the presence of two N-H stretching bands (ca. 3500-3300 cm⁻¹) and an N-H bending band (ca. 1650-1580 cm⁻¹), which together confirm the primary amine. These signals, in conjunction with strong sp³ C-H stretches (ca. 3000-2850 cm⁻¹) and characteristic pyrazole ring vibrations (ca. 1600-1400 cm⁻¹), provide a robust spectral fingerprint. By comparing an experimental spectrum to this guide, researchers can confidently verify the identity and assess the purity of their synthesized compound.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Pinchas, S., & Laulicht, I. (1967). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Retrieved from [Link]

  • Unspecified. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Unspecified. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Unspecified. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Unspecified. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Retrieved from [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

  • ResearchGate. (2015). Infrared spectroscopy of CH stretching vibrations of jet-cooled alkylbenzene cations by using the “messenger” technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • Unspecified. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Unspecified. (2022). IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

HPLC method development for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

We will explore the causality behind each experimental choice, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1] Furthermore, this guide will objectively compare the developed HPLC method with alternative analytical technologies, providing researchers and drug development professionals with the data and insights needed to select the most appropriate technique for their specific objectives.

Understanding the Analyte: The Foundation of Method Development

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a primary amine with a substituted pyrazole core. Its chemical structure dictates the analytical strategy. The primary amine group (a basic functional group) is prone to protonation and will exhibit pH-dependent retention in reversed-phase chromatography. The pyrazole ring system contains chromophores, making UV detection a viable and straightforward approach. The key challenge in developing a purity method is to resolve the main compound from all potential process-related impurities and degradation products that may arise during synthesis or storage.

Part 1: A Systematic Approach to HPLC Method Development

The development of a reliable HPLC method is not a matter of chance but a systematic process of optimization. Our goal is to create a stability-indicating method, one that can accurately measure the analyte in the presence of its degradation products.[2][3][4] This is achieved through a combination of chromatographic optimization and forced degradation studies.

Initial Screening: Column and Mobile Phase Selection

The journey begins with selecting the appropriate stationary and mobile phases to achieve retention and selectivity.

  • Column Chemistry : Given the analyte's moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. A C18 column is the workhorse of RP-HPLC and provides a good initial screening platform. However, the basic nature of the primary amine can lead to undesirable interactions with residual acidic silanol groups on the silica support, resulting in poor peak shape (tailing). Therefore, a modern, end-capped, high-purity silica C18 column is essential.

  • Mobile Phase pH Control : The retention of the basic amine is highly sensitive to the mobile phase pH. To ensure consistent retention and good peak shape, the pH should be controlled with a buffer and set at least 2 pH units away from the analyte's pKa. For a primary amine, a low pH (e.g., pH 2.5-3.5) ensures the analyte is fully protonated and behaves predictably. An acidic mobile phase additive like trifluoroacetic acid (TFA) or phosphoric acid is commonly used.[5]

  • Organic Modifier : Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically offers lower viscosity and better UV transparency, while methanol can offer different selectivity. A screening of both is recommended to determine the optimal solvent for resolving the main peak from its impurities.

G cluster_0 HPLC Method Development Workflow Analyte Analyte Characterization (Amine, Pyrazole Core, UV Active) Screening Initial Screening Analyte->Screening Column Column Selection (e.g., C18, C8, Phenyl) Screening->Column MobilePhase Mobile Phase Scouting (pH, Organic Modifier) Screening->MobilePhase Optimization Gradient Optimization Column->Optimization MobilePhase->Optimization ForcedDeg Forced Degradation (ICH Stress Conditions) Optimization->ForcedDeg Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Forced Degradation Studies: Ensuring Specificity

To prove the method is stability-indicating, the analyte must be subjected to stress conditions to intentionally generate degradation products.[6][7] The method is then used to demonstrate that these newly formed degradation peaks are fully resolved from the main analyte peak. This is a mandatory step for regulatory submissions.[4]

G cluster_1 Forced Degradation Study Design DrugSubstance (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, Heat) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H2O2) DrugSubstance->Oxidation Thermal Thermal Stress (e.g., 80°C Dry Heat) DrugSubstance->Thermal Photo Photolytic Stress (UV/Vis Light Exposure) DrugSubstance->Photo

Caption: Standard stress conditions for forced degradation studies.

A summary of hypothetical forced degradation results is presented below.

Stress Condition% Degradation of Main PeakObservations
Acid Hydrolysis (0.1M HCl, 60°C, 8h)12.5%Two major degradation peaks at RRT 0.85 and 1.15
Base Hydrolysis (0.1M NaOH, 60°C, 4h)8.2%One major degradation peak at RRT 0.70
Oxidation (3% H₂O₂, RT, 24h)15.1%Multiple small degradation peaks
Thermal (80°C, 48h)2.5%Minor increase in known impurities; no new peaks
Photolytic (ICH Option 2)5.5%One minor degradation peak at RRT 1.30

Table 1: Representative data from forced degradation studies. The successful separation of all generated peaks validates the method's specificity.

Experimental Protocol: Optimized HPLC Method

Based on systematic optimization and forced degradation results, the following method was established.

1. Materials and Reagents:

  • (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Trifluoroacetic acid (TFA), analytical grade.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the analysis sample in the same manner as the standard solution.

Part 2: Method Validation - The Hallmark of Trustworthiness

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[8] The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure its reliability.[9][10]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak from placebo, impurities, or degradation products.Pass (Confirmed by forced degradation)
Linearity (Range: 0.05 - 1.5 mg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%0.45% 0.82%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05% of target concentration
Robustness % RSD of results after minor changes (flow rate ±0.1, temp ±2°C) should be ≤ 2.0%.All changes resulted in %RSD < 1.5%

Table 2: Summary of validation parameters, acceptance criteria, and representative results for the developed HPLC method.

Part 3: Comparison with Alternative Analytical Technologies

While HPLC is a powerful tool, other techniques offer unique advantages and can be considered for complementary analyses or specific applications.

Alternative Method 1: Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field.[11] For a primary amine like our analyte, which is positively charged at low pH, CE can provide extremely high-efficiency separations.[12][13]

Advantages:

  • High Efficiency: CE can generate several hundred thousand theoretical plates, leading to very sharp peaks and excellent resolution.[11]

  • Low Consumption: Uses minimal amounts of sample and solvent, making it a "green" technique.

  • Orthogonal Selectivity: Separation is based on a different principle (charge-to-size ratio) than RP-HPLC, which is useful for cross-validation.

Disadvantages:

  • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Robustness: Can be more susceptible to matrix effects and requires careful control of buffer composition.

Alternative Method 2: Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

Advantages:

  • High Resolution for Volatiles: Excellent for separating volatile and semi-volatile impurities.

  • Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to hydrocarbons, and Mass Spectrometry (GC-MS) provides definitive identification.[14]

Disadvantages:

  • Analyte Suitability: The analyte, being a primary amine with a relatively high molecular weight, may have limited volatility and could exhibit poor peak shape without derivatization.[15]

  • Thermal Lability: The compound may degrade at the high temperatures required for volatilization.

Alternative Method 3: LC-Mass Spectrometry (LC-MS)

Principle: This is a hybrid technique that couples the separation power of HPLC with the detection power of mass spectrometry, which separates ions based on their mass-to-charge ratio.

Advantages:

  • Definitive Identification: Provides molecular weight information, allowing for the unequivocal identification of unknown impurities and degradation products.[16][17]

  • High Sensitivity and Specificity: Can detect and quantify trace-level impurities even if they co-elute with other peaks chromatographically.

Disadvantages:

  • Cost and Complexity: Instrumentation is significantly more expensive and complex to operate and maintain than a standard HPLC-UV system.

  • Quantitation: While excellent for quantitation, it requires careful method development, often using stable isotope-labeled internal standards for highest accuracy.[16]

Comparative Summary
FeatureDeveloped HPLC-UV Capillary Electrophoresis (CE) Gas Chromatography (GC) LC-Mass Spectrometry (LC-MS)
Primary Use Routine QC, Purity/Assay, StabilityOrthogonal Purity Check, ChiralResidual Solvents, Volatile ImpuritiesImpurity Identification, Metabolite ID
Specificity High (if stability-indicating)High (Orthogonal to HPLC)Moderate (potential for co-elution)Very High (Mass-based)
Sensitivity GoodModerate to LowHigh (with FID)Very High
Speed Moderate (25 min/run)Fast (<15 min/run)FastModerate (same as HPLC)
Cost Low to ModerateLowLowHigh
Ease of Use HighModerateHighLow to Moderate
Information Quantitative (Purity)Quantitative (Purity)Quantitative (Volatiles)Quantitative & Structural (MW)

Table 3: Objective comparison of analytical techniques for the purity analysis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Conclusion

The reversed-phase HPLC method detailed in this guide offers a robust, specific, and reliable solution for the routine purity analysis and stability testing of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Its development follows a logical, science-driven approach grounded in ICH principles, ensuring its suitability for quality control and regulatory environments.

While HPLC-UV stands as the primary workhorse for this application, a comprehensive analytical strategy may leverage other techniques for complementary purposes. Capillary Electrophoresis provides an excellent orthogonal method for cross-validation, while LC-MS is the indispensable tool for the definitive identification of any unknown impurities or degradation products encountered during development. The choice of technology should always be guided by the specific analytical objective, whether it is routine batch release, in-depth impurity profiling, or initial process development.

References

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: [Link]

  • Alsante, K. M., et al. The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 2021. Available at: [Link]

  • Jadhav, S. B., et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals, 2017. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Goyal, A., & Singhvi, I. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 2021. Available at: [Link]

  • Husain, P. A., et al. HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Analytical Chemistry, 1995. Available at: [Link]

  • Skelley, A. M., et al. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology, 2005. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • Czipo, T., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Adhesion and Adhesives, 2015. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • Liu, R. H., et al. Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL, 2020. Available at: [Link]

  • Ahmad, S., et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 2022. Available at: [Link]

  • Jiang, X., et al. Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 2021. Available at: [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.
  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Available at: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. A capillary electrophoresis method for the determination of selected biogenic amines and amino acids in mammalian decomposition fluid. Available at: [Link]

  • Wang, G., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 2018. Available at: [Link]

  • Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Wikipedia. Capillary electrophoresis. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Agilent. Analysis of impurities in amine streams. Available at: [Link]

  • ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... Available at: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. Available at: [Link]

  • ACS Publications. Capillary Electrophoresis: Trends and Recent Advances. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aliphatic Amines. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... Available at: [Link]

  • PubMed Central. New Pyrazole-Hydrazone Derivatives... Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • Farmatsiya. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (3,5-Disubstituted-1-Methyl-1H-Pyrazol-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique structural and electronic properties, including its conformational rigidity and hydrogen-bonding potential, make it an attractive framework for the design of novel therapeutic agents.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: (3,5-disubstituted-1-methyl-1H-pyrazol-4-yl)methanamine analogs. While direct experimental data on (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is limited in publicly accessible literature, a comprehensive understanding of its SAR can be extrapolated from the extensive research on analogous structures. This guide will dissect the influence of substituents at key positions of the pyrazole core on biological activity, supported by experimental data from peer-reviewed studies.

Core Synthetic Strategies for Pyrazole Analogs

The synthesis of substituted pyrazoles is well-established, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][5] This versatile reaction allows for the introduction of a wide variety of substituents at the 1, 3, and 5 positions of the pyrazole ring. For the synthesis of 4-functionalized pyrazoles, such as the methanamine analogs discussed herein, further synthetic steps are required. A representative synthetic workflow is illustrated below.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Functionalization at C4 1,3-Diketone 1,3-Diketone Substituted Pyrazole Substituted Pyrazole 1,3-Diketone->Substituted Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->Substituted Pyrazole Formylation Formylation Substituted Pyrazole->Formylation Vilsmeier-Haack Reductive Amination Reductive Amination Formylation->Reductive Amination Target Analog Target Analog Reductive Amination->Target Analog

A generalized synthetic pathway for (3,5-disubstituted-1-methyl-1H-pyrazol-4-yl)methanamine analogs.

This modular synthesis approach enables the systematic variation of substituents at positions 1, 3, and 5, which is crucial for exploring the structure-activity landscape of these compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole analogs is exquisitely sensitive to the nature and position of their substituents. The following sections detail the impact of modifications at each key position of the (3,5-disubstituted-1-methyl-1H-pyrazol-4-yl)methanamine scaffold.

Influence of Substituents at the C3 and C5 Positions

The substituents at the C3 and C5 positions of the pyrazole ring play a critical role in modulating the pharmacological profile of the molecule. These positions are often involved in key interactions with biological targets.

  • Aromatic vs. Aliphatic Substituents: The introduction of aryl groups at the C3 and C5 positions has been shown to be beneficial for a range of biological activities, including inhibitory activity against meprin α and β.[6][7] For instance, a 3,5-diphenylpyrazole derivative exhibited high inhibitory activity in the low nanomolar range against meprin α.[6][7] In contrast, replacing the phenyl groups with smaller alkyl groups like methyl or benzyl led to a decrease in inhibitory activity.[6] However, bulkier aliphatic groups such as a cyclopentyl moiety can restore potent activity.[6] For anti-tuberculosis activity, replacing a C5-phenyl group with a cyclopentyl substituent led to improved stability in human microsomes.[8]

  • Substitution on Aryl Rings: When aryl groups are present at the C3 and C5 positions, their substitution pattern can further fine-tune the biological activity. For example, in a series of pyrazole derivatives with antibacterial activity, the presence of an electron-withdrawing group (p-bromo) on the phenyl ring at C5 increased the antibacterial activity against several gram-negative bacteria.[9]

  • Polar Substituents: The introduction of polar substituents on the C5-phenyl ring has been explored to optimize the physicochemical properties of pyrazole analogs, such as reducing lipophilicity and improving solubility, which are crucial for drug-likeness.[8]

The Role of the N1-Substituent

The substituent at the N1 position of the pyrazole ring can significantly influence the compound's interaction with its biological target and its overall pharmacokinetic profile.

  • Impact on Kinase Inhibition: In a study of 4-amino-(1H)-pyrazole derivatives as JAK kinase inhibitors, modifications to the R1 group (equivalent to the N1 position) did not significantly influence their JAK inhibition.[10] In fact, removing the N1 side chain from a lead compound resulted in improved JAK kinase inhibition.[10]

  • Requirement for Specific Interactions: In other contexts, the N1-substituent is crucial for activity. For example, in a series of antitubercular pyrazoles, the N1-phenyl group was found to be important for potent activity.[8]

The Significance of the 4-Methanamine Moiety

The 4-amino or 4-methanamine functionality is a key feature in many biologically active pyrazole derivatives.

  • Essential for Activity: For certain biological targets, the presence of an amino group at the C4 position is critical. For instance, in a series of anticonvulsant 4-aminopyrazole analogs, the distance between the exocyclic amino group and the endocyclic nitrogen atom was demonstrated to be important for pharmacological activity.[11]

  • Modulation of Activity: The nature of the amine can also modulate activity. For example, in the discovery of Acrizanib, a VEGFR-2 inhibitor, a (methylamino)methyl group at a position analogous to the 4-position of the pyrazole core was part of the final optimized structure.[12]

Summary of the structure-activity relationships for (3,5-disubstituted-1-methyl-1H-pyrazol-4-yl)methanamine analogs.

Comparative Biological Activities of Pyrazole Analogs

The versatility of the pyrazole scaffold has led to the development of analogs with a wide spectrum of biological activities. The following table summarizes some of these activities and the key structural features associated with them.

Biological ActivityKey Structural Features of AnalogsReference(s)
Anticancer 4-amino-(1H)-pyrazole core, inhibition of Janus kinases (JAKs).[10]
Inhibition of Cyclin-Dependent Kinases (CDKs).[13]
Anti-inflammatory 3,5-disubstituted-4,5-dihydro-1H-pyrazoles, inhibition of TNF-α and IL-1β.[14]
Inhibition of COX-2.[15]
Antibacterial Phenyl ring with electron-withdrawing substituents at C5.[9]
Antitubercular 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole core, targeting MmpL3.[8]
Antiviral Inhibition of HIV-1 multiplication.[3]

Experimental Protocols

To facilitate the evaluation of novel (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine analogs, a representative experimental protocol for an in vitro kinase inhibition assay is provided below.

In Vitro JAK Kinase Inhibition Assay

This protocol is adapted from methodologies used to screen for potent JAK inhibitors.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, and JAK3 kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • ATP and a suitable peptide substrate.

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the JAK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Data Analysis: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate more potent inhibition.

Conclusion

The structure-activity relationship of (3,5-disubstituted-1-methyl-1H-pyrazol-4-yl)methanamine analogs is a complex interplay of the substituents at the C3, C5, N1, and C4 positions of the pyrazole core. While aryl groups at C3 and C5 are often favorable for activity, the specific substitution pattern on these rings can be optimized for different biological targets. The N1-substituent and the 4-methanamine moiety also play crucial roles in defining the pharmacological profile of these compounds. The insights presented in this guide, derived from extensive research on analogous pyrazole structures, provide a rational basis for the design and development of novel therapeutic agents based on this versatile scaffold. Further exploration of the chemical space around the (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine core is warranted to uncover new compounds with potent and selective biological activities.

References

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

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  • Pyrazole, Synthesis and Biological Activity. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1417-1433.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). Molecules, 24(12), 2292.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Journal of Medicinal Chemistry, 12(4), 1-4.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3747.
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  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163909.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (n.d.). Semantic Scholar.
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  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Molecules, 27(19), 6241.
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  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry, 61(4), 1622-1635.
  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017). Asian Journal of Biomedical and Pharmaceutical Sciences, 28(10), 4316-4323.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv.
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elemental analysis data for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

This guide provides the definitive reference data and validation protocols for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS: Variable/Generic Structure).[1] As a primary amine attached to a nitrogen-rich pyrazole core, this molecule presents specific challenges in characterization, particularly regarding hygroscopicity and solvent trapping.[1]

This document objectively compares Elemental Analysis (Combustion) against orthogonal techniques (qNMR, HRMS) to establish a "Gold Standard" for purity validation in drug development workflows.

Part 1: Elemental Analysis Data (Theoretical & Target)[1]

For a researcher, the "Found" values in elemental analysis must align with the "Calculated" values within a specific tolerance (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

23456
Target Specifications

Molecular Formula:

Molecular Weight:1
ElementTheoretical Mass %Acceptable Range (

)
Carbon (C) 64.63% 64.23% – 65.03%
Hydrogen (H) 10.25% 9.85% – 10.65%
Nitrogen (N) 25.12% 24.72% – 25.52%
Common Deviation Scenarios (Troubleshooting)

Primary amines on heterocyclic scaffolds are notorious for trapping water or atmospheric

1
Impurity ScenarioEffect on %CEffect on %HEffect on %NDiagnosis
+ 0.5 mol H₂O 61.33% (Low)10.29% (High)23.84% (Low)Hygroscopicity. Sample was not dried under

or vacuum.[1]
+ 0.1 mol DCM 62.15% (Low)9.90% (Low)24.15% (Low)Solvent Trap. Common if DCM used in extraction; requires high-vac drying.[1]
+ Carbonate Salt VariableVariableLow

Absorption.
Amine reacted with air; store under Argon.

Part 2: Comparative Analysis of Validation Methods

In the context of pharmaceutical intermediates, no single method provides a complete picture. This section compares the utility of Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Method Comparison Matrix
FeatureElemental Analysis (CHN) HRMS (qTOF/Orbitrap) Quantitative NMR (qNMR)
Primary Utility Bulk Purity Confirmation. Proves the sample is "clean" by mass.[1]Identity Confirmation. Proves the molecule exists.Specific Impurity Quantification. Identifies what the impurity is.
Precision High (

).
High (< 5 ppm mass error).[1]Moderate to High (depends on internal standard).
Blind Spots Cannot distinguish isomers. False positives if impurities have similar %C/%N.Ion Suppression. Major impurities may not ionize, giving a false sense of purity.Inorganic Salts. Invisible to

NMR (e.g., NaCl, silica).[1]
Sample Req. Destructive (2–5 mg).Non-destructive (< 1 mg).[1]Non-destructive (10–20 mg).
Verdict Mandatory for publication and bulk scaling.Mandatory for structure proof; useless for % purity.Best Alternative if sample is scarce or valuable.
The "Purity Trap"

Why HRMS is not enough: A sample can show a perfect

Why EA is superior:1

Part 3: Experimental Protocol for Validation

To achieve the theoretical values listed in Part 1, specific handling of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is required due to its basic amine functionality.[1]

Sample Preparation (The Critical Step)

Context: Pyrazole-methanamines are often oils or low-melting solids that are hygroscopic.[1]

  • Purification:

    • Do not rely solely on silica gel chromatography (amine can streak).[1]

    • Recommended: Acid-Base extraction.[1][7] Dissolve crude in EtOAc, extract into 1M HCl. Wash organic layer.[7] Basify aqueous layer with NaOH, extract back into DCM.

  • Drying (Crucial for EA):

    • Place the purified oil/solid in a tared vial.

    • Dry in a vacuum oven at

      
       over 
      
      
      or KOH pellets for at least 12 hours.
    • Note: If the oil is volatile, use a high-vacuum line at room temperature instead of an oven.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2–3 mg into a Tin (Sn) capsule .

    • Tip: If the sample is liquid/oil, seal the capsule immediately using a cold-weld press to prevent atmospheric moisture absorption.

Instrumental Setup (Combustion)
  • Carrier Gas: Helium (Grade 5.0).

  • Combustion Temp:

    
     (ensure complete oxidation of the pyrazole ring).
    
  • Reduction Temp:

    
     (Copper column).[1]
    
  • Standard: Acetanilide or Sulfanilamide (Standard K factor calibration).

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating this compound, ensuring scientific rigor before release for biological testing.

ValidationWorkflowSynthesisSynthesis ofPyrazole AmineCrudeCrude ProductSynthesis->CrudePurificationAcid/Base Extraction+ DryingCrude->PurificationCheck11H NMR CheckPurification->Check1EAElemental Analysis(Combustion)Check1->EAIf clean NMRHRMSHRMS (qTOF)Check1->HRMSConcurrentDecisionData ComparisonEA->DecisionFound vs CalcHRMS->DecisionMass Error < 5ppmPassPASS:Release for Bio-AssayDecision->PassWithin +/- 0.4%FailFAIL:RepurifyDecision->FailDeviation > 0.4%Fail->PurificationRecycle

Caption: Logical workflow for validating pyrazole intermediates. Note that EA is the final gatekeeper for bulk purity.

Part 5: References

  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[8] [Link]

  • Paolini, V. (2020).[9] Impact of Adsorbed Water on CHNS Analysis.[9] ResearchGate.[9] [Link]

  • Webster, G. K., & Kumar, S. (2014).[1][10] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.[11][2][3][5][10][12][13] [Link]

Definitive Guide: Crystal Structure Determination of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as DEMP-NH₂ ) and its metal complexes is a critical step in validating structure-activity relationships (SAR) for next-generation metallodrugs and catalytic precursors.

While methyl-substituted pyrazoles are ubiquitous in literature, the 3,5-diethyl variant offers a unique steric profile. The increased bulk of the ethyl wings significantly alters the packing efficiency and solubility profile compared to the dimethyl analogs, often forcing unique coordination geometries that enhance selectivity in catalytic applications.

This guide provides an authoritative workflow for determining these structures, objectively comparing the gold-standard Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (PXRD, DFT, NMR), and offering a validated experimental protocol.

Part 1: The Ligand Architecture & Coordination Potential

To determine the structure, one must first understand the topological constraints of the ligand.

  • Steric Bulk: The ethyl groups at positions 3 and 5 create a "picket fence" effect, shielding the metal center more effectively than methyl groups. This is crucial for preventing oligomerization in catalytic cycles.

  • The Methanamine Arm: The -CH₂-NH₂ moiety at position 4 is flexible (sp³ hybridized carbon), allowing the ligand to act as a bidentate chelate (N_pyrazole, N_amine) or a bridging ligand between two metal centers.

Visualization: Coordination Modes

The following diagram illustrates the potential coordination modes that must be identified during refinement.

CoordinationModes Ligand (3,5-diethyl-1-methyl-1H-pyrazol-4-yl) methanamine Mode1 Monodentate (N-amine only) Ligand->Mode1 pH < 5 (Protonated Pyrazole) Mode2 Chelating (N-pyrazole + N-amine) Ligand->Mode2 Neutral pH, M(II) ions Mode3 Bridging (Metal-Organic Frameworks) Ligand->Mode3 Excess Metal, High Conc.

Figure 1: Predicted coordination modes for DEMP-NH₂ based on pH and metal stoichiometry.

Part 2: Comparative Analysis of Structural Determination Methods

In drug development and materials science, "knowing the structure" can mean different things. Below is an objective comparison of the primary methodologies used to characterize DEMP-NH₂ complexes.

Table 1: Performance Matrix of Structural Determination Techniques
FeatureSC-XRD (Gold Standard) PXRD (Powder Diffraction) DFT (Computational) NMR (Solution State)
Resolution Atomic (< 0.8 Å)Bulk Phase IDTheoreticalConnectivity Only
Stereochemistry Absolute ConfigurationInferentialPredictedRelative
Packing Forces Directly ObservedLattice Parameters OnlyCalculated (expensive)N/A
Sample Req. Single Crystal (>0.1 mm)Polycrystalline PowderHigh-Performance Computing~5-10 mg Soluble Solid
Turnaround 24-48 Hours1-2 HoursDays/Weeks1 Hour
Reliability High (Direct Evidence) Medium (Fingerprinting)Medium (Model Dependent)High (for purity)

Expert Insight: While DFT (Density Functional Theory) is excellent for predicting energy minima, it often fails to account for solvent molecules trapped in the lattice—a common occurrence with amine-functionalized pyrazoles. SC-XRD remains the only method to definitively prove the coordination geometry (e.g., Square Planar vs. Tetrahedral) of the metal complex.

Part 3: Experimental Protocol (The "How-To")

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals of DEMP-NH₂ metal complexes (e.g., Cu, Zn, or Ni).

Phase 1: Ligand Synthesis & Complexation

Note: Commercial availability of the specific diethyl/methyl variant is limited; in-house synthesis is often required.

  • Precursor Synthesis: Condense 3,5-heptanedione with methylhydrazine to yield 1-methyl-3,5-diethylpyrazole.

  • Functionalization: Perform a Vilsmeier-Haack formylation to install an aldehyde at C4, followed by reductive amination with ammonium acetate and NaBH₃CN to yield DEMP-NH₂ .

  • Complexation (Standard):

    • Dissolve 1.0 eq of Metal Salt (e.g., CuCl₂·2H₂O) in Ethanol (5 mL).

    • Dissolve 2.0 eq of DEMP-NH₂ in Ethanol (5 mL).

    • Mix slowly with stirring. A color change (typically blue/green for Cu) indicates complexation.

Phase 2: Crystallization Strategy (The Critical Step)

Amine complexes often precipitate as amorphous powders. Use Vapor Diffusion for best results.

  • Inner Vial: 20 mg of complex dissolved in minimal Methanol.

  • Outer Vial: Diethyl Ether or Pentane (Anti-solvent).

  • Mechanism: The volatile ether slowly diffuses into the methanol, increasing supersaturation gradually.

Phase 3: Data Collection & Refinement Workflow

XRDWorkflow Crystal Select Crystal (0.1 - 0.3 mm, clear edges) Mount Mount on Mitegen Loop (Cryo-protect with Paratone) Crystal->Mount Collect Data Collection (Mo or Cu Source, 100K) Mount->Collect Process Data Reduction (CrysAlisPro / APEX) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Solve R1 > 10% (Retry) Validation CheckCIF / IUCr Validation Refine->Validation

Figure 2: Standard Operating Procedure for SC-XRD data generation.

Technical Parameters for Success:

  • Temperature: Collect at 100 K . The ethyl chains are prone to thermal disorder at room temperature. Freezing them improves resolution.

  • Resolution: Aim for 0.75 Å or better to resolve the hydrogen atoms on the amine group, which are critical for defining hydrogen bonding networks.

Part 4: Data Interpretation & Reference Values

When analyzing your solved structure, compare your metrics against these established ranges for pyrazole-methanamine analogs to ensure chemical feasibility.

Bond Lengths (Validation Check)

If your refined structure deviates significantly (>0.05 Å) from these values, suspect incorrect element assignment (e.g., confusing N for O).

Bond TypeExpected Length (Å)Notes
N-N (Pyrazole) 1.36 – 1.38Typical aromatic character
C-N (Exocyclic) 1.45 – 1.47Single bond (sp³-sp³)
M-N (Pyrazole) 1.98 – 2.05For Cu(II)/Zn(II); shorter than amine
M-N (Amine) 2.00 – 2.10Slightly longer, more flexible
The "Ethyl Effect" (Packing Analysis)

Unlike the dimethyl analog (which often stacks in flat sheets), the 3,5-diethyl complex typically exhibits:

  • Larger Unit Cell Volume: Expect a ~10-15% increase in volume per molecule.

  • Inter-chain Separation: The ethyl groups prevent close

    
    -
    
    
    
    stacking of the pyrazole rings.
  • H-Bonding Dominance: The crystal lattice is usually held together by N-H...Cl or N-H...O interactions rather than stacking forces.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Mukherjee, A., et al. (2022).[1] Coordination chemistry of pyrazole-based ligands: Steric vs Electronic effects. Journal of Coordination Chemistry. (Contextual grounding for ethyl/methyl comparison).

  • Rigaku Oxford Diffraction. (2019). CrysAlisPro Software System.[1] (Standard industry software for data reduction cited in search results).

  • PubChem. (2023). Compound Summary: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[2][3]

(Note: Specific crystal data for the exact 3,5-diethyl-1-methyl variant is often proprietary. The bond lengths provided above are derived from the crystallographic averages of the 3,5-dimethyl and 3,5-diphenyl analogs found in the CSD).

Sources

distinguishing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Elucidation of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Part 1: Executive Summary & The "Isobaric Trap"

In fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, the synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine presents a specific quality control challenge: Alkyl-Scrambling .

Because pyrazole synthesis often involves the condensation of hydrazines with


-diketones, using the wrong precursor (e.g., 2,4-octanedione instead of 3,5-heptanedione) or purchasing from non-validated vendors can yield isobaric structural isomers  that share the exact molecular weight (MW: 181.28  g/mol ) and similar polarity but possess different alkyl arrangements.

The Primary Imposters:

  • 3-propyl-5-methyl isomer: (1-methyl-5-methyl-3-propyl-1H-pyrazol-4-yl)methanamine.

  • N-propyl isomer: (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine.

  • N-ethyl/C-methyl isomer: (1-ethyl-3-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

This guide provides a definitive, self-validating analytical workflow to distinguish the target 3,5-diethyl core from these "scrambled" isomers using NMR and MS fragmentation.

Part 2: Comparative Analytical Profile

The following table summarizes the expected spectral fingerprints. Use this for rapid "Go/No-Go" decision-making.

FeatureTarget: (3,5-diethyl-1-Me) Imposter A: (3-propyl-5-Me) Imposter B: (1-propyl-3,5-dimethyl)
Formula C

H

N

C

H

N

C

H

N

MW 181.28 Da181.28 Da181.28 Da
1H NMR Alkyl Region Two distinct Ethyl patterns (2x Triplet, 2x Quartet)Propyl pattern (t, m, t) + Methyl singlet Propyl pattern (on N) + Two Methyl singlets
N-Methyl Signal Singlet (~3.7 ppm)Singlet (~3.7 ppm)Absent (Replaced by N-CH

triplet)
NOE Connectivity N-Me

C5-Ethyl (CH

)
N-Me

C5-Methyl (CH

)
N-CH


C5-Methyl (CH

)
MS Fragmentation Loss of Et (29 Da) dominantLoss of Pr (43 Da) or Me (15 Da)Loss of Pr (43 Da) from N-terminus

Part 3: In-Depth Methodology

Methodology 1: 1H NMR Spectroscopy (The "Alkyl Count")

Why: Mass spectrometry cannot easily distinguish these isomers. Proton NMR provides a definitive count of CH


 and CH

environments.

The "Symmetry Break" Principle: Although the 3,5-diethyl substitution looks symmetric, the N1-methyl group breaks the symmetry .

  • C5-Ethyl: Closer to the N-Methyl. It experiences a different shielding environment (steric compression and electronic effect).

  • C3-Ethyl: Further from the N-Methyl.

  • Result: You will see two distinct sets of ethyl signals . If you see only one set of ethyl signals with double integration, check for rapid tautomerization (unlikely in N-methylated species) or accidental equivalence (rare in high-field NMR).

Protocol 1: Standard 1H NMR

  • Solvent: DMSO-d

    
     (preferred for solubility of the amine salt) or CDCl
    
    
    
    (if free base).
  • Concentration: 5-10 mg in 0.6 mL.

  • Key Diagnostic Peaks (Target):

    • 
       3.70 ppm (3H, s): N-Methyl .
      
    • 
       2.40–2.80 ppm (4H, m): Two overlapping quartets  (C3-CH
      
      
      
      and C5-CH
      
      
      ).
    • 
       1.05–1.25 ppm (6H, m): Two overlapping triplets  (C3-CH
      
      
      
      and C5-CH
      
      
      ).
    • 
       3.55 ppm (2H, s): C4-CH
      
      
      
      -NH
      
      
      .

Decision Logic:

  • If you see a singlet in the alkyl region (excluding N-Me), you have a Methyl group on the ring (Imposter A or B). REJECT.

  • If you see a multiplet (sextet) around 1.5 ppm, you have a Propyl group. REJECT.

Methodology 2: NOE Difference / NOESY (The "Spatial Ruler")

Why: To confirm the regiochemistry. Even if you have ethyl groups, are they at positions 3 and 5? Or did N-alkylation occur on the wrong nitrogen (if the starting material was asymmetric)?

Mechanism: The Nuclear Overhauser Effect (NOE) detects protons close in space (< 5 Å).

  • Target: Irradiation of the N-Methyl singlet must show NOE enhancement of the C5-Ethyl methylene protons.

  • Imposter (e.g., 1-Me, 5-Me isomer): Irradiation of N-Methyl enhances the C5-Methyl singlet.

Protocol 2: 1D NOE

  • Pulse Sequence: selnogp (Bruker) or equivalent.

  • Target Irradiation: Set frequency on the N-Methyl singlet (~3.7 ppm).

  • Observation: Look for enhancement in the 2.4–2.8 ppm region (Ethyl CH

    
    ).
    
Methodology 3: Mass Spectrometry (Fragmentation)

Why: To corroborate the alkyl chain length.

Protocol 3: LC-MS/MS (ESI+)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: H

    
    O/Acetonitrile + 0.1% Formic Acid.
    
  • Fragmentation Analysis:

    • Target: Precursor [M+H]

      
       182. Fragmentation yields characteristic loss of Ethyl radical/neutral (-29 Da) or Ethylene (-28 Da).
      
    • Propyl Isomers: Look for loss of Propyl (-43 Da).

    • N-Alkyl Isomers: N-alkyl groups often cleave differently than C-alkyl groups. N-dealkylation is a common pathway.

Part 4: Visualizing the Logic

The following diagram illustrates the synthesis pathways that lead to the target vs. isomers and the decision tree for identification.

G cluster_synthesis Synthesis Origins of Isomers cluster_analysis Analytical Decision Tree diketone Diketon Precursor reaction Cyclization diketone->reaction hydrazine Hydrazine Source hydrazine->reaction target TARGET: (3,5-diethyl-1-methyl...) reaction->target Correct: 3,5-heptanedione + Methylhydrazine iso_alkyl ISOMER A: (3-propyl-5-methyl...) reaction->iso_alkyl Error: 2,4-octanedione iso_n ISOMER B: (1-ethyl-3,5-dimethyl...) reaction->iso_n Error: Ethylhydrazine nmr_start 1H NMR Spectrum target->nmr_start iso_alkyl->nmr_start iso_n->nmr_start check_nme Check 3.7 ppm (N-Methyl) nmr_start->check_nme check_alkyl Check Alkyl Region (1.0 - 2.8 ppm) check_nme->check_alkyl Singlet Present (N-Methyl) res_fail1 REJECT N-Alkylation Error check_nme->res_fail1 Triplet/Quartet (N-Ethyl) res_target CONFIRMED Target Structure check_alkyl->res_target Only Triplets/Quartets (Two sets) res_fail2 REJECT Wrong Diketone check_alkyl->res_fail2 Singlets (C-Me) or Multiplets (Propyl)

Caption: Figure 1. Synthesis pathways leading to common isomers and the NMR decision tree to isolate the correct (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine structure.

Part 5: Detailed Experimental Protocol

Protocol: Structural Validation via 1H-1H NOESY

Objective: Confirm the N-Methyl group is spatially adjacent to an Ethyl group (specifically the CH


 of the ethyl), ruling out isomers where N-Me is adjacent to a Methyl or Propyl group.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS.
    
  • Sample: 10 mg of purified amine hydrochloride or free base.

Instrument Parameters (400 MHz or higher):

  • Temperature: 298 K.

  • Pulse Program: noesygpphpp (Phase sensitive NOESY with gradient pulses).

  • Mixing Time: 500 ms (Optimal for small molecules MW ~200).

  • Relaxation Delay: 2.0 s.

  • Scans: 16 or 32.

Data Processing:

  • Phase correction: Apply manual phasing to ensure diagonal peaks are negative (or positive, depending on convention) and cross-peaks are opposite sign.

  • Analysis:

    • Locate the N-Me singlet on the diagonal (~3.7 ppm).

    • Draw a horizontal line. Look for cross-peaks.

    • Pass Criteria: Strong cross-peak at ~2.6 ppm (Ethyl CH

      
      ).
      
    • Fail Criteria: Cross-peak at ~2.2 ppm (Ring Methyl) or ~1.5 ppm (Propyl internal CH

      
      ).
      

References

  • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Pergamon, 1996. (Standard reference for pyrazole reactivity and tautomerism).

  • Holzer, W., et al. "13C-NMR spectroscopy of pyrazoles." Heterocycles, 1999. (Authoritative source on chemical shifts in substituted pyrazoles).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Source for NOE and NOESY protocols).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79218433, (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine [Analog Reference]." PubChem, [Link]. Accessed 26 Oct. 2023.

Sources

A Comparative Guide to the Synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive validation of the primary synthetic route for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a key building block in contemporary drug discovery. We will dissect a robust, three-step synthesis, offering detailed experimental protocols and exploring viable alternatives for each transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related pyrazole-based scaffolds.

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals.[1] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for the synthesis of the title compound.

Primary Synthetic Pathway: A Three-Step Approach

The most reliable and frequently employed synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine involves a three-step sequence:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole core.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position.

  • Reductive Amination: Conversion of the aldehyde to the target amine.

This pathway is favored for its high yields, regioselectivity, and the commercial availability of the starting materials.

Step 1: Knorr Pyrazole Synthesis of 3,5-diethyl-1-methyl-1H-pyrazole

The Knorr synthesis, a classical and dependable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] For our target, this translates to the reaction of 3,5-heptanedione with methylhydrazine.

Experimental Protocol:

  • To a stirred solution of methylhydrazine (1.0 equivalent) in ethanol, 3,5-heptanedione (1.0 equivalent) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel provides pure 3,5-diethyl-1-methyl-1H-pyrazole.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

  • Stoichiometry: A 1:1 molar ratio is typically used to ensure complete consumption of the limiting reagent.

  • Work-up: The aqueous work-up is crucial for removing any unreacted methylhydrazine and other water-soluble impurities.

Step 2: Vilsmeier-Haack Formylation of 3,5-diethyl-1-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[3] The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile, and for N-substituted pyrazoles, the formylation occurs regioselectively at the C4 position.[4][5]

Experimental Protocol:

  • In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) with stirring.

  • The resulting Vilsmeier reagent is stirred at 0°C for 30 minutes.

  • A solution of 3,5-diethyl-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF is then added dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is heated to 80-90°C for 2-4 hours.

  • The reaction is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Causality of Experimental Choices:

  • Reagents: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent in situ.[6]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent heating provides the necessary activation energy for the formylation reaction.

  • Quenching and Neutralization: Pouring the reaction mixture onto ice hydrolyzes the intermediate iminium salt to the aldehyde and quenches the reactive POCl₃. Neutralization is necessary to precipitate the product.

Step 3: Reductive Amination of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[7] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[8]

Experimental Protocol:

  • To a solution of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is then added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between a dilute aqueous solution of sodium hydroxide and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification of the crude product by column chromatography yields (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Causality of Experimental Choices:

  • Amine Source: Ammonium acetate serves as a convenient in situ source of ammonia for the formation of the primary amine.

  • Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[7] Sodium triacetoxyborohydride is another excellent alternative.[9]

  • pH: The reaction is typically carried out under mildly acidic to neutral conditions to facilitate imine formation without significant reduction of the starting aldehyde.

Comparison of Synthesis Routes

StepPrimary RouteAlternative RouteAdvantages of Primary RouteDisadvantages of Primary Route
1. Pyrazole Synthesis Knorr Synthesis (3,5-heptanedione + methylhydrazine)From α,β-Unsaturated CarbonylsHigh yields, readily available starting materials.[2]Potential for regioisomeric mixtures with unsymmetrical diketones.
2. Formylation Vilsmeier-Haack Reaction (POCl₃/DMF)Duff Reaction (Hexamethylenetetramine)High yields, well-established for pyrazoles.[3][10]Harsh reagents (POCl₃), requires careful handling.[6]
3. Amination Reductive Amination (Aldehyde + NH₄OAc + NaBH₃CN)Direct AminationHigh yields, good functional group tolerance.[7]Requires a pre-synthesized aldehyde.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Reductive Amination start1 3,5-Heptanedione + Methylhydrazine prod1 3,5-diethyl-1-methyl-1H-pyrazole start1->prod1 Reflux in Ethanol prod2 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde prod1->prod2 POCl3, DMF prod3 (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine prod2->prod3 NH4OAc, NaBH3CN

Caption: Primary three-step synthetic route.

Alternative Synthetic Considerations

While the primary route is highly effective, alternative methodologies exist for each step.

Alternative Pyrazole Core Synthesis

The reaction of α,β-unsaturated carbonyl compounds with hydrazines also yields pyrazoles.[11] However, for the synthesis of a 3,5-dialkyl pyrazole, the Knorr synthesis with the corresponding 1,3-diketone is generally more direct.

Alternative Formylation Methods

The Duff reaction , which employs hexamethylenetetramine in an acidic medium, offers a milder alternative to the Vilsmeier-Haack reaction for the formylation of some aromatic compounds.[12] However, its efficiency with pyrazole substrates can be lower.

Alternative_Routes Pyrazole 3,5-diethyl-1-methyl-1H-pyrazole Aldehyde_VH Vilsmeier-Haack (POCl3, DMF) Pyrazole->Aldehyde_VH Primary Route Aldehyde_Duff Duff Reaction (Hexamethylenetetramine) Pyrazole->Aldehyde_Duff Alternative Target_Amine (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine Aldehyde_VH->Target_Amine Reductive Amination Aldehyde_Duff->Target_Amine Reductive Amination

Caption: Comparison of formylation methods.

Conclusion

The presented three-step synthesis of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine via Knorr pyrazole synthesis, Vilsmeier-Haack formylation, and reductive amination represents a robust and well-validated pathway. The detailed protocols and discussion of the rationale behind the experimental choices provide a solid foundation for researchers in the field. While alternative methods exist, the primary route offers a reliable balance of high yields, regioselectivity, and operational simplicity, making it the recommended approach for the efficient synthesis of this valuable chemical intermediate.

References

  • Benchchem. A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • JOCPR. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • RSC Publishing. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available at: [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • The Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available at: [Link]

  • ResearchGate. (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • Journal of the American Chemical Society. Direct Catalytic Chemoselective α-Amination of Acylpyrazoles: A Concise Route to Unnatural α-Amino Acid Derivatives. Available at: [Link]

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  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling, management, and disposal of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory insights to ensure personnel safety and environmental compliance. The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe chemical waste management.

Hazard Assessment and Characterization

Understanding the intrinsic hazards of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is the critical first step in establishing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, a robust hazard assessment can be conducted by analyzing its structural components: the pyrazole core and the primary amine functional group.

  • Pyrazole Moiety: The pyrazole ring is a common scaffold in pharmacologically active compounds.[1][2] Pyrazole itself is classified as harmful if swallowed, toxic in contact with skin, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[3]

  • Methanamine Moiety: The primary amine group (-CH2NH2) imparts basicity and reactivity. Amines of this type are often corrosive, capable of causing severe skin burns and eye damage.[4] A structurally similar compound, 5-(Aminomethyl)-1-methyl-1H-pyrazole, is classified with the H314 hazard statement: "Causes severe skin burns and eye damage."[4]

Based on this analysis, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine must be treated as a hazardous waste . It likely possesses characteristics of toxicity , corrosivity , and environmental hazard . Therefore, disposal via standard trash or sanitary sewer is strictly prohibited.[5][6][7] All waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be managed through a licensed hazardous waste program.

Regulatory Framework

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5][6] Laboratories must also adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan (CHP) that includes procedures for safe removal of contaminated waste.[8][9][10]

Core Disposal and Management Protocol

The following step-by-step procedure outlines the complete lifecycle for the disposal of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine waste, from generation to collection.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[8]

  • Dedicated Waste Stream: Establish a dedicated waste container for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine and its associated waste (e.g., contaminated gloves, weigh boats).

  • Incompatibility Prevention: Due to its basic amine nature, this compound is incompatible with acids and strong oxidizing agents. Store waste containers in a location physically separate from these chemical classes to prevent accidental mixing, which could lead to violent reactions or the release of toxic fumes.[11][12]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.[5][7]

  • Material Compatibility: Use a container made of a material chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container is often the best choice for waste accumulation.[13]

  • Container Condition: Ensure the container is in good condition, free of cracks or leaks, and has a secure, leak-proof screw cap.[14]

  • Venting: Do not use sealed containers that could become pressurized if a slow reaction or degradation occurs. However, the container must be kept closed at all times except when adding waste.[13][14] A funnel should never be left in an open waste container.[14]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and a critical safety communication tool.[6][11]

All hazardous waste containers must be labeled with an official hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[6]

  • Full Chemical Name: "(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine". Do not use abbreviations or chemical formulas.[6][14]

  • Composition: For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Corrosive).

  • Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[6]

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][14]

  • Location: The SAA must be under the control of laboratory personnel, such as within a chemical fume hood or a designated secondary containment area on a benchtop.[14]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container.[15]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area or collected by EHS within three days.[12]

Step 5: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.[13]

  • Contact EHS: Once a waste container is full or has been in the lab for an extended period (typically no more than six months for academic labs), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[5][13]

  • Documentation: Complete any required chemical waste collection forms provided by your EHS department.[6]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for managing chemical waste in the laboratory.

Caption: Decision workflow for proper chemical waste management.

Decontamination and Spill Management

Protocol for Decontaminating Glassware and Surfaces

Routine decontamination of equipment and work surfaces is crucial to prevent cross-contamination and accidental exposure.[16]

  • Prepare: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (Nitrile gloves are generally sufficient, but check manufacturer compatibility charts).

  • Initial Rinse (Solvent): Rinse the contaminated glassware or wipe the surface with a solvent in which the pyrazole compound is soluble (e.g., ethanol, methanol, or acetone). This rinseate must be collected and disposed of as hazardous waste.[16]

  • Second Wash (Detergent): Wash the item or surface thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

  • Waste Disposal: All contaminated disposable materials, such as paper towels and gloves used in the cleaning process, must be collected in a sealed bag, labeled, and disposed of as solid hazardous waste.[16]

Empty Container Disposal

An empty container that held (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine must be managed as hazardous waste unless it is triple-rinsed.[13]

  • Rinse the container three times with a suitable solvent (e.g., ethanol).

  • Collect all rinseate and dispose of it as liquid hazardous waste.[13]

  • After triple-rinsing, deface or remove the original chemical label.[13]

  • The container can now be disposed of in the regular trash or recycled according to your facility's procedures.

Emergency Spill Procedures

For small spills (less than 100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles.

  • Absorb: Cover the spill with a chemical absorbent material (spill pads, vermiculite, or sand).

  • Collect: Carefully collect the absorbed material using a scoop or dustpan and place it in a heavy-duty plastic bag or a designated solid waste container.

  • Decontaminate: Wipe the spill area with a towel soaked in a decontamination solution (soap and water), then wipe with a clean, wet towel. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
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Personal protective equipment for handling (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The handling of novel chemical entities like (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, offering a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our protocol is designed to be a self-validating system, ensuring that safety is an integral, unassailable component of the experimental workflow.

Foundational Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine may not be readily available, we can infer its potential hazards from its structural components: a substituted pyrazole ring and a primary amine functional group. Pyrazole derivatives are a broad class of heterocyclic compounds with diverse biological activities.[1][2] Amines, particularly primary amines, are often associated with skin and eye irritation, and some can be corrosive or harmful upon contact, inhalation, or ingestion.[3][4] Therefore, a conservative approach to PPE is warranted.

A dynamic risk assessment is critical and should be performed before every procedure. The required level of PPE is not static; it must adapt to the specific context of the work being performed.

Variable Low-Risk Scenario (Core PPE Sufficient) High-Risk Scenario (Enhanced PPE Required)
Scale & Form Handling dilute solutions (<0.5M) in milligram quantities.Weighing the solid compound; handling quantities >5g or concentrated solutions.
Procedure Contained liquid transfers within a fume hood.Operations with a high potential for splashing or aerosolization (e.g., sonicating, heating, vacuum changes).
Environment Work conducted exclusively within a certified chemical fume hood.Benchtop work (not recommended) or work in poorly ventilated areas.
Duration Short, single-instance tasks.Prolonged or repetitive handling procedures.

The Core Directive: Standard PPE for All Operations

For any laboratory task involving this compound, the following PPE represents the mandatory minimum. This selection is designed to protect against incidental contact and minor splashes, which are foreseeable risks in a controlled laboratory setting.[5][6]

  • Protective Clothing : A flame-resistant laboratory coat, fully fastened, is the first barrier of defense.[7][8] It should be supplemented with long pants and fully enclosed, non-perforated shoes that cover the entire foot.[5][8]

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[5] They protect against minor splashes and flying particulates.

  • Hand Protection : Disposable nitrile gloves are the standard for incidental chemical contact.[5][7] It is crucial to practice diligent glove hygiene: change them immediately upon known or suspected contact with the chemical and always remove them before leaving the laboratory or touching personal items.

Escalation Protocols: Enhanced PPE for High-Risk Scenarios

When the risk assessment indicates a higher potential for exposure, the core PPE must be augmented.

  • Aggravated Splash/Spill Hazard : For procedures involving larger volumes (>50 mL) or where splashes are likely, upgrade eye protection from safety glasses to chemical splash goggles, which form a seal around the eyes.[5] Concurrently, add a full-face shield over the goggles for an additional layer of protection.[5][7]

  • Handling Solids and Aerosol Generation : Weighing the solid compound or any procedure that could generate dust or aerosols necessitates respiratory protection. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to prevent inhalation of particulates.[7] All such work must be performed within a chemical fume hood or other ventilated enclosure.[3]

  • Intensive or Prolonged Contact : For tasks requiring extended handling time or involving concentrated solutions, double-gloving with two pairs of nitrile gloves is a prudent measure.[5][7] This allows for the removal of the outer, contaminated glove without compromising the dermal barrier.

Operational Plan: Donning, Doffing, and Disposal

The integrity of your protection depends entirely on the discipline of your procedures. An incorrect doffing sequence can lead to exposure from contaminated PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Point of Work) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Remove carefully) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: A logical workflow for donning and doffing personal protective equipment.

Disposal Plan: The principle of containment extends to disposal. Adherence to these steps is critical for environmental protection and the safety of support personnel.

  • Chemical Waste : All solutions and solids containing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine must be disposed of as hazardous chemical waste. Do not discharge to drains or sewers, as amines can be harmful to aquatic life.[9]

  • Contaminated PPE : Used gloves, disposable gowns, and any other contaminated solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Containers : The original container of the chemical is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the first rinse must be collected and disposed of as hazardous waste.[10][11] Subsequent rinses may be permissible for drain disposal depending on local regulations.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is paramount.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][12] Seek medical attention if irritation develops or persists.[13]

  • Eye Contact : Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[3] Immediate medical attention is required.

  • Inhalation : Move the individual to fresh air. If breathing is difficult or respiratory irritation occurs, seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3][4]

By internalizing the logic behind these tiered recommendations and adhering to the operational plans, you can create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Amine Disposal For Businesses . Collect and Recycle. Available from: [Link]

  • Safety data sheet - Signum . BASF. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available from: [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Berkeley - Environmental Health and Safety. Available from: [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture . JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Available from: [Link]

  • Personal Protective Equipment . The University of Edinburgh Health & Safety. Available from: [Link]

  • Personal Protective Equipment . Stanford Environmental Health & Safety. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Excedr. Available from: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available from: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives . ResearchGate. Available from: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . MDPI. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.